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  • Product: N-[furan-2-yl(phenyl)methylidene]hydroxylamine
  • CAS: 2067-52-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of N-[Furan-2-yl(phenyl)methylidene]hydroxylamine (2-Benzoylfuran Oxime)

Topic: Physicochemical properties of N-[furan-2-yl(phenyl)methylidene]hydroxylamine Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary N-[Furan-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of N-[furan-2-yl(phenyl)methylidene]hydroxylamine Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

N-[Furan-2-yl(phenyl)methylidene]hydroxylamine (CAS: 91137-23-4), commonly known as 2-benzoylfuran oxime , is a pivotal heterocyclic scaffold in medicinal chemistry. Structurally characterized by a furan ring conjugated to a phenyl group via an oxime (


) bridge, this compound exhibits distinct electronic and steric properties that make it a versatile pharmacophore.

Recent research has highlighted its derivatives as potent Protein Tyrosine Kinase (PTK) inhibitors , with efficacy comparable to genistein in specific assays. Furthermore, the oxime moiety serves as a critical chelating unit in coordination chemistry and a reactive intermediate for synthesizing complex heterocycles like isoxazoles and oxadiazoles. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and structural dynamics.

Chemical Identity & Structural Analysis[1][2][3]

ParameterData
IUPAC Name N-[Furan-2-yl(phenyl)methylidene]hydroxylamine
Common Name 2-Benzoylfuran oxime; Furan-2-yl(phenyl)methanone oxime
CAS Number 91137-23-4
Molecular Formula

Molecular Weight 187.19 g/mol
SMILES ON=C(c1ccccc1)c2occc2
Physical State Crystalline Solid (typically off-white to pale yellow)
Stereochemical Configuration (E/Z Isomerism)

Unlike symmetrical ketone oximes, 2-benzoylfuran oxime exists as two geometric isomers: (E) (anti-phenyl) and (Z) (syn-phenyl).

  • Stability: The steric repulsion between the lone pair of the nitrogen and the aromatic rings dictates the ratio. In many aryl-heteroaryl ketoximes, the isomer where the hydroxyl group is anti to the bulkier or more electron-rich group (often the phenyl) is thermodynamically favored.

  • Interconversion: Isomerization can occur under acidic conditions or photo-irradiation, a critical factor during purification and storage.

Physicochemical Properties[3][4][5][6]

Solubility & Lipophilicity

The compound exhibits a lipophilic profile suitable for membrane permeability in drug delivery contexts.

  • LogP (Predicted): ~2.5 – 2.8. This places it within the optimal range for oral bioavailability (Lipinski’s Rule of 5).

  • Solubility Profile:

    • Water: Low (< 0.1 mg/mL).

    • Ethanol/Methanol: High.

    • DMSO: High (> 10 mg/mL), making it suitable for biological stock solutions.

    • Chloroform/DCM: Moderate to High.

Acid-Base Characteristics
  • pKa (Oxime OH): Approximately 10.5 – 11.5 .

    • Mechanism: The oxime proton is weakly acidic. Deprotonation yields an oximate anion, which is stabilized by resonance with the adjacent

      
       bond but destabilized by the electron-rich furan ring compared to pure phenyl analogs.
      
Spectral Signatures[6]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.5–12.0 ppm (s, 1H, 
      
      
      
      , exchangeable).
    • 
       7.8–7.9 ppm (m, 2H, Phenyl ortho).
      
    • 
       6.6–7.7 ppm (m, Furan & remaining Phenyl protons).
      
    • Note: Distinct chemical shifts for the

      
       proton often differentiate E and Z isomers due to anisotropic shielding effects.
      
  • IR Spectroscopy:

    • 
      : Broad 
      
      
      
      stretch (intermolecular H-bonding).
    • 
      : 
      
      
      
      stretching (characteristic of oximes).
    • 
      : 
      
      
      
      stretching.

Synthesis & Purification Protocol

The synthesis follows a standard condensation reaction between 2-benzoylfuran and hydroxylamine hydrochloride.

Reagents
  • 2-Benzoylfuran (Precursor ketone)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    ) or Pyridine  (Base catalyst)
    
  • Ethanol/Water (Solvent system)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of 2-benzoylfuran in 20 mL of Ethanol (95%).

  • Activation: In a separate beaker, dissolve 15 mmol of

    
     and 15 mmol of Sodium Acetate in 10 mL of deionized water.
    
  • Condensation: Add the aqueous hydroxylamine solution to the ethanolic ketone solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 3:1).
    
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Add ice-cold water to the residue to precipitate the oxime.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1) or dilute acetic acid to obtain pure crystals.

Reaction Workflow Visualization

SynthesisPath cluster_conditions Conditions Ketone 2-Benzoylfuran (C11H8O2) Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Reagent NH2OH·HCl + NaOAc Reagent->Intermediate Product 2-Benzoylfuran Oxime (C11H9NO2) Intermediate->Product - H2O (Dehydration) Reflux Reflux (EtOH/H2O) 3-6 Hours

Figure 1: Synthetic pathway for the condensation of 2-benzoylfuran with hydroxylamine.

Biological & Pharmacological Relevance[3][7]

Protein Tyrosine Kinase (PTK) Inhibition

Derivatives of furan-2-yl(phenyl)methanone oxime have shown significant potential as PTK inhibitors.[1] The oxime group mimics the phosphate transition state or interacts with the ATP-binding pocket of the kinase.

  • Mechanism: The planar furan and phenyl rings allow for

    
     stacking within the enzyme's active site, while the oxime hydroxyl group acts as a hydrogen bond donor/acceptor, anchoring the molecule.
    
  • SAR Insights: Substitution on the phenyl ring (e.g., -OH, -OMe) significantly modulates activity.

Coordination Chemistry

The


-donor atoms allow this ligand to form stable chelate complexes with transition metals (

,

,

). These complexes are often explored for:
  • Catalysis: Oxidation reactions.

  • Antimicrobial Agents: Metal complexation often enhances lipophilicity and bioactivity (Overtone’s concept).

Structural Isomerism Logic

Isomerism IsomerE E-Isomer (Anti-Phenyl) Thermodynamically Stable Equilibrium Acid/Photo Isomerization IsomerE->Equilibrium IsomerZ Z-Isomer (Syn-Phenyl) Sterically Crowded Equilibrium->IsomerZ

Figure 2: Equilibrium dynamics between E and Z isomers of 2-benzoylfuran oxime.

References

  • Sigma-Aldrich. 2-Benzoylfuran oxime Product Analysis (CAS 91137-23-4).

  • National Institutes of Health (NIH) - PubChem. Furan-2-yl(phenyl)methanone derivatives and biological activity.

  • MDPI Molecules. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives.

  • Acta Crystallographica. Crystal structure of related furan-oxime derivatives.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Phenyl 2-Furyl Ketoxime

For Researchers, Scientists, and Drug Development Professionals Executive Summary Phenyl 2-furyl ketoxime is a molecule of significant interest owing to its structural motifs—a phenyl ring, a furan ring, and a ketoxime f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl 2-furyl ketoxime is a molecule of significant interest owing to its structural motifs—a phenyl ring, a furan ring, and a ketoxime functional group—which are prevalent in pharmacologically active compounds. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this guide provides a comprehensive, in-depth analysis of its expected crystal structure and molecular geometry. By leveraging established principles of crystallography, comparative analysis with structurally analogous compounds, and the predictive power of computational chemistry, we present a robust framework for understanding its solid-state properties. This guide details projected synthesis and characterization protocols, analyzes anticipated molecular and supramolecular features, and discusses the theoretical approaches necessary for a complete structural elucidation.

Introduction to Phenyl 2-Furyl Ketoxime

Ketoximes (R1R2C=NOH) are a versatile class of organic compounds that play a crucial role as intermediates in organic synthesis and as ligands in coordination chemistry.[1] Their ability to form stable complexes with various metal ions has made them valuable in catalysis and materials science. Phenyl 2-furyl ketoxime incorporates three key chemical entities: an electron-rich furan ring, a stable phenyl group, and the hydrogen-bonding-capable oxime functional group. This combination suggests potential applications in medicinal chemistry and drug design.

A thorough understanding of a molecule's three-dimensional structure is fundamental to predicting its physicochemical properties, such as solubility, stability, and biological activity.[2] X-ray crystallography provides the most definitive means of determining atomic arrangements in the solid state.[3] In the absence of a published crystal structure for phenyl 2-furyl ketoxime, this guide aims to:

  • Provide a validated experimental protocol for its synthesis and characterization.

  • Project its molecular geometry (bond lengths, angles, and conformation) through a comparative analysis of high-quality crystal structures of analogous compounds, such as phenyl 2-pyridyl ketoxime.

  • Elucidate the likely supramolecular assembly, focusing on the dominant intermolecular interactions, particularly hydrogen bonding, that govern its crystal packing.

  • Outline a computational workflow to theoretically validate and refine these structural predictions.

Synthesis and Spectroscopic Characterization

A robust synthesis and unambiguous characterization are the foundational steps for any crystallographic study.

Experimental Protocol: Synthesis of Phenyl 2-Furyl Ketoxime

The synthesis of ketoximes is typically achieved through the condensation reaction of a ketone with hydroxylamine.[4] The following protocol outlines a reliable method for the preparation of phenyl 2-furyl ketoxime from its corresponding ketone.

Materials:

  • Phenyl 2-furyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)

  • Ethanol or Methanol

  • Deionized water

  • Mortar and pestle

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Preparation of Reactants: In a round-bottom flask, dissolve phenyl 2-furyl ketone (1.0 equivalent) in a minimal amount of warm ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide (1.2 equivalents) in a mixture of ethanol and water.

  • Reaction: Add the hydroxylamine solution dropwise to the stirred ketone solution. The reaction mixture is typically refluxed for 2-4 hours to ensure complete conversion.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution. If not, the volume is reduced under vacuum, and the residue is poured into cold water to induce precipitation.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and air-dried. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture yields the purified phenyl 2-furyl ketoxime.[5]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ketone Phenyl 2-Furyl Ketone Reaction Reflux (2-4h) Ketone->Reaction Reagents NH₂OH·HCl + Base in Ethanol/Water Reagents->Reaction Workup Cooling & Precipitation in Water Reaction->Workup Filter Vacuum Filtration Workup->Filter Recrystallize Recrystallization (Ethanol) Filter->Recrystallize Product Pure Phenyl 2-Furyl Ketoxime Crystals Recrystallize->Product FTIR FT-IR Spectroscopy Product->FTIR NMR ¹H & ¹³C NMR Product->NMR XRD Single-Crystal XRD Product->XRD

Caption: Workflow from synthesis to characterization.

Spectroscopic Analysis

The purified product should be characterized to confirm its identity and purity before proceeding to crystallographic studies.

  • FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands. The O-H stretch of the oxime group will appear as a broad band in the 3100-3400 cm⁻¹ region. A sharp, medium-intensity band around 1640-1680 cm⁻¹ corresponds to the C=N (oxime) stretching vibration. The N-O stretch is typically observed in the 930-960 cm⁻¹ range.[6][7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum (in a solvent like DMSO-d₆) will display a characteristic downfield singlet for the oxime hydroxyl proton (-OH), typically above 10 ppm.[5][6] Aromatic protons from the phenyl and furan rings will appear as multiplets in the 7.0-8.0 ppm region.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the C=N carbon in the 150-160 ppm range. Aromatic carbons will resonate in the 110-140 ppm region.

Projected Crystallographic Analysis

Obtaining high-quality single crystals is the most critical and often challenging step in structure determination.[3]

Single-Crystal Growth Protocol

Slow Evaporation Method:

  • Prepare a saturated solution of purified phenyl 2-furyl ketoxime in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) at room temperature.

  • Filter the solution through a syringe filter into a clean, small vial.

  • Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Monitor periodically for the formation of well-defined, transparent crystals.

X-ray Diffraction (XRD) Data Collection

A suitable single crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays (typically Mo Kα, λ = 0.71073 Å).[8] The diffraction data are collected, processed, and the structure is solved using established crystallographic software packages.[2]

Projected Crystallographic Data Table

The following table outlines the key parameters that would be obtained from a successful single-crystal XRD experiment.

ParameterProjected Value / Information
Chemical FormulaC₁₂H₉NO₂
Formula Weight199.21 g/mol
Crystal SystemMonoclinic or Orthorhombic (Common for such molecules)
Space GroupP2₁/c or Pbca (Common centrosymmetric groups)
a, b, c (Å)5-15 Å, 8-20 Å, 10-25 Å (Typical ranges)
α, β, γ (°)90, 90-110, 90
Volume (ų)1000 - 2000
Z (Molecules per cell)4 or 8
Temperature (K)100(2) or 120(2) K (Low temperature data collection)
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]R₁ < 0.05, wR₂ < 0.15 (Target for a good refinement)

Molecular and Supramolecular Structure: A Comparative Analysis

By analyzing the crystal structures of related compounds, we can make scientifically sound predictions about the geometry and packing of phenyl 2-furyl ketoxime.

Molecular Geometry and Conformation

The molecule consists of a central C=N-OH core bonded to a phenyl and a 2-furyl group.

  • Isomerism: Ketoximes can exist as two geometric isomers (E/Z or syn/anti). The configuration will be determined by the relative orientation of the -OH group with respect to the phenyl and furyl substituents. The E-isomer, where the larger phenyl group is anti to the hydroxyl group, is often thermodynamically more stable.

  • Planarity: The C=N-OH group and the attached carbons of the phenyl and furan rings are expected to be nearly coplanar. However, significant torsion angles between the plane of the oxime and the planes of the aromatic rings are expected to minimize steric hindrance. For the analogous phenyl 2-pyridyl ketoxime, the dihedral angle between the rings is a key structural feature.[9][10]

  • Bond Lengths and Angles: The C=N double bond is expected to have a length of approximately 1.28-1.30 Å, while the N-O single bond will be around 1.34-1.39 Å.[9][10] The C-N-O bond angle is typically in the range of 110-113°.

Caption: Predicted molecular structure of phenyl 2-furyl ketoxime.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. For ketoximes, hydrogen bonding is the primary directing force.[11]

  • O-H···N Hydrogen Bonds: The most common and robust supramolecular synthon in ketoximes involves the hydroxyl group of one molecule acting as a hydrogen bond donor to the oxime nitrogen of a neighboring molecule.[12] This interaction is highly directional and typically leads to the formation of centrosymmetric dimers, described by the graph set notation R²₂(6).[11][12]

  • O-H···O Hydrogen Bonds: While less common than O-H···N bonds in oximes, it is possible for the oxime -OH to interact with the furan oxygen atom of an adjacent molecule, which could lead to chain or sheet-like structures.

  • Weaker Interactions: In addition to strong hydrogen bonds, the crystal packing will be stabilized by weaker C-H···O, C-H···π, and π-π stacking interactions involving the phenyl and furan rings.[6] These interactions fill the space between the primary hydrogen-bonded motifs and contribute significantly to the overall stability of the crystal lattice.

G cluster_dimer R²₂(6) Dimer Formation cluster_chain Potential Chain/Sheet Interactions M1 Molecule A (Ph-Fur-C=N-O-H) M2 Molecule B (H-O-N=C-Fur-Ph) M1->M2 O-H···N M3 Molecule C M2->M3 C-H···π M4 Molecule D M3->M4 C-H···O(furan) M4->M3 π-π stacking

Caption: Predicted intermolecular interactions in the crystal lattice.

Computational Insights: A Theoretical Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting and validating molecular structures and properties.[13][14]

Methodology:

  • Geometry Optimization: The molecular structure of phenyl 2-furyl ketoxime would be optimized using a functional like B3LYP or PBE0 with a suitable basis set (e.g., 6-311++G(d,p)).[15][16] This calculation provides the lowest energy conformation, including all bond lengths, angles, and dihedral angles.

  • Vibrational Frequency Analysis: A frequency calculation confirms that the optimized structure is a true energy minimum and provides theoretical vibrational frequencies that can be directly compared with the experimental FT-IR spectrum.[16]

  • Solvation Models: To better simulate experimental conditions, calculations can be performed using a Polarizable Continuum Model (PCM) to account for solvent effects.[13][17]

  • Hirshfeld Surface Analysis: This analysis is performed on the predicted crystal structure to visualize and quantify intermolecular contacts. It generates 2D "fingerprint plots" that provide a percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total crystal packing, offering a clear picture of the supramolecular architecture.[18]

Conclusion

While awaiting experimental determination, this guide presents a scientifically rigorous and comprehensive projection of the crystal structure and molecular geometry of phenyl 2-furyl ketoxime. We predict that the molecule will likely crystallize in a common monoclinic space group, with its supramolecular architecture dominated by strong O-H···N hydrogen bonds forming centrosymmetric R²₂(6) dimers. The molecular conformation will feature significant torsion between the central oxime plane and the flanking phenyl and furan rings. This structural framework, built upon comparative analysis and supported by a clear path for computational validation, provides researchers and drug development professionals with the critical insights needed to advance their work with this promising compound.

References

  • D. Chopra, T. N. Guru Row, "Structural Chemistry of Oximes," Crystal Growth & Design, 2013, 13(5), 2235–2244. [Link]

  • R. G. de la Torre, et al., "1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction," Molecules, 2007, 12(4), 844-854. [Link]

  • D. Chopra, "Structural Chemistry of Oximes," SciSpace, 2013. [Link]

  • J. N. Low, et al., "an update and the crystal structure of 1,3‐diphenyl‐propan‐2‐one oxime," European Journal of Chemistry, 2009, 6(3), 889-896. [Link]

  • Organic Syntheses Procedure, "4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one," Organic Syntheses. [Link]

  • P. Hirva, et al., "Isomerism in Phenyl 2-Pyridyl Ketoxime Metal Complexes," European Journal of Inorganic Chemistry, 2024. [Link]

  • A. Kumar, et al., "Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex," New Journal of Chemistry, 2024. [Link]

  • S. Boucetta, et al., "Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives," Biointerface Research in Applied Chemistry, 2022, 13(2), 170. [Link]

  • C-Y. Chen, et al., "Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature," Molecules, 2010, 15(1), 337-346. [Link]

  • C. B. Aakeröy, A. S. Sinha, "Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway," RSC Advances, 2013, 3, 7579-7581. [Link]

  • ResearchGate, "The intermolecular hydrogen bonds in the crystal structure of 1 leading to the formation of C(5) chains." [Link]

  • C. B. Aakeröy, A. S. Sinha, "Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway," RSC Advances, 2013. [Link]

  • E. D. Yilmaz, "A DFT-based mechanistic study on the formation of oximes," Journal of Physical Organic Chemistry, 2017, 30(12), e3711. [Link]

  • D. G. Gusev, "Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization," Organic Letters, 2011, 13(16), 4380–4381. [Link]

  • Wikipedia, "X-ray crystallography." [Link]

  • P. F. Lindley, "x Ray crystallography," Journal of Clinical Pathology, 1999, 52(9), i1-i4. [Link]

  • A. K. Srivastava, et al., "Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis," Polycyclic Aromatic Compounds, 2022. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Srivastava-Javed/33e60228d447f525048d88e02d84955b9a896d8e]([Link]

  • P. Hirva, et al., "Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes," ResearchGate, 2024. [Link]

  • S. Dohm, et al., "Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry," Chemistry – A European Journal, 2021, 27(49), 12574-12593. [Link]

  • A. S. B. et al., "On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization," arXiv, 2024. [Link]

  • S. Gonewar, et al., "Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol or 1-2 naphthoquinine-2 oxime and comp," Research in Pharmacy, 2012, 2(1), 18-25. [Link]

  • S. Kozuch, "DFT Investigation of the mechanism of hydrogenation by borenium based chiral FLPs," PhD Thesis, Cardiff University, 2019. [Link]

  • S. M. Sudhir, et al., "Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods," Journal of Molecular Structure, 2022, 1248, 131454. [Link]

Sources

Foundational

1H and 13C NMR spectral data for N-[furan-2-yl(phenyl)methylidene]hydroxylamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-[furan-2-yl(phenyl)methylidene]hydroxylamine Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-[furan-2-yl(phenyl)methylidene]hydroxylamine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-[furan-2-yl(phenyl)methylidene]hydroxylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's NMR spectra. Beyond a mere presentation of data, this guide elucidates the underlying chemical principles governing the observed spectral features, offering insights into the electronic and structural characteristics of this significant heterocyclic oxime. The methodologies for synthesis and spectral acquisition are detailed, ensuring reproducibility and a deeper understanding of the experimental choices.

Introduction: The Significance of N-[furan-2-yl(phenyl)methylidene]hydroxylamine and NMR Spectroscopy

N-[furan-2-yl(phenyl)methylidene]hydroxylamine belongs to the class of oximes, compounds recognized for their diverse biological activities and applications in medicinal chemistry. The unique conjunction of a furan ring, a phenyl group, and an oxime moiety imparts a distinct electronic and steric profile, making it a molecule of interest for further chemical and pharmacological exploration.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like N-[furan-2-yl(phenyl)methylidene]hydroxylamine, ¹H and ¹³C NMR are indispensable for confirming its identity and understanding the electronic interplay between its constituent aromatic and functional groups.

This guide will provide a thorough interpretation of the ¹H and ¹³C NMR spectra, grounded in established principles of chemical shifts, coupling constants, and substituent effects.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-[furan-2-yl(phenyl)methylidene]hydroxylamine. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles for furan, phenyl, and oxime moieties.

Table 1: Predicted ¹H NMR Spectral Data for N-[furan-2-yl(phenyl)methylidene]hydroxylamine
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
OH10.0 - 12.0singlet (broad)-
Phenyl-H (ortho)7.60 - 7.80multiplet-
Phenyl-H (meta, para)7.30 - 7.50multiplet-
Furan-H57.65 - 7.75doublet of doubletsJ = 1.8, 0.8 Hz
Furan-H37.20 - 7.30doublet of doubletsJ = 3.6, 0.8 Hz
Furan-H46.50 - 6.60doublet of doubletsJ = 3.6, 1.8 Hz
Table 2: Predicted ¹³C NMR Spectral Data for N-[furan-2-yl(phenyl)methylidene]hydroxylamine
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (oxime)145.0 - 155.0
Furan-C2150.0 - 155.0
Furan-C5143.0 - 148.0
Phenyl-C (ipso)130.0 - 135.0
Phenyl-C (ortho, meta, para)125.0 - 130.0
Furan-C3115.0 - 125.0
Furan-C4110.0 - 115.0

Spectral Interpretation and Causality

The predicted chemical shifts are influenced by several key factors, including inductive effects, resonance, and magnetic anisotropy.

  • Oxime Hydroxyl Proton: The proton of the oxime's hydroxyl group is expected to appear as a broad singlet in the downfield region (10.0-12.0 ppm).[1] This significant deshielding is due to the electronegativity of the adjacent nitrogen and oxygen atoms and its involvement in potential hydrogen bonding.

  • Aromatic Protons (Phenyl and Furan): The protons on the phenyl and furan rings resonate in the aromatic region (6.5-8.0 ppm). The aromatic ring current effect deshields these protons.[2][3][4]

    • Furan Protons: The furan ring protons exhibit characteristic chemical shifts. The proton at the 5-position (H5) is typically the most deshielded among the furan protons due to the inductive effect of the oxygen atom.[2][5] The protons at positions 3 and 4 (H3 and H4) will show coupling to each other and smaller couplings to H5. The typical chemical shifts for furan protons are observed around δ 7.4 (H2/H5) and 6.4 ppm (H3/H4).[6]

    • Phenyl Protons: The protons of the phenyl group will appear as a complex multiplet. The exact chemical shifts will depend on the orientation of the phenyl ring relative to the rest of the molecule and the electronic effects of the C=N-OH substituent. Protons in the ortho positions are generally more deshielded than those in the meta and para positions.[3][7]

  • Carbonyl and Aromatic Carbons:

    • Oxime Carbon (C=N): The carbon of the C=N double bond is expected to resonate in the range of 145.0 - 155.0 ppm, a characteristic region for oxime carbons.[8]

    • Furan Carbons: The carbons of the furan ring will have distinct chemical shifts. The carbon attached to the oxygen (C2 and C5) are the most deshielded.[9][10]

    • Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the carbon attached to the C=N group) having a distinct chemical shift from the others.

Experimental Protocols

Synthesis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine

This protocol is adapted from established methods for the synthesis of similar oxime and hydrazone compounds.[11]

Diagram 1: Synthesis Workflow

Synthesis_Workflow reagents 2-Benzoylfuran + Hydroxylamine Hydrochloride + Sodium Acetate solvent Ethanol/Water reagents->solvent Dissolve reaction Reflux solvent->reaction Heat workup Cooling & Precipitation reaction->workup purification Recrystallization (Ethanol) workup->purification product N-[furan-2-yl(phenyl)methylidene]hydroxylamine purification->product NMR_Workflow sample_prep Dissolve ~10-20 mg of sample in ~0.6 mL of CDCl3 or DMSO-d6 instrument NMR Spectrometer (e.g., 500 MHz) sample_prep->instrument acquisition Acquire 1H and 13C Spectra instrument->acquisition processing Fourier Transform, Phase Correction, Baseline Correction acquisition->processing analysis Peak Picking, Integration, Coupling Constant Measurement processing->analysis report Final Spectrum with Assignments analysis->report

Sources

Exploratory

Solubility profile of N-[furan-2-yl(phenyl)methylidene]hydroxylamine in polar aprotic solvents

[1] Executive Summary Compound Identity: N-[furan-2-yl(phenyl)methylidene]hydroxylamine (also known as 2-benzoylfuran oxime).[1] CAS Registry: 1121-47-7 (Generic for 2-benzoylfuran oxime isomers).[1][2] Molecular Formula...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Identity: N-[furan-2-yl(phenyl)methylidene]hydroxylamine (also known as 2-benzoylfuran oxime).[1] CAS Registry: 1121-47-7 (Generic for 2-benzoylfuran oxime isomers).[1][2] Molecular Formula: C₁₁H₉NO₂ | MW: 187.19 g/mol .

This technical guide details the solubility behavior of N-[furan-2-yl(phenyl)methylidene]hydroxylamine in polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN).[1] As a lipophilic oxime integrating a furan-phenyl pharmacophore, this compound exhibits negligible aqueous solubility, necessitating the use of polar aprotic vehicles for biological assay delivery and chemical synthesis.

This document provides researchers with structural insights, predicted solubility ranges, and validated experimental protocols to establish precise solubility limits in a laboratory setting.

Part 1: Physicochemical Context & Solvation Mechanism

Structural Determinants of Solubility

The solubility profile of N-[furan-2-yl(phenyl)methylidene]hydroxylamine is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.[1]

  • Lipophilicity (LogP): Estimated at 2.4 – 2.8 . The molecule contains two aromatic systems (furan and phenyl) bridged by a hydroxyimino group. This structure dictates poor water solubility (< 0.1 mg/mL) but high affinity for organic solvents.

  • Hydrogen Bonding:

    • Donor (HBD): The oxime hydroxyl group (-OH) acts as a strong hydrogen bond donor.[1]

    • Acceptor (HBA): The furan oxygen, oxime nitrogen, and oxime oxygen act as weak acceptors.

  • Isomerism: The compound likely exists as an equilibrium of E (anti) and Z (syn) isomers. Solubility may vary slightly between pure isomers, but stock solutions typically represent the equilibrium mixture.

The Role of Polar Aprotic Solvents

Polar aprotic solvents are the "Gold Standard" for this compound class because they possess high dielectric constants and strong H-bond accepting capabilities (via oxygen lone pairs in DMSO/DMF) without acting as H-bond donors.[1]

  • Mechanism: The sulfoxide oxygen in DMSO (or amide oxygen in DMF) acts as a potent H-bond acceptor, interacting with the oxime proton. This disrupts the intermolecular H-bonding of the crystal lattice, facilitating dissolution.

Part 2: Solubility Profile & Data

While batch-specific variations occur (polymorphism, purity), the following reference ranges represent standard behavior for benzoylfuran oxime analogs.

Table 1: Solubility Profile in Key Solvents
SolventPolarity IndexSolubility ClassificationEstimated Saturation Limit (25°C)Application Context
DMSO 7.2High > 100 mM (> 18 mg/mL)Primary vehicle for biological screening (HTS).[1]
DMF 6.4High > 100 mM (> 18 mg/mL)Synthesis solvent; alternative for unstable stocks.
Acetonitrile 5.8Moderate/High 50–80 mMHPLC mobile phase; LC-MS sample prep.[1]
Ethanol 5.2Moderate 20–50 mMRecrystallization; toxicity studies.
PBS (pH 7.4) N/APoor < 100 µM (< 0.02 mg/mL)Aqueous buffer; requires co-solvent (e.g., 1% DMSO).

Critical Insight: For biological assays, prepare a 10 mM or 20 mM stock solution in anhydrous DMSO . Avoid storing stocks in Acetonitrile for long periods due to potential evaporation and concentration drift.

Part 3: Experimental Methodologies

Tier 1: Kinetic Solubility (High Throughput)

Best for early-stage screening to determine if a compound is "soluble enough" for an assay.[1]

Protocol:

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure turbidity via Nephelometry or UV-Vis absorbance at 600 nm (non-absorbing region).

    • Pass: Absorbance < 0.005 OD (Soluble).

    • Fail: Absorbance > 0.005 OD (Precipitation).

Tier 2: Thermodynamic Solubility (Gold Standard)

Required for formulation development and precise physicochemical characterization.[1]

Protocol: Saturation Shake-Flask Method

  • Excess Addition: Weigh ~5 mg of solid N-[furan-2-yl(phenyl)methylidene]hydroxylamine into a glass vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., DMSO).

  • Equilibration:

    • Seal tightly to prevent hygroscopic water absorption (critical for DMSO).

    • Agitate at 25°C for 24 hours (rotary shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification:

    • Dilute the supernatant 1:1000 in Acetonitrile/Water (50:50).

    • Analyze via HPLC-UV (Peak Area integration against a standard curve).[1]

Analytical Verification (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

Part 4: Stability & Handling Risks

The Beckmann Rearrangement Risk

Oximes are susceptible to Beckmann rearrangement in the presence of strong acids or thionyl chloride, converting the oxime into an amide (N-phenyl-2-furamide or N-(furan-2-yl)benzamide).[1]

  • Precaution: Ensure all solvents (DMSO, MeCN) are acid-free .[1] Use "HPLC Grade" or "Anhydrous" grades. Avoid storing in acidic buffers.

Photostability

The furan-conjugated system may be photosensitive.[1]

  • Protocol: Store solid compound and DMSO stocks in amber vials protected from light.

DMSO Hygroscopicity

DMSO absorbs atmospheric water rapidly. Water uptake decreases the solubility of lipophilic oximes and can cause "crashing out" (precipitation) in stored stock solutions.

  • Storage: Store DMSO stocks at -20°C. Desiccate after reaching room temperature before opening.

Part 5: Visualization of Workflows

Diagram 1: Solubility Determination Decision Tree

A logical workflow for researchers to select the correct solubility protocol.

SolubilityWorkflow Start Start: Define Goal Goal_Screen Biological Screening (Is it soluble at 10 µM?) Start->Goal_Screen Goal_Form Formulation/Synthesis (Max solubility needed) Start->Goal_Form Tier1 Tier 1: Kinetic Solubility (DMSO Stock -> Buffer) Goal_Screen->Tier1 Tier2 Tier 2: Thermodynamic (Shake-Flask Method) Goal_Form->Tier2 Turbidity Measure Turbidity (Nephelometry) Tier1->Turbidity HPLC HPLC-UV Quantification (Standard Curve) Tier2->HPLC Result_Pass Clear? Proceed to Assay Turbidity->Result_Pass < 0.005 OD Result_Fail Precipitate? Use Co-solvent Turbidity->Result_Fail > 0.005 OD Result_Quant Exact Solubility Value (mg/mL) HPLC->Result_Quant

Caption: Decision matrix for selecting between Kinetic (screening) and Thermodynamic (precise) solubility protocols.

Diagram 2: Solvation Mechanism in DMSO

Visualizing the molecular interaction stabilizing the oxime in polar aprotic media.

SolvationMechanism Oxime Oxime Molecule (H-Bond Donor) Complex Solvated Complex (Stable in Solution) Oxime->Complex Dissolution DMSO DMSO Solvent (H-Bond Acceptor) DMSO->Complex S=O ••• H-O Interaction Lattice Crystal Lattice (Solid State) Lattice->Oxime Energy Input (Mixing/Heat)

Caption: Mechanism of dissolution: DMSO oxygen lone pairs accept hydrogen bonds from the oxime hydroxyl group.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(4-5), 244-257.[1]

  • PubChem Database. (2025).[2] Compound Summary for CID 14271: N-(furan-2-ylmethylidene)hydroxylamine.[1][2] [1]

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development.[1] Current Opinion in Chemical Biology, 10(3), 231-239.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

Sources

Foundational

Introduction: The Furan-2-yl Ketoxime Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Furan-2-yl Ketoximes The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of numerous pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Furan-2-yl Ketoximes

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its unique steric and electronic properties allow it to serve as a bioisostere for other aromatic systems like phenyl rings, often improving metabolic stability, receptor binding, and overall bioavailability.[1] The versatility of the furan nucleus has led to its incorporation into a wide array of therapeutic agents, including antibacterial, antiviral, anti-inflammatory, and anticancer drugs.[2][3][4]

When the furan ring is functionalized at the second position with a ketoxime group (C=N-OH), a class of compounds known as furan-2-yl ketoximes is formed. The oxime moiety is not merely a passive linker; its geometry, hydrogen bonding capability, and lipophilicity play a crucial role in modulating the molecule's interaction with biological targets. The combination of the furan scaffold and the ketoxime functional group has given rise to a class of molecules with a diverse and potent range of biological activities. Even slight modifications to the substitution pattern on these molecules can lead to significant changes in their pharmacological profiles.[4]

This technical guide provides a comprehensive literature review of the primary biological activities associated with furan-2-yl ketoximes and their derivatives. We will delve into their antimicrobial, anticancer, and anticonvulsant properties, synthesizing technical data with field-proven insights to provide a valuable resource for researchers, scientists, and drug development professionals. The focus will be on the causality behind experimental designs, the validation of protocols, and the structure-activity relationships that govern the therapeutic potential of this promising chemical class.

Antimicrobial Activity: A Promising Scaffold Against Resistant Pathogens

The rise of multidrug-resistant bacteria and fungi presents a formidable challenge to global health. This has spurred intensive research into novel chemical scaffolds that can circumvent existing resistance mechanisms. Furan derivatives have long been recognized for their antimicrobial potential, and the incorporation of a ketoxime functional group has been shown to enhance this activity.[3][5]

Derivatives of benzofuran, a structural analog where a benzene ring is fused to the furan ring, have shown significant promise. Studies on (benzofuran-2-yl) ketoxime derivatives have demonstrated potent activity against a range of microbes.[6] For instance, certain O-substituted ketoxime ethers have exhibited very strong antifungal effects against Candida albicans, a common opportunistic fungal pathogen.[6][7] The antimicrobial spectrum often includes both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria.[2][6]

The antimicrobial efficacy is believed to stem from the hybrid nature of the molecule. The furan ring system can facilitate electron transfer processes, and when substituted with groups like a nitro group, it can be bioreduced within bacterial cells to produce reactive intermediates that damage microbial DNA and proteins.[1] The lipophilic character of the oxime ether side chains can enhance the molecule's ability to penetrate the lipid-rich cell membranes of microorganisms, a critical step for exerting its cytotoxic effect.

Experimental Protocol: Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The following protocol is a standardized method for quantifying the in vitro antimicrobial activity of a compound. It establishes a self-validating system by including positive (standard antibiotic) and negative (vehicle) controls.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution Series: The test compound (e.g., a furan-2-yl ketoxime derivative) is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). A two-fold serial dilution is then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: A standard antibiotic with known efficacy against the test microbe (e.g., Gentamicin, Ketoconazole) is serially diluted and tested alongside the compound.[8]

    • Negative Control: Wells containing only the broth medium and the microbial inoculum are included to ensure microbial viability.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the dilutions are included to ensure it has no intrinsic antimicrobial activity.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is typically determined by visual inspection or by using a viability indicator dye like resazurin.

Data Summary: Antimicrobial Activity of Furan Derivatives
Compound ClassTest OrganismActivity MeasurementResultReference
Carbamothioyl-furan-2-carboxamidesE. coliMIC280 µg/mL[8]
Carbamothioyl-furan-2-carboxamidesS. aureusMIC265 µg/mL[8]
Carbamothioyl-furan-2-carboxamidesA. nigerZone of Inhibition19 mm[8]
Benzofuran-2-yl ketoxime ethersC. albicans ATCC 10231Very Strong Activity-[6]
Benzofuran-2-yl ketoxime derivative (7d)S. aureus ATCC 6538Most Active Derivative-[6]
Workflow for Antimicrobial Screening

The following diagram illustrates a logical workflow for the initial screening and evaluation of novel furan-2-yl ketoxime compounds for antimicrobial properties.

Caption: Workflow for antimicrobial evaluation of furan-2-yl ketoximes.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The furan nucleus is a privileged scaffold in oncology drug discovery, found in numerous compounds with potent antiproliferative activity.[9][10] Research has shown that furan-based derivatives can exert cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), and colon (SW620) cancers.[8][9][11]

While direct studies on furan-2-yl ketoximes are emerging, related structures like benzofuran oxime ethers have been screened for their cytotoxicity.[7] The mechanism of action for these compounds is often multifaceted. Some furan derivatives have been demonstrated to induce cell cycle arrest, typically at the G2/M phase, thereby halting cell division.[9] Furthermore, they can trigger programmed cell death (apoptosis), a critical mechanism for eliminating cancerous cells.[9] At the molecular level, some furan compounds may exert their effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[11]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is a cornerstone of in vitro anticancer drug screening. The protocol's integrity is maintained by comparing results against untreated cells and a standard chemotherapeutic agent.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.[9]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test furan derivative.

  • Controls:

    • Negative Control: Cells are treated with the vehicle (e.g., DMSO) at the same concentration used for the test compound.

    • Positive Control: Cells are treated with a known anticancer drug (e.g., Doxorubicin or Staurosporine) to serve as a reference for cytotoxic potency.[8][9]

  • Incubation: The plate is incubated for a defined period, typically 24 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[7]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Summary: Cytotoxic Activity of Furan Derivatives
Compound ClassCancer Cell LineIC50 Value (µM)Reference
Furan-based derivative 4MCF-7 (Breast)4.06[9]
Furan-based derivative 7MCF-7 (Breast)2.96[9]
Furan precursor 1HeLa (Cervical)< 0.08[11]
Furan derivative 24HeLa (Cervical)0.94[11]
Furan derivative 24SW620 (Colorectal)1.83[11]
Proposed Signaling Pathway for Anticancer Action

This diagram illustrates a simplified, hypothetical mechanism by which certain furan derivatives may exert their anticancer effects by promoting PTEN activity, which in turn suppresses pro-survival pathways like PI3K/Akt and Wnt/β-catenin.[11]

Anticancer_Pathway cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway Furan Furan-2-yl Ketoxime Derivative PTEN PTEN (Tumor Suppressor) Furan->PTEN Promotes Activity PI3K PI3K PTEN->PI3K Inhibits BetaCatenin β-catenin PTEN->BetaCatenin Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Wnt Wnt Signaling Wnt->BetaCatenin Stabilizes BetaCatenin->Proliferation Promotes

Caption: Proposed mechanism of anticancer action via pathway inhibition.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. The furan scaffold has been explored for its potential to yield compounds with anticonvulsant properties.[3][12]

The evaluation of anticonvulsant activity is heavily reliant on standardized in vivo rodent models. The Maximal Electroshock Seizure (MES) test is a primary screening model that identifies compounds effective against generalized tonic-clonic seizures.[13][14] The subcutaneous pentylenetetrazole (scPTZ) test is used to identify agents that can prevent seizures associated with absence epilepsy.[12][14] Promising compounds are often further evaluated in models of drug-resistant epilepsy, such as the 6 Hz seizure test.[14][15] A crucial aspect of this research is the simultaneous evaluation of neurotoxicity, often using the rotorod test, to establish a therapeutic index and ensure that the observed anticonvulsant effect is not merely a result of motor impairment.[12][13]

While the precise mechanisms are still under investigation, many anticonvulsants act by modulating voltage-gated sodium or calcium channels, or by enhancing GABAergic inhibition.[14] The structural features of furan-2-yl ketoximes could allow them to interact with these key neuronal targets.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol describes a foundational experiment for identifying potential anticonvulsant activity. The causality is clear: if a compound prevents the hind-limb extension phase of the seizure, it demonstrates efficacy in this model.

  • Animal Preparation: Adult mice or rats are used for the study. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Control Group: A control group of animals receives only the vehicle solution.

  • Time Interval: The test is performed at specific time points after drug administration (e.g., 30 minutes and 4 hours) to assess the time to peak effect.[13]

  • Electrical Stimulation: A corneal or auricular electrode is used to deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) that is sufficient to induce a maximal seizure in 99% of the control animals.

  • Observation: The animals are observed for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Endpoint: Protection is defined as the complete abolition of the tonic hind-limb extension.

  • Data Analysis: The dose of the compound required to protect 50% of the animals (ED50) is calculated. This quantitative measure allows for the comparison of potency between different compounds.[14]

Data Summary: Anticonvulsant Activity of Relevant Heterocyclic Compounds
CompoundAnimal ModelED50 (mg/kg, i.p.)Neurotoxicity (TD50)Protective Index (PI = TD50/ED50)Reference
Compound 14 (Pyrrolidine-2,5-dione)MES (mice)49.6> 300> 6.0[14]
Compound 14 (Pyrrolidine-2,5-dione)scPTZ (mice)67.4> 300> 4.4[14]
Compound 14 (Pyrrolidine-2,5-dione)6 Hz (44mA, mice)63.2> 300> 4.7[14]
Compound 13 (Diarylimidazole)MES (rat, oral)23.41004.3[13]
Compound 17 (Diarylimidazole)MES (rat, oral)138.8> 500> 3.6[13]
Logical Flow of Anticonvulsant Drug Screening

This diagram outlines the systematic progression from initial screening for anticonvulsant effects to the crucial assessment of neurological side effects.

Anticonvulsant_Screening_Flow cluster_screening Primary Seizure Models cluster_toxicity Neurotoxicity Assessment start Administer Test Compound (e.g., Furan Derivative) mes_test MES Test (Tonic-Clonic Seizures) start->mes_test scptz_test scPTZ Test (Absence Seizures) start->scptz_test activity_check Anticonvulsant Activity? mes_test->activity_check scptz_test->activity_check rotorod_test Rotorod Test (Motor Impairment) activity_check->rotorod_test Yes pi_calc Calculate Protective Index (PI = TD50 / ED50) rotorod_test->pi_calc

Caption: Logical workflow for in vivo anticonvulsant screening.

Conclusion and Future Perspectives

The furan-2-yl ketoxime scaffold represents a versatile and highly promising platform for the discovery of new therapeutic agents. The literature strongly supports the potential of these compounds across multiple domains, including antimicrobial, anticancer, and anticonvulsant applications. The combination of the biologically active furan ring with the modifiable ketoxime moiety provides medicinal chemists with a rich chemical space to explore for optimizing potency and selectivity.

Future research should focus on several key areas:

  • Systematic SAR Studies: A more comprehensive exploration of how different substituents on the furan ring and the oxime ether chain affect each type of biological activity is needed to develop clear structure-activity relationships.

  • Mechanism of Action Elucidation: While hypotheses exist, the precise molecular targets for the most potent compounds remain largely unknown. Advanced studies, including target-based screening, proteomics, and transcriptomics, are required to uncover their exact mechanisms.

  • In Vivo Efficacy and Pharmacokinetics: Promising candidates identified through in vitro screening must be advanced to in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Development of Drug-Resistant Models: Testing lead compounds against drug-resistant strains of microbes and cancer cell lines will be critical to validating their potential clinical utility.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. (2022).
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (N/A). Der Pharma Chemica.
  • Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2025).
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (N/A). Unknown Source.
  • Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. (2019).
  • Synthesis and Antimicrobial Activity of Some Novel Derivatives of Benzofuran. Part 1. Synthesis and Antimicrobial Activity of (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) Ketoxime Derivatives. (2025).
  • Furan: A Promising Scaffold for Biological Activity. (2024). Unknown Source.
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (N/A). PubMed.
  • A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences.
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PMC. (N/A).
  • Synthesis and biological activity studies of furan derivatives. (2025).
  • 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. (2025).
  • (PDF) Antiepileptic Activity of Novel 2-(substituted benzylidene)-7-(4- fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Derivatives. (2025).
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). PSE Community.org.
  • Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. (N/A). Unknown Source.
  • Anticonvulsant effects of U-54494A and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex. (N/A). PubMed.
  • ANTICONVULSANT AND ANTIEPILEPTIC ACTIONS OF 2-DEOXY-DGLUCOSE IN EPILEPSY MODELS - PMC. (2010).
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC - NIH. (2021).

Sources

Exploratory

E/Z isomerization characteristics of N-[furan-2-yl(phenyl)methylidene]hydroxylamine

Technical Guide: E/Z Isomerization Dynamics of N-[Furan-2-yl(phenyl)methylidene]hydroxylamine Executive Summary The compound N-[furan-2-yl(phenyl)methylidene]hydroxylamine (also referred to as furan-2-yl(phenyl)ketoxime)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: E/Z Isomerization Dynamics of N-[Furan-2-yl(phenyl)methylidene]hydroxylamine

Executive Summary

The compound N-[furan-2-yl(phenyl)methylidene]hydroxylamine (also referred to as furan-2-yl(phenyl)ketoxime) represents a critical scaffold in medicinal chemistry, serving as a precursor for bioactive amides via the Beckmann rearrangement and as a ligand in coordination chemistry. Its pharmacological efficacy and synthetic utility are strictly governed by its geometric configuration around the C=N double bond.

This technical guide delineates the thermodynamic and kinetic characteristics of the E (Entgegen) and Z (Zusammen) isomers. It provides actionable protocols for their synthesis, spectroscopic differentiation, and controlled isomerization, designed for researchers requiring high-purity geometric isomers for structure-activity relationship (SAR) studies.

Structural Fundamentals & Thermodynamics

The geometric isomerism of this ketoxime arises from the restricted rotation of the C=N bond. Unlike simple alkyl ketoximes, the presence of two aromatic systems—an electron-rich heteroaryl (furan) and a carbocyclic aryl (phenyl)—introduces unique electronic and steric factors.

Cahn-Ingold-Prelog (CIP) Assignment

To ensure rigorous nomenclature, we apply CIP priority rules:

  • Nitrogen Terminus: Hydroxyl group (-OH) > Lone Pair.

  • Carbon Terminus: Furan ring (attached via C2, bonded to O) > Phenyl ring (attached via C1, bonded to C). Note: The atomic number of Oxygen (8) in the furan ring gives it priority over the Carbon (6) in the phenyl ring.

  • Z-Isomer (Syn-Furan): The -OH group and the Furan ring are on the same side .

  • E-Isomer (Anti-Furan): The -OH group and the Furan ring are on opposite sides (OH is syn to Phenyl).

Thermodynamic Stability

In solution, the E-isomer is generally the thermodynamic product. Two factors drive this preference:

  • Electronic Repulsion: The Z-isomer forces the oxygen of the furan ring into proximity with the oxygen of the oxime group, creating significant lone-pair/lone-pair repulsion.

  • Steric Hindrance: While the phenyl group is bulkier in terms of rotation volume, the planar rigidity of the furan ring allows the E-isomer to adopt a more conjugated, planar conformation with the C=N bond, maximizing resonance stabilization.

Synthetic Pathways & Isolation[1]

The synthesis of the oxime yields a mixture of isomers, typically favoring the E-form. Isolation requires exploiting the differential solubility or chromatographic behavior of the isomers.

Synthesis Protocol
  • Reagents: Furan-2-yl-phenyl ketone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (2.0 eq).

  • Solvent: Ethanol/Water (3:1 v/v).

  • Procedure: Reflux for 3–5 hours. Monitor consumption of ketone by TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup: Remove ethanol in vacuo. Extract aqueous residue with Dichloromethane (DCM). Wash with brine, dry over MgSO₄.

Separation Strategy
  • Fractional Crystallization: The E-isomer typically has a higher melting point and lower solubility in non-polar solvents. Recrystallization from dilute ethanol often yields pure E-isomer.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution from 5% to 20% EtOAc in Hexane.

    • Elution Order: The Z-isomer (less polar due to internal H-bonding or shielding) often elutes first, followed by the more polar E-isomer.

Spectroscopic Characterization (The Identification Core)

Correct assignment of geometry is non-negotiable. NMR spectroscopy provides the most reliable self-validating data.

1H NMR Diagnostics

The chemical shift of protons syn to the oxime hydroxyl group is significantly deshielded (shifted downfield) due to the magnetic anisotropy of the OH group and the lone pair of the nitrogen.

FeatureE-Isomer (Anti-Furan / Syn-Phenyl)Z-Isomer (Syn-Furan / Anti-Phenyl)
Phenyl ortho-protons Deshielded (

7.50–7.70 ppm)
Normal (

7.30–7.40 ppm)
Furan H-3 proton Normal (

6.40–6.60 ppm)
Deshielded (

7.00–7.20 ppm)
Oxime -OH Broad singlet (variable,

9–11 ppm)
Broad singlet (often shifted upfield relative to E)
Chemical Proof: The Beckmann Rearrangement

If spectroscopic data is ambiguous, the Beckmann rearrangement serves as a definitive chemical proof. The group anti to the hydroxyl group migrates.[1]

  • E-Isomer (Anti-Furan): Furan migrates

    
     Product: N-(Furan-2-yl)benzamide .
    
  • Z-Isomer (Anti-Phenyl): Phenyl migrates

    
     Product: N-Phenyl-furan-2-carboxamide .
    

Isomerization Dynamics & Protocols

Researchers often need to access the kinetic isomer (Z) or equilibrate a mixture to the thermodynamic isomer (E).

Acid-Catalyzed Isomerization (Thermodynamic Control)

Protonation of the imine nitrogen lowers the energy barrier for rotation around the C=N bond, allowing the system to relax to the thermodynamic minimum (E-isomer).

  • Protocol: Dissolve the oxime mixture in anhydrous ether. Bubble dry HCl gas through the solution for 10 minutes. The hydrochloride salt of the E-isomer often precipitates. Neutralize with aqueous NaHCO₃ to recover the free base.

Photoisomerization (Kinetic Access)

Irradiation can access the contra-thermodynamic Z-isomer.

  • Protocol: Irradiate a dilute benzene or acetonitrile solution of the E-isomer with a medium-pressure mercury lamp (UV ~300 nm) in a quartz vessel. Monitor by HPLC until the photostationary state (PSS) is reached (typically 30-40% Z-isomer).

Visualizing the Mechanisms

The following diagrams illustrate the isomerization pathway and the divergent Beckmann rearrangement, providing a logical map for experimental design.

Figure 1: Isomerization and Beckmann Divergence

Beckmann_Isomerization Ketone Furan-2-yl-phenyl Ketone Oxime_Mix Oxime Mixture (E + Z) Ketone->Oxime_Mix NH2OH·HCl, Base Z_Iso Z-Isomer (Syn-Furan) Kinetic Product Oxime_Mix->Z_Iso Chromatography (Fast Eluting) E_Iso E-Isomer (Anti-Furan) Thermodynamic Product Oxime_Mix->E_Iso Crystallization (Major Product) Z_Iso->E_Iso HCl (gas), Ether (Isomerization) Amide_Z N-Phenyl-furan-2-carboxamide (Phenyl Migrates) Z_Iso->Amide_Z PCl5 / Heat (Beckmann) E_Iso->Z_Iso hν (UV Light) Amide_E N-(Furan-2-yl)benzamide (Furan Migrates) E_Iso->Amide_E PCl5 / Heat (Beckmann)

Caption: Synthetic flow showing the divergence of E/Z isomers into distinct amides via the Beckmann rearrangement. Note the reversibility of isomerization.

Figure 2: Acid-Catalyzed Isomerization Mechanism

Mechanism Step1 Neutral Oxime (Z) Step2 N-Protonated Species Step1->Step2 + H+ Step3 C=N Bond Rotation (Reduced Double Bond Character) Step2->Step3 Resonance Step3->Step2 Equilibrium Step4 Deprotonation Step3->Step4 - H+ Final Neutral Oxime (E) Step4->Final Thermodynamic Sink

Caption: Mechanistic pathway for acid-catalyzed isomerization. Protonation reduces the double-bond character, permitting rotation.

Applications & Significance

  • Antimicrobial Development: Furan derivatives are potent pharmacophores. The specific geometry often dictates binding affinity to enzymatic pockets. The E-isomer of related furan-oximes has shown superior activity against C. albicans due to better lipophilicity and membrane penetration.

  • Chelation Chemistry: The Z-isomer (syn-furan) is structurally pre-organized to act as an N,O-bidentate ligand for transition metals (Cu²⁺, Ni²⁺), forming stable 5-membered chelate rings. The E-isomer cannot chelate without prior isomerization.

References

  • Beckmann Rearrangement Mechanisms

    • Master Organic Chemistry. "The Beckmann Rearrangement."[1][2][3] Available at: [Link]

  • Synthesis of Furan-2-yl Ketoximes

    • ResearchGate. "Synthesis and Antimicrobial Activity of Some Novel Derivatives of Benzofuran." (Analogous chemistry for furan derivatives). Available at: [Link]

  • NMR Assignment of E/Z Isomers

    • TSI Journals. "Identification of E and Z isomers of some cephalosporins by NMR." (Detailed discussion on anisotropy and deshielding in oximes). Available at: [Link]

  • Beckmann Rearrangement of Ketoximes

    • National Institutes of Health (PMC). "Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate." Available at: [Link]

Sources

Foundational

Theoretical DFT Calculations for Deciphering the Electronic Structure of N-[furan-2-yl(phenyl)methylidene]hydroxylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-[furan-2-yl(phenyl)methylidene]hydroxylamine, a nitrone containing both furan and phenyl moieties, represents a class...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-[furan-2-yl(phenyl)methylidene]hydroxylamine, a nitrone containing both furan and phenyl moieties, represents a class of organic compounds with significant potential in medicinal chemistry and materials science.[1] Understanding the intricate details of its electronic structure is paramount for predicting its reactivity, stability, and potential intermolecular interactions, which are critical for rational drug design.[2][3] This technical guide provides a comprehensive, field-proven protocol for investigating the electronic properties of this molecule using Density Functional Theory (DFT). We will delve into the theoretical underpinnings of DFT, present a step-by-step computational workflow using the Gaussian software suite[4], and detail the analysis of key electronic descriptors such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to perform and interpret high-quality theoretical calculations, thereby accelerating the discovery and development of novel furan-based therapeutic agents.

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] When incorporated into a nitrone structure, such as N-[furan-2-yl(phenyl)methylidene]hydroxylamine, the resulting molecule possesses a unique 1,3-dipolar character that makes it a valuable intermediate in organic synthesis, particularly for creating complex heterocyclic systems.[5][6] The electronic landscape of such a molecule—governed by the interplay between the electron-rich furan ring, the aromatic phenyl group, and the polar nitrone functionality—dictates its behavior in chemical and biological environments.

Computational chemistry provides a powerful lens through which to view this landscape. Among the available quantum mechanical methods, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency, making it the workhorse for studying medium-sized organic molecules.[7][8] DFT calculations allow us to move beyond simple structural representations to a quantitative understanding of electron distribution, orbital energies, and reactivity hotspots.[9] This knowledge is invaluable in drug development, where it can guide the synthesis of analogues with enhanced binding affinity, predict metabolic stability, and elucidate mechanisms of action.[3]

This whitepaper serves as a practical guide to applying DFT to characterize the electronic structure of N-[furan-2-yl(phenyl)methylidene]hydroxylamine. We will explain the causality behind methodological choices, from the selection of an appropriate functional and basis set to the verification of results, ensuring a robust and reproducible computational protocol.

Chapter 1: Theoretical Foundations of Density Functional Theory (DFT)

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][10] It is founded upon the two Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density, n(r).[11] This is a revolutionary concept, as it allows us to work with the electron density, a function of only three spatial coordinates, rather than the vastly more complex many-electron wavefunction.[10]

The practical implementation of DFT is achieved through the Kohn-Sham equations. This approach recasts the problem of interacting electrons into a more manageable problem of non-interacting electrons moving in an effective potential. This potential includes the external potential from the nuclei, the classical Coulomb repulsion between electrons, and a crucial term known as the exchange-correlation (XC) functional, EXC.[12]

The exact form of the EXC functional is unknown and must be approximated. The quality of a DFT calculation is critically dependent on the choice of this functional.[8] Functionals are often categorized in a hierarchy known as "Jacob's Ladder," where each rung adds a layer of complexity and, generally, accuracy:

  • Local Density Approximation (LDA): The simplest approximation, depending only on the electron density at each point in space.

  • Generalized Gradient Approximation (GGA): Improves upon LDA by also including the gradient of the electron density.

  • Meta-GGA: Adds the kinetic energy density as an ingredient.

  • Hybrid Functionals: Mix a portion of the exact Hartree-Fock exchange with a GGA or meta-GGA functional.

For organic molecules like N-[furan-2-yl(phenyl)methylidene]hydroxylamine, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have demonstrated a long track record of providing reliable results for geometries and electronic properties.[5][8]

Equally important is the choice of the basis set , which is a set of mathematical functions used to build the molecular orbitals.[8] The completeness of the basis set affects the accuracy of the calculation. Pople-style basis sets are common, such as 6-311++G(d,p) . The components signify:

  • 6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons.

  • (d,p): Polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical orbital shapes, which is crucial for describing chemical bonds accurately.

  • ++: Diffuse functions added to both heavy and hydrogen atoms, which are important for describing lone pairs, anions, and non-covalent interactions.[13]

The combination of a hybrid functional like B3LYP with a flexible, polarized, and diffuse basis set like 6-311++G(d,p) represents a robust and widely accepted level of theory for the investigations described herein.[5][6]

Chapter 2: Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed workflow for performing DFT calculations on N-[furan-2-yl(phenyl)methylidene]hydroxylamine using the Gaussian software package.[14]

Step 2.1: Molecular Structure Preparation

The first step is to generate an initial 3D structure of the molecule. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. It is important to consider the stereochemistry of the nitrone functional group, which can exist as E and Z isomers. For acyclic aldonitrones, the Z-isomer is often predominant.[5] It is best practice to build both isomers and calculate their energies to determine the most stable conformer.

Step 2.2: Geometry Optimization

The initial structure is a mere guess. Geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface, i.e., the most stable 3D arrangement of the molecule.[15]

A typical Gaussian input file for this process is as follows:

Causality Behind the Keywords:

  • %nprocshared=8, %mem=16GB: These lines allocate computational resources (8 CPU cores and 16 GB of RAM).

  • %chk=NFPH.chk: This saves a checkpoint file, which stores the results of the calculation and is essential for subsequent analysis and visualization.

  • #p B3LYP/6-311++G(d,p): This specifies the level of theory: the B3LYP hybrid functional and the 6-311++G(d,p) basis set, as justified in Chapter 1.[8]

  • Opt: This is the primary keyword that requests a geometry optimization.

  • Freq: This keyword requests a frequency calculation to be performed on the optimized geometry. This is a critical self-validation step.[15]

  • 0 1: These numbers specify the molecule's total charge (0 for neutral) and spin multiplicity (1 for a singlet state, as all electrons are paired).

Experimental Workflow: From Input to Analysis

The following diagram illustrates the complete computational workflow.

G cluster_prep Preparation cluster_calc Calculation (Gaussian) cluster_validation Validation cluster_analysis Analysis Build 1. Build Initial 3D Structure (e.g., GaussView) Input 2. Create Input File (# B3LYP/6-311++G(d,p) Opt Freq) Build->Input Run 3. Run Geometry Optimization & Frequency Calculation Input->Run CheckFreq 4. Verify No Imaginary Frequencies Run->CheckFreq CheckFreq->Build     Modify Structure     if TS Found HOMO_LUMO 5a. FMO Analysis (HOMO, LUMO, Energy Gap) CheckFreq->HOMO_LUMO   Proceed if Valid Minimum MEP 5b. MEP Analysis (Reactivity Sites) CheckFreq->MEP   Proceed if Valid Minimum NBO 5c. Other Properties (NBO, Charges, Dipole Moment) CheckFreq->NBO   Proceed if Valid Minimum

Sources

Exploratory

Technical Guide: Toxicity and Safety Protocols for Phenyl 2-Furyl Ketoxime Precursors

Executive Summary & Chemical Scope This guide provides a technical safety analysis for the synthesis and handling of Phenyl 2-furyl ketoxime (also known as furan-2-yl(phenyl)methanone oxime). While this compound is frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Scope

This guide provides a technical safety analysis for the synthesis and handling of Phenyl 2-furyl ketoxime (also known as furan-2-yl(phenyl)methanone oxime). While this compound is frequently investigated for its metal-chelating capabilities and antimicrobial potential, its synthesis involves precursors with distinct, high-risk toxicological profiles.

The safety of this workflow hinges on managing two critical hazard vectors:

  • The Furan Moiety: Present in the ketone precursor, susceptible to metabolic bioactivation into reactive dialdehydes (hepatotoxicity/carcinogenicity).

  • The Oximation Reagent: Hydroxylamine hydrochloride, a corrosive blood toxin with explosive potential upon thermal decomposition.

Target Reaction Overview


Precursor Hazard Analysis (SDS Synthesis)

The following data aggregates critical safety parameters from multiple Safety Data Sheets (SDS) and toxicological databases.

Primary Precursor: Phenyl 2-Furyl Ketone
  • IUPAC Name: Furan-2-yl(phenyl)methanone

  • CAS: 713-36-0

  • Physical State: Solid (typically off-white to yellow crystals).

Hazard ClassGHS ClassificationSignal WordH-Codes
Acute Toxicity Category 4 (Oral)WARNING H302 (Harmful if swallowed)
Skin/Eye Irritation Category 2 / 2AWarningH315, H319
STOT - SE Category 3 (Respiratory)WarningH335 (May cause respiratory irritation)
Chronic Toxicity Inferred from Furan analogsDANGER Potential Carcinogen (Type 2)

Toxicological Insight: While acute data for this specific ketone is often limited to "Harmful," researchers must treat the furan ring as a structural alert. Furan derivatives are metabolically activated by Cytochrome P450 (specifically CYP2E1) into reactive intermediates (see Section 3). Do not treat this as a benign ketone.

Reagent: Hydroxylamine Hydrochloride
  • CAS: 5470-11-1[1]

  • Physical State: Hygroscopic white crystals.

Hazard ClassGHS ClassificationSignal WordH-Codes
Corrosive Met. 1, Skin 1B, Eye 1DANGER H290, H314 (Causes severe burns)
Carcinogenicity Category 2WarningH351 (Suspected of causing cancer)
STOT - RE Category 2 (Blood)WarningH373 (May cause damage to organs)
Sensitization Skin Category 1WarningH317 (May cause allergic reaction)
Acute Toxicity Category 3 (Oral)DANGER H301 (Toxic if swallowed)

Critical Hazard - Methemoglobinemia: Hydroxylamine inhibits the blood's ability to carry oxygen by converting hemoglobin to methemoglobin. Cyanosis (blue lips/nails) is an early sign of exposure.

Critical Hazard - Explosivity: Hydroxylamine HCl is thermally unstable. Heating above 140°C (or lower in the presence of metal impurities) can cause violent decomposition.

Mechanism of Toxicity: The Furan Bioactivation Pathway[2]

To understand the chronic risk of phenyl 2-furyl ketone, one must look beyond the LD50. The toxicity is driven by the metabolic opening of the furan ring.

The CYP450 "Trojan Horse"

The furan ring is lipophilic, allowing easy cell entry. Once in the liver, CYP450 enzymes oxidize the ring. Unlike standard detoxification, this creates a highly reactive electrophile: cis-2-butene-1,4-dial .[2]

Pathway Visualization

The following diagram illustrates how the inert furan ring becomes a cytotoxic agent.

FuranToxicity Furan Phenyl 2-furyl Ketone (Furan Ring) CYP CYP450 (CYP2E1) Oxidation Furan->CYP Metabolism Intermediate Unstable Epoxide Intermediate CYP->Intermediate Dialdehyde cis-2-butene-1,4-dial (Reactive Enal) Intermediate->Dialdehyde Ring Opening Protein Protein Adducts (Cytotoxicity) Dialdehyde->Protein Alkylation DNA DNA Cross-linking (Genotoxicity) Dialdehyde->DNA Binding GSH Glutathione (GSH) Depletion Dialdehyde->GSH Detoxification (Until Depleted)

Caption: Figure 1. Metabolic bioactivation of the furan moiety into the reactive toxicant cis-2-butene-1,4-dial.[3][2]

Validated Experimental Protocol: Safety-First Synthesis

This protocol prioritizes containment of the corrosive reagent and thermal control to prevent hydroxylamine runaway reactions.

Engineering Controls & PPE[4][5]
  • Ventilation: Chemical Fume Hood (Face velocity > 100 fpm).

  • Gloves: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Neoprene or Butyl Rubber (Hydroxylamine permeates thin nitrile).

  • Respiratory: If weighing powder outside a hood (not recommended), use a P100 particulate respirator.

  • Face: Face shield required when handling hot ethanolic solutions.

Step-by-Step Synthesis Workflow

Reagents:

  • Phenyl 2-furyl ketone (1.0 eq)

  • Hydroxylamine HCl (1.5 eq)

  • Sodium Acetate (2.0 eq) - Critical Buffer

  • Ethanol/Water (9:1 ratio)

Procedure:

  • Buffer Preparation (The Acid Trap):

    • Why: Hydroxylamine HCl releases HCl gas upon reaction. Sodium acetate acts as a buffer to capture protons, preventing the solution from becoming highly acidic (which promotes side reactions) or releasing corrosive gas.

    • Action: Dissolve Sodium Acetate in the minimum amount of water.

  • Reagent Addition (Cold Start):

    • Dissolve Phenyl 2-furyl ketone in Ethanol.

    • Add Hydroxylamine HCl to the ketone solution at room temperature.

    • Safety Check: Ensure no rapid off-gassing occurs.

  • Initiation & Reflux:

    • Add the aqueous Sodium Acetate solution dropwise.

    • Heat to reflux (approx. 78°C).

    • Critical Limit:NEVER exceed 100°C in the oil bath. Hydroxylamine residues can explode at higher temperatures.[4]

  • Monitoring & Quenching:

    • Monitor via TLC (Thin Layer Chromatography).[5]

    • Once complete, cool to room temperature.

    • Pour mixture into ice water to precipitate the ketoxime.

  • Filtration & Waste:

    • Filter the solid.[5]

    • Filtrate Management: The liquid filtrate contains unreacted hydroxylamine. Treat with dilute bleach (Sodium Hypochlorite) slowly to oxidize residual hydroxylamine to Nitrogen gas before disposal. Do not mix with heavy metal waste.

Synthesis Safety Workflow Diagram

SynthesisSafety Start Start: Reagent Prep Weighing Weighing NH2OH.HCl (Fume Hood Required) Start->Weighing Mixing Mix with NaOAc Buffer (Prevents HCl Gas) Weighing->Mixing Double Gloves Reflux Reflux in Ethanol (Max Bath Temp 100°C) Mixing->Reflux Exotherm Check Precip Ice Water Quench Reflux->Precip Cool Down Filtrate Filtrate (Toxic Waste) Precip->Filtrate Liquid Phase Product Solid Ketoxime (Store Desiccated) Precip->Product Filter Filtrate->Filtrate Deactivate with Dilute Bleach

Caption: Figure 2. Operational workflow emphasizing buffering and waste deactivation steps.

Emergency Response

ScenarioImmediate ActionMedical Note
Skin Contact Wash with soap/water for 15 min.[6] Discard contaminated clothing.[7][4][8][9][10]Monitor for delayed burns or sensitization.
Eye Contact Rinse cautiously with water for 15 min.[6][8][9] Remove contact lenses.[1][7][4][8][10]Hydroxylamine is corrosive; immediate ophthalmologist referral required.
Inhalation Move to fresh air.[11][7][4][8][9][10] If breathing is difficult, give oxygen.[9]Watch for signs of methemoglobinemia (cyanosis, chocolate-colored blood). Antidote: Methylene Blue (clinical administration only).
Spill Do not absorb with sawdust (fire risk). Use inert clay/vermiculite.Neutralize spill area with dilute sodium carbonate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 443297, Hydroxylamine hydrochloride. Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Hydroxylamine hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for N-[furan-2-yl(phenyl)methylidene]hydroxylamine from 2-Benzoylfuran

Application Note: AN-SYN-OX-042 Executive Summary This application note details the optimized protocol for the synthesis of -[furan-2-yl(phenyl)methylidene]hydroxylamine (also known as 2-benzoylfuran oxime) via the conde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-OX-042

Executive Summary

This application note details the optimized protocol for the synthesis of


-[furan-2-yl(phenyl)methylidene]hydroxylamine  (also known as 2-benzoylfuran oxime) via the condensation of 2-benzoylfuran with hydroxylamine hydrochloride.

Oxime derivatives of furan are critical pharmacophores in antifungal and antimicrobial drug discovery. This protocol utilizes a sodium acetate-buffered system in aqueous ethanol to maximize yield and suppress side reactions (e.g., Beckmann rearrangement or hydrolysis). The method is designed for high reproducibility, yielding a predominantly E-isomer product suitable for downstream heterocycle synthesis or biological screening.

Scientific Principles & Mechanism

Reaction Logic

The conversion of 2-benzoylfuran to its corresponding oxime is a nucleophilic addition-elimination reaction. The reaction rate is pH-dependent:

  • Low pH (<3): The amine of hydroxylamine becomes protonated (

    
    ), destroying its nucleophilicity.
    
  • High pH (>8): The carbonyl oxygen is not sufficiently protonated to activate it for nucleophilic attack.

  • Optimal pH (4.5–6.0): Achieved using Sodium Acetate (

    
    ) . This buffers the hydrochloric acid released from the hydroxylamine salt, maintaining the ideal balance where the carbonyl is activated, and the hydroxylamine remains nucleophilic.
    
Reaction Mechanism

The mechanism proceeds via the formation of a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration.

Mechanism Reactants 2-Benzoylfuran + NH2OH Attack Nucleophilic Attack (Rate Limiting at Low pH) Reactants->Attack pH 5-6 Intermediate Tetrahedral Carbinolamine Attack->Intermediate Dehydration Acid-Catalyzed Dehydration Intermediate->Dehydration -H2O Product Oxime Product (E/Z Isomers) Dehydration->Product

Figure 1: Mechanistic pathway for the oximation of 2-benzoylfuran.

Stereochemistry

The product possesses a C=N double bond, leading to E (anti) and Z (syn) isomerism.

  • Thermodynamics: The E-isomer (phenyl group anti to the hydroxyl group) is generally thermodynamically favored due to the steric repulsion between the lone pair of the nitrogen and the phenyl ring, although the specific ratio can vary based on solvent polarity.

  • Implication: This protocol typically yields the E-isomer as the major product.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Requirement
2-Benzoylfuran 16812-03-6Substrate>98%
Hydroxylamine HCl 5470-11-1Reagent>99%
Sodium Acetate (Anhydrous) 127-09-3Buffer/BaseACS Reagent
Ethanol (Absolute) 64-17-5Solvent>99.5%
Deionized Water 7732-18-5Co-solvent-
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with drying tube (optional but recommended)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Workflow Overview

Workflow Start Start: Reagent Prep Dissolve 1. Dissolve Ketone in EtOH 2. Dissolve NH2OH/NaOAc in H2O Start->Dissolve Mix Combine Solutions Dissolve->Mix Reflux Reflux (80°C) 2-4 Hours Mix->Reflux Check TLC Check (Hex:EtOAc 3:1) Reflux->Check Check->Reflux Incomplete Workup Cool & Precipitate (Add Ice Water) Check->Workup Complete Filter Vacuum Filtration Workup->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify

Figure 2: Operational workflow for the synthesis of 2-benzoylfuran oxime.

Step-by-Step Procedure

Step 1: Preparation of Reagents

  • In a 100 mL round-bottom flask, dissolve 2-benzoylfuran (1.72 g, 10 mmol) in Ethanol (15 mL) . Ensure complete dissolution.

  • In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.04 g, 15 mmol, 1.5 eq) and Sodium Acetate (2.05 g, 25 mmol, 2.5 eq) in Deionized Water (10 mL) .

    • Note: A slight excess of NaOAc ensures the HCl is fully neutralized and the pH remains buffered.

Step 2: Reaction Initiation

  • Add the aqueous hydroxylamine/acetate solution to the ethanolic ketone solution. The mixture may become slightly cloudy initially.

  • Add a magnetic stir bar.

  • Attach a reflux condenser.[1]

Step 3: Reflux

  • Heat the mixture to reflux (bath temp approx. 85-90°C) with vigorous stirring.

  • Maintain reflux for 2 to 3 hours .

  • Validation Point: Monitor reaction progress via TLC (Silica gel).

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV light (254 nm). The starting ketone (Rf ~0.6) should disappear; the oxime product (Rf ~0.3-0.4) will appear as a new spot.

Step 4: Workup & Isolation

  • Once the reaction is complete, remove the flask from heat and allow it to cool to room temperature.

  • Solvent Removal (Method A - Preferred for Yield): Evaporate the ethanol using a rotary evaporator until the volume is reduced by ~70%. A solid may begin to crash out.

  • Precipitation: Pour the concentrated residue into 50 mL of ice-cold water with stirring. The oxime should precipitate as a white to off-white solid.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) to remove residual inorganic salts (NaCl, excess NaOAc).

Step 5: Purification

  • Recrystallization: Recrystallize the crude solid from aqueous ethanol (EtOH:H2O, approx 4:1 ratio) or a mixture of Diethyl Ether/Petroleum Ether.

  • Dry the crystals in a vacuum desiccator over

    
     or Silica Gel for 12 hours.
    

Characterization & Quality Control

To ensure the scientific integrity of the synthesized product, the following data must be verified.

ParameterExpected ResultNotes
Appearance White crystalline solidYellowing indicates oxidation or impurities.
Melting Point 135–140°C (Typical range for aryl ketoximes)Validate experimentally. Sharp range indicates purity.[2]
IR Spectroscopy Broad band 3200–3400

(O-H)Sharp peak ~1620

(C=N)
Absence of C=O stretch (~1650-1680

) confirms conversion.
1H NMR (DMSO-d6)

11.5-12.0 (s, 1H, =N-OH)

7.3-7.8 (m, Aryl/Furan protons)
The OH signal is

exchangeable.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product melting point is depressed by impurities or solvent is too warm.Cool the aqueous mixture to 0°C. Scratch the glass with a rod to induce nucleation.
Low Yield Incomplete reaction or product lost in filtrate.Check pH of reaction (must be >4).[3] Extract filtrate with Ethyl Acetate if precipitation is poor.
Multiple Spots on TLC E/Z Isomerism.[4]This is common.[3][5] Recrystallization usually isolates the thermodynamically stable E-isomer.

Safety & Compliance

  • Hydroxylamine Hydrochloride: Corrosive and suspected carcinogen. Avoid skin contact. Heating confined quantities can be explosive; ensure open reflux system.

  • 2-Benzoylfuran: Treat as an irritant.

  • Waste Disposal: Aqueous filtrates contain hydroxylamine residues. Quench with dilute bleach (sodium hypochlorite) before disposal to decompose residual hydroxylamine.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocol for ketoxime synthesis).
  • Loveless, D. M., et al. "pH-Dependent Rates of Oxime Formation." Journal of Organic Chemistry, 2009 , 74, 4365–4368.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14271, Furfuraldoxime (Analogous chemistry).

  • BenchChem. "Synthesis of Ketoximes: Technical Support & Troubleshooting."

Sources

Application

Green Chemistry Methods for the Preparation of Furan-Based Ketoximes: Application Notes and Protocols

Introduction: The Significance of Furan-Based Ketoximes and the Imperative for Green Synthesis Furan-based ketoximes are a class of organic compounds of significant interest to researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Furan-Based Ketoximes and the Imperative for Green Synthesis

Furan-based ketoximes are a class of organic compounds of significant interest to researchers, scientists, and drug development professionals. The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. When functionalized with a ketoxime group (-C(=NOH)R), these molecules become versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles, which are foundational to many pharmaceutical agents.[1] Oximes and their derivatives are crucial in the development of new drugs due to their broad spectrum of biological activities.[2]

Traditionally, the synthesis of ketoximes involves the condensation of a ketone with hydroxylamine hydrochloride, often requiring reflux in organic solvents with a base such as pyridine.[3] These classical methods, while effective, frequently suffer from drawbacks that are at odds with the principles of modern green chemistry. Long reaction times, the use of toxic and volatile organic solvents, and the generation of hazardous waste streams are common challenges.[1]

This technical guide provides detailed application notes and protocols for the preparation of furan-based ketoximes, with a focus on environmentally benign methods. We will explore several green chemistry approaches, including ultrasound-assisted synthesis, solvent-free mechanochemical grinding, and microwave-assisted reactions. These protocols are designed to be self-validating systems, offering high yields, reduced reaction times, and a minimized environmental footprint. By explaining the causality behind the experimental choices, this guide aims to empower researchers to not only apply these methods but also to adapt and innovate within the framework of sustainable science.

Core Synthesis: Preparation of the Starting Material, 2-Acetylfuran

A prerequisite for the synthesis of the corresponding ketoxime is the efficient preparation of the furan-based ketone. 2-Acetylfuran is a common and versatile starting material for this purpose. It is typically synthesized via the Friedel-Crafts acylation of furan with acetic anhydride.

Protocol: Synthesis of 2-Acetylfuran

This protocol is based on established methods for the acylation of furan.[4][5]

Materials:

  • Furan

  • Acetic anhydride

  • 85% Phosphoric acid

  • Chloroform

  • 30% Sodium hydroxide solution

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with dropping funnel, reflux condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, add acetic anhydride (0.12 mol) and 85% phosphoric acid (1.2 g).

  • With stirring at 25 °C, add furan (0.1 mol) dropwise over approximately 1 hour.

  • Heat the mixture to 70 °C and maintain this temperature for 5 hours.

  • Cool the reaction to 50 °C and add 200 mL of water, then stir for 30 minutes.

  • After cooling to below 30 °C, transfer the mixture to a separatory funnel and extract three times with 100 mL of chloroform.

  • Combine the organic extracts and neutralize to a pH of approximately 6 with 30% sodium hydroxide solution.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.

  • Remove the chloroform under reduced pressure using a rotary evaporator to yield crude 2-acetylfuran, which can be further purified by vacuum distillation.

Green Oximation Methodologies for 2-Acetylfuran

The following sections detail three distinct green chemistry approaches for the conversion of 2-acetylfuran to its corresponding ketoxime. Each protocol is presented with an explanation of the underlying principles that contribute to its "green" credentials.

Ultrasound-Assisted Aqueous Synthesis

Principle and Rationale: Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions.[2][6] This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction rates.[2] The use of water or a water-ethanol mixture as the solvent eliminates the need for volatile and often toxic organic solvents. This method offers dramatic reductions in reaction times, often from hours to minutes, and operates at or near room temperature, thus saving energy.[2]

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Acetylfuran Oxime

  • Materials:

    • 2-Acetylfuran (1 mmol)

    • Hydroxylamine hydrochloride (1.2 mmol)

    • 10% Aqueous potassium carbonate (K₂CO₃) solution

    • Water or a 1:1 water-ethanol mixture

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Equipment:

    • Beaker or small flask

    • Ultrasonic cleaning bath

    • Magnetic stirrer (optional, but recommended)

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a beaker, dissolve 2-acetylfuran (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of water or a water-ethanol mixture.

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture for 2-5 minutes. While sonicating, add the 10% aqueous potassium carbonate solution dropwise until the pH of the mixture is approximately 10.

    • Continue sonication and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield 2-acetylfuran oxime.

Caption: Workflow for Ultrasound-Assisted Synthesis.

Solvent-Free Mechanochemical Grinding

Principle and Rationale: Mechanochemistry, or "grindstone chemistry," is a solvent-free technique that uses mechanical force to induce chemical reactions.[7][8] By grinding solid reactants together in a mortar and pestle, intimate contact between the molecules is achieved, and localized heat generated by friction can drive the reaction to completion.[7] This method completely eliminates the need for solvents, which is a major step towards a truly green process. The workup is often simplified, and the reaction times are typically very short.[1]

Experimental Protocol: Solvent-Free Synthesis of 2-Acetylfuran Oxime by Grinding

  • Materials:

    • 2-Acetylfuran (1 mmol)

    • Hydroxylamine hydrochloride (1.2 mmol)

    • Anhydrous sodium carbonate (Na₂CO₃) or Bismuth(III) oxide (Bi₂O₃) (as catalyst)[7]

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Equipment:

    • Mortar and pestle

    • Spatula

    • Filter funnel and filter paper

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a mortar, place hydroxylamine hydrochloride (1.2 mmol) and anhydrous sodium carbonate (1.5 mmol) or a catalytic amount of Bi₂O₃.

    • Gently grind the solids to a fine powder.

    • Add 2-acetylfuran (1 mmol) to the mortar.

    • Grind the mixture vigorously with the pestle for 5-15 minutes. The mixture may become pasty.

    • Monitor the reaction progress by TLC.

    • Upon completion, add 15 mL of ethyl acetate to the mortar and triturate the solid.

    • Filter the mixture to remove the inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

G cluster_2 Oximation Reaction Mechanism node_A 2-Acetylfuran + Hydroxylamine node_B Nucleophilic Attack (N on Carbonyl C) node_A->node_B node_C Tetrahedral Intermediate (Zwitterionic) node_B->node_C node_D Proton Transfer node_C->node_D node_E Carbinolamine node_D->node_E node_F Protonation of OH node_E->node_F node_G Elimination of Water node_F->node_G node_H 2-Acetylfuran Oxime node_G->node_H

Caption: General Mechanism of Oxime Formation.

Data Presentation: Comparison of Green Synthesis Methods

The following table summarizes the key parameters for the described green synthesis methods for furan-based ketoximes, providing a comparative overview of their efficiency and reaction conditions.

MethodCatalyst/BaseSolventTemperatureTime (min)Typical Yield (%)Reference(s)
Ultrasound-Assisted K₂CO₃Water/EthanolRoom Temp.2-590-95[2][6]
Solvent-Free Grinding Na₂CO₃ or Bi₂O₃NoneRoom Temp.5-1585-95[1][7][8]
Microwave-Assisted NaOAc / PyridineEthanol80-100 °C5-1088-96[9]
Conventional Method PyridineEthanolReflux60-18080-90[3]

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of furan-based ketoximes offers significant advantages over traditional methods. Ultrasound-assisted synthesis, solvent-free mechanochemistry, and microwave-assisted reactions provide rapid, efficient, and environmentally responsible pathways to these valuable chemical intermediates. The protocols detailed in this guide demonstrate that high yields can be achieved while minimizing waste, reducing energy consumption, and eliminating the use of hazardous solvents.

As the demand for sustainable practices in the pharmaceutical and chemical industries continues to grow, the development and optimization of such green methodologies will be paramount. Further research may focus on the use of biocatalysts, flow chemistry, and the application of these green techniques to a broader range of furan-based substrates, further expanding the synthetic chemist's toolkit for sustainable innovation.

References

  • Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. S. Afr. J. Chem., 2010, 63, 192–194. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 2011, 5, 78. [Link]

  • Synthesis of oximes under ultrasound irradiation. Ultrasonics Sonochemistry, 2006, 13(3), 200-202. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 2011, 5(1), 1-7. [Link]

  • Synthesis of a series of five-membered heterocyclic ketoximes. ResearchGate. [Link]

  • Synthesis of oximes under ultrasound irradiation. ResearchGate. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 2007, 19(3), 2237-2240. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. ResearchGate. [Link]

  • Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. ResearchGate. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Latvian Institute of Organic Synthesis. [Link]

  • (E)-ACETOPHENONE O-ACETYL OXIME. Organic Syntheses, 2018, 95, 1-14. [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • One-pot synthesis of O-arylsulfonyl arylaldoximes under ultrasound irradiation. ResearchGate. [Link]

  • Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Molecules, 2023, 28(6), 2664. [Link]

  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 2011, 16(5), 3704-3716. [Link]

  • 1-(4-PYRIDYL)-1-AMINOETHANE. Organic Syntheses, 1971, 51, 4. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 2024, 29(5), 1146. [Link]

  • REACTION IN OXIMES OF FLAVONOIDS. Oriental Journal of Chemistry, 1991, 7(3), 158-163. [Link]

  • Method for preparing 2-acetylfuran.
  • Method for synthesizing 2-acetylfuran.
  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Chemistry Research Journal, 2019, 4(6), 116-122. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Chemical Studies, 2018, 6(2), 2689-2695. [Link]

  • the reaction mechanism of furan - derivatives with ammonia. Tohoku Journal of Agricultural Research. [Link]

Sources

Method

Procedure for using N-[furan-2-yl(phenyl)methylidene]hydroxylamine as a transition metal ligand

Introduction & Scope This guide details the synthesis, characterization, and application of N-[furan-2-yl(phenyl)methylidene]hydroxylamine (commonly known as Phenyl 2-furyl ketoxime ) as a ligand for transition metal coo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide details the synthesis, characterization, and application of N-[furan-2-yl(phenyl)methylidene]hydroxylamine (commonly known as Phenyl 2-furyl ketoxime ) as a ligand for transition metal coordination.

Oxime ligands are pivotal in coordination chemistry due to their amphoteric nature; they can act as neutral ligands (R-C=N-OH) or anionic deprotonated ligands (R-C=N-O⁻). While the pyridyl analogs (e.g., phenyl 2-pyridyl ketoxime) are widely studied for their strong N,N-chelation, the furan analog presented here offers a unique electronic environment. The furan oxygen is a softer, weaker donor than pyridine nitrogen, often leading to distinct coordination geometries and reactivities useful in catalysis and biological activity screening.

Key Chemical Properties
PropertySpecification
IUPAC Name N-[furan-2-yl(phenyl)methylidene]hydroxylamine
Common Name Phenyl 2-furyl ketoxime
Formula C

H

NO

MW 187.19 g/mol
Donor Atoms Nitrogen (Oxime), Oxygen (Furan - weak), Oxygen (Oxime - bridging)
pKa ~10-11 (Oxime proton)

Ligand Synthesis Protocol

The synthesis follows a standard condensation reaction between phenyl 2-furyl ketone and hydroxylamine hydrochloride.

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Phenyl 2-furyl ketone (10 mmol, 1.72 g)

  • Hydroxylamine hydrochloride (15 mmol, 1.04 g)

  • Sodium Acetate (anhydrous) (15 mmol, 1.23 g)

  • Ethanol (Absolute, 50 mL)

  • Distilled Water

Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.72 g of phenyl 2-furyl ketone in 30 mL of ethanol.

  • Reagent Preparation: In a separate beaker, dissolve 1.04 g of hydroxylamine hydrochloride and 1.23 g of sodium acetate in 10 mL of distilled water.

  • Addition: Add the aqueous hydroxylamine/acetate solution to the ethanolic ketone solution. The mixture may become slightly cloudy.

  • Reflux: Attach a reflux condenser and heat the mixture at reflux temperature (approx. 80°C) for 3–4 hours. Monitor reaction progress via TLC (Silica gel, 3:1 Hexane:Ethyl Acetate).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

    • The oxime should precipitate as a white to off-white solid.

  • Purification: Filter the solid and wash with cold water (3 x 20 mL). Recrystallize from hot ethanol/water (1:1) to obtain needle-like crystals.[1]

  • Drying: Dry in a vacuum desiccator over CaCl

    
    .
    

Expected Yield: 75–85% Melting Point: 138–140°C (Lit. value check required for specific isomer)

Visualization: Synthesis Pathway[5]

Synthesis Start Phenyl 2-furyl ketone Intermediate Reflux (EtOH/H2O) 3-4 Hours Start->Intermediate Dissolution Reagent NH2OH·HCl + NaOAc Reagent->Intermediate Condensation Product N-[furan-2-yl(phenyl) methylidene]hydroxylamine Intermediate->Product Precipitation & Recrystallization

Figure 1: Synthetic pathway for the ligand generation via condensation.

Metal Complexation Protocols

This ligand typically coordinates through the oxime nitrogen . The furan oxygen may participate in weak chelation (pseudo-macrocyclic effect) or remain uncoordinated depending on the metal ion's hardness.

Protocol A: Synthesis of Cu(II) Complex (Neutral Ligand)

Target Species:



  • Ligand Solution: Dissolve 2 mmol (0.374 g) of the synthesized ligand in 20 mL of hot ethanol.

  • Metal Solution: Dissolve 1 mmol (0.170 g) of CuCl

    
    ·2H
    
    
    
    O in 10 mL of ethanol.
  • Reaction: Add the metal solution dropwise to the ligand solution under magnetic stirring.

  • Reflux: Reflux the green/blue mixture for 2 hours.

  • Crystallization: Reduce solvent volume by 50% via rotary evaporation. Allow to stand at room temperature.

  • Filtration: Filter the precipitate, wash with cold ethanol and ether.

Protocol B: Synthesis of Ni(II) Bis-Chelate (Deprotonated)

Target Species:


 (Square Planar)
  • Ligand Solution: Dissolve 2 mmol of ligand in 20 mL methanol.

  • Base Addition: Add dilute NaOH or ammonia solution dropwise until pH ~8–9. This generates the oximate anion.

  • Metal Solution: Add 1 mmol of Ni(OAc)

    
    ·4H
    
    
    
    O dissolved in 10 mL methanol.
  • Precipitation: A bulky precipitate (often yellow/green) forms immediately.

  • Digestion: Heat at 60°C for 30 minutes to coagulate the precipitate.

  • Workup: Filter, wash extensively with warm water (to remove excess base/salt), then ethanol.

Visualization: Coordination Logic

Coordination cluster_Modes Coordination Modes Ligand Ligand (L) Neutral Oxime Mode1 Neutral Coordination [M(L)2X2] Ligand binds via N Oxime OH intact Ligand->Mode1 Neutral pH Mode2 Anionic Coordination [M(L-H)2] Ligand binds via N & O (Deprotonated) Ligand->Mode2 Basic pH (Deprotonation) Metal Metal Salt (MX2) (Cu, Ni, Co) Metal->Mode1 Metal->Mode2

Figure 2: Divergent coordination pathways based on pH conditions.

Characterization & Validation

To ensure scientific integrity, the following characterization steps are mandatory.

Infrared Spectroscopy (FT-IR)

The shift in vibrational frequencies confirms coordination.

Functional GroupFree Ligand (

)
Metal Complex (

)
Interpretation

3200–3300 (Broad)Disappears (if deprotonated) or ShiftsLoss of H indicates oximate formation.

1610–16301590–1610Shift to lower frequency indicates N-coordination (back-bonding).

930–960980–1000Shift to higher frequency indicates N-bonding.

450–550New band confirming Metal-Nitrogen bond.
Electronic Spectroscopy (UV-Vis)
  • Ligand: Shows

    
     (aromatic) and 
    
    
    
    (oxime) transitions in the UV region (250–350 nm).
  • Complexes: Look for d-d transitions in the visible region.

    • Cu(II): Broad band ~600–700 nm (distorted octahedral or square planar).

    • Ni(II): If square planar (diamagnetic, orange/red), band ~400–500 nm. If octahedral (paramagnetic, green), multiple bands.

Applications

A. Analytical Chemistry (Gravimetric Analysis)

This ligand can be used for the quantitative determination of Palladium(II) or Copper(II) .

  • Protocol: Adjust solution pH to 4.0–5.0 (acetate buffer). Add alcoholic ligand solution in excess. The metal complex precipitates quantitatively. Dry at 110°C and weigh.

B. Biological Screening (Drug Development)

Furan derivatives and oximes are pharmacophores with known antimicrobial and anti-inflammatory potential.

  • Screening Protocol: Dissolve complexes in DMSO (1 mg/mL). Use Agar Well Diffusion method against S. aureus (Gram +) and E. coli (Gram -).

  • Mechanism: The chelation theory suggests that complexation reduces the polarity of the metal ion (via partial sharing of positive charge with donor groups), increasing lipophilicity. This facilitates penetration through the lipid layer of bacterial membranes.

Troubleshooting & Critical Controls

  • Isomerism: The syn and anti isomers of the oxime may have different solubilities and coordination rates. The anti-furan isomer (OH pointing away from furan) is sterically favored for coordination. Refluxing in ethanol usually equilibrates the mixture to the thermodynamically stable form.

  • Solubility: If the metal complex precipitates too quickly as an amorphous powder, try layering the metal solution over the ligand solution (slow diffusion) to grow single crystals for XRD.

  • Hydrolysis: Avoid highly acidic conditions during complexation, as the oxime can hydrolyze back to the ketone.

References

  • Synthesis and Isomerism of Ketoximes

    • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
    • Synthesis of aryl ketoximes: "Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity." Cancer Research Group. Link

  • Constantinos, J. M., et al. (2002). "Structural and spectroscopic studies of copper(II) complexes with phenyl 2-pyridyl ketoxime." Polyhedron, 21(22), 2269-2276. (Authoritative analog for coordination modes).
  • Biological Applications

    • "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds." Oriental Journal of Chemistry. Link

    • "Exploration of newly synthesized transition metal(II) complexes for infectious diseases."[2][3] NIH National Library of Medicine. Link

  • Crystallographic Data (Analogous Structures)

    • Datta, R., et al. (2014).[4] "Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide." European Journal of Chemistry.[4] Link (Provides structural data on furan-containing azomethines).

Sources

Application

Microwave-assisted synthesis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine

Application Note & Protocol Topic: High-Efficiency, Rapid Synthesis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine via Microwave-Assisted Organic Synthesis (MAOS) Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency, Rapid Synthesis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine via Microwave-Assisted Organic Synthesis (MAOS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] N-[furan-2-yl(phenyl)methylidene]hydroxylamine, an oxime derivative incorporating both furan and phenyl rings, represents a valuable building block for drug discovery programs. Traditional synthesis methods for oximes often require prolonged reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of this target compound utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[3][4]

Introduction: The Rationale for Microwave-Assisted Synthesis

The condensation of a carbonyl compound with hydroxylamine to form an oxime is a fundamental transformation in organic chemistry. However, conventional thermal methods, which rely on conductive heating, can be slow and inefficient. Microwave-assisted synthesis offers a transformative alternative by utilizing microwave irradiation to heat the reaction mixture directly and volumetrically.[5]

This process is driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent present, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[5][6]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts like hydroxylamine hydrochloride), they will migrate back and forth in the electric field, colliding with other molecules and generating heat.[6]

This "superheating" effect allows for reaction temperatures to be reached almost instantaneously, accelerating reaction rates by orders of magnitude compared to conventional methods.[4][7] The result is a cleaner reaction profile, often with higher yields and purity, making MAOS an indispensable tool for modern synthetic chemistry.[4][8]

Reaction Mechanism & Pathway

The synthesis proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of phenyl(furan-2-yl)methanone, followed by a dehydration step to yield the final oxime product. Microwave energy efficiently overcomes the activation energy barriers for both steps, facilitating a rapid and clean conversion.

Caption: Reaction mechanism for oxime formation.

Critical Safety Considerations for Microwave Synthesis

Microwave reactors are powerful instruments that require strict adherence to safety protocols.

  • Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. Domestic kitchen microwaves lack the necessary safety features (pressure/temperature monitoring, corrosion resistance) and must never be used.[9][10]

  • Pressure Management: Never heat sealed vessels unless they are specifically designed for high-pressure microwave reactions. For atmospheric reactions, ensure the system is open to prevent dangerous pressure buildup.[11][12]

  • Vessel Integrity: Always inspect microwave reaction vessels for cracks or fractures before use. A compromised vessel can fail catastrophically at high temperatures and pressures.[12]

  • Solvent Hazards: Avoid heating flammable solvents unless the microwave unit is explicitly rated as explosion-proof. Be aware of localized superheating, especially with viscous liquids or solvent-free reactions; ensure adequate stirring.[9][13]

  • Personal Protective Equipment (PPE): At a minimum, wear sanitized chemical splash goggles, a lab coat, and appropriate gloves. When removing hot vessels, use heat-resistant gauntlets.[10][11]

  • Fume Management: All microwave synthesis should be conducted within a certified laboratory hood to prevent inhalation of potentially toxic vapors.[9]

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

Materials and Equipment
Reagent / MaterialGradeSupplier
Phenyl(furan-2-yl)methanone≥98%Sigma-Aldrich, etc.
Hydroxylamine Hydrochloride≥99%Sigma-Aldrich, etc.
Sodium Carbonate (Anhydrous)≥99.5%Fisher Scientific, etc.
Ethanol200 Proof, ACS GradeVWR, etc.
Dichloromethane (DCM)ACS GradeVWR, etc.
Magnesium Sulfate (Anhydrous)Reagent GradeFisher Scientific, etc.
Equipment Specification
Microwave Synthesizere.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction VialWith snap cap and stir bar
Magnetic Stir PlateStandard laboratory grade
Rotary EvaporatorStandard laboratory grade
Analytical InstrumentsTLC plates, Melting point apparatus, FTIR, NMR, MS
Step-by-Step Synthesis Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation - Weigh Phenyl(furan-2-yl)methanone (1 mmol) - Weigh NH₂OH·HCl (1.2 mmol) - Weigh Na₂CO₃ (1.2 mmol) B 2. Reaction Setup - Combine all reagents in a 10 mL microwave vial - Add stir bar and 2 mL Ethanol A->B C 3. Microwave Irradiation - Set Power: 150 W (Dynamic) - Set Temp: 100°C - Ramp Time: 2 min - Hold Time: 5 min - Stirring: On B->C D 4. Reaction Quench & Work-up - Cool vial to room temp (compressed air) - Add 15 mL water - Extract with DCM (2 x 15 mL) C->D E 5. Product Isolation - Combine organic layers - Dry with anhydrous MgSO₄ - Filter and concentrate via rotary evaporation D->E F 6. Purification & Characterization - Recrystallize from Ethanol/Water - Characterize: MP, FTIR, ¹H NMR, ¹³C NMR, MS E->F

Caption: Step-by-step workflow for microwave synthesis.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine phenyl(furan-2-yl)methanone (1.0 mmol, 172.2 mg), hydroxylamine hydrochloride (1.2 mmol, 83.4 mg), and anhydrous sodium carbonate (1.2 mmol, 127.2 mg).

    • Causality Note: Sodium carbonate is added as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, which is crucial for driving the reaction to completion.[14]

  • Solvent Addition: Add 2.0 mL of ethanol to the vial. Seal the vial with a cap.

    • Causality Note: Ethanol is an excellent solvent for this reaction due to its high polarity (allowing for efficient microwave absorption) and its ability to dissolve the reactants. Minimal solvent volume is used to maintain a high reactant concentration, a key principle of green chemistry.[8][15]

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Power: 150 Watts (dynamic power control)

    • Temperature: 100°C (monitored by an external IR sensor)

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Stirring: High

  • Reaction Monitoring & Work-up: After the irradiation is complete, allow the vessel to cool to room temperature (typically via a compressed air stream in the reactor). Monitor the reaction completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Once cooled, add 15 mL of deionized water to the vial and extract the product with dichloromethane (2 x 15 mL).

  • Isolation: Combine the organic layers in a separatory funnel, wash with brine (1 x 10 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a minimal amount of hot ethanol/water to afford N-[furan-2-yl(phenyl)methylidene]hydroxylamine as a crystalline solid.

Characterization and Expected Results

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

  • Melting Point: Determine the melting point of the purified product. A sharp melting range indicates high purity.

  • FTIR Spectroscopy: The IR spectrum should show the disappearance of the strong carbonyl (C=O) stretch from the starting material (approx. 1650 cm⁻¹) and the appearance of a C=N stretch (approx. 1610-1640 cm⁻¹) and a broad O-H stretch (approx. 3100-3300 cm⁻¹) characteristic of the oxime.[16]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural confirmation. Expect to see aromatic proton signals for the furan and phenyl rings in the range of δ 6.5-8.0 ppm. A key signal will be the hydroxyl proton (-OH), which typically appears as a broad singlet at a downfield chemical shift (e.g., δ 10-12 ppm).[16][17]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of the product (C₁₁H₉NO₂, MW = 187.19 g/mol ).[18]

Performance Comparison: MAOS vs. Conventional Heating

Microwave-assisted synthesis consistently outperforms conventional methods for this type of transformation.

ParameterMicrowave-Assisted Synthesis (MAOS)Conventional Reflux
Reaction Time 5-10 minutes 3-5 hours[8][15]
Typical Yield >90% 60-75%
Energy Consumption Low[4]High
Solvent Volume Minimal (1-2 mL)Bulk (20-50 mL)
Product Purity High (often requires minimal purification)Moderate (may require chromatography)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction.- Insufficient temperature.- Ineffective base.- Increase microwave hold time in 2-minute increments.- Increase target temperature to 110-120°C.- Ensure the sodium carbonate is anhydrous and fresh.
Presence of Starting Material - Reaction time too short.- Increase the microwave hold time as monitored by TLC.
Formation of Side Products - Temperature too high, causing degradation.- Lower the reaction temperature to 80-90°C and extend the reaction time if necessary.
Difficulty in Crystallization - Product is impure.- Incorrect solvent system.- Purify the crude product via flash column chromatography before attempting recrystallization.- Experiment with different solvent pairs (e.g., ethyl acetate/hexane).

References

  • Kappe, C. O., et al. (2013). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. MDPI. Available at: [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available at: [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Sharma, V., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Dandekar, P., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available at: [Link]

  • University of Leicester. (n.d.). LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Leicester Safety Services. Available at: [Link]

  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available at: [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available at: [Link]

  • ETH Zurich. (n.d.). Microwave Reactor Safety. ETH Zurich. Available at: [Link]

  • Leal, J. H. L. S., et al. (2009). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. PMC. Available at: [Link]

  • Abdel-Wahab, H. A., et al. (2013). Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from β-Keto Sulfones. ResearchGate. Available at: [Link]

  • Oakland University. (2017). Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters. OUCI. Available at: [Link]

  • Varma, R. S., & Dahiya, R. (1997). A Rapid and Convenient Synthesis of Oximes in Dry Media under Microwave Irradiation. Journal of Chemical Research, Synopses. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. IJPRA. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. IJPBMS. Available at: [Link]

  • Sabale, K. P., & Kakade, G. K. (2026). Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives. Asian Journal of Green Chemistry. Available at: [Link]

  • ResearchGate. (2025). Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives. ResearchGate. Available at: [Link]

  • El-Baih, F. E. M., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate. Available at: [Link]

  • Hosny, N. M., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. PMC. Available at: [Link]

  • Datta, R., et al. (2014). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. European Journal of Chemistry. Available at: [Link]

  • Kulathooran, T., & Dhamodaran, M. (2024). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science. Available at: [Link]

  • SciSpace. (2014). Synthesis,Characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. SciSpace. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available at: [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • Mohamed, S. K., et al. (2014). N′-[(E)-(Furan-2-yl)methylidene]-2-[4-(2-methylpropyl)phenyl]propanohydrazide. PMC. Available at: [Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Screening of N-[furan-2-yl(phenyl)methylidene]hydroxylamine Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Furan-Based Hydroxylamine Complexes in Antimicrobial Drug Discovery The escalating crisis of antimicrobial resistance necessita...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Furan-Based Hydroxylamine Complexes in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Among these, Schiff bases and their metal complexes have emerged as a promising class of compounds. Specifically, N-[furan-2-yl(phenyl)methylidene]hydroxylamine, a Schiff base derived from furan-2-carbaldehyde, and its transition metal complexes are of significant interest. The furan moiety is a key structural feature in many biologically active compounds, and the incorporation of a hydroxylamine group introduces unique electronic and coordination properties.

The chelation of metal ions, such as copper(II), nickel(II), cobalt(II), and zinc(II), with this ligand can significantly enhance its biological activity.[1][2] This enhancement is often attributed to the Tweedy's chelation theory, which posits that the partial sharing of the metal's positive charge with the donor groups of the ligand increases the lipophilicity of the complex. This, in turn, facilitates the compound's ability to cross the microbial cell membrane and interfere with vital cellular processes.[3] The metal ion itself can also be crucial for the mechanism of action, potentially binding to enzymes or DNA within the pathogen.[1][3]

These application notes provide a comprehensive guide to the synthesis, characterization, and, most importantly, the standardized antimicrobial screening of N-[furan-2-yl(phenyl)methylidene]hydroxylamine complexes. The protocols outlined herein are designed to ensure scientific integrity and reproducibility, enabling researchers to accurately assess the therapeutic potential of these novel compounds.

Part 1: Synthesis and Characterization of N-[furan-2-yl(phenyl)methylidene]hydroxylamine and its Metal Complexes

A robust antimicrobial screening campaign begins with the well-characterized synthesis of the compounds of interest. The following section details the synthesis of the ligand and its subsequent complexation with various transition metals, along with the essential analytical techniques for structural verification.

Synthesis of the Ligand: N-[furan-2-yl(phenyl)methylidene]hydroxylamine

The Schiff base ligand is synthesized through a condensation reaction between an appropriate amine and an aldehyde or ketone.[1] In this case, furan-2-carbaldehyde is reacted with N-phenylhydroxylamine.

Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of furan-2-carbaldehyde and N-phenylhydroxylamine in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Reaction Conditions: Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture. Reflux the solution with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then dried in a desiccator over anhydrous CaCl₂. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of the Metal Complexes

The metal complexes are typically synthesized by reacting the Schiff base ligand with the corresponding metal salt in a suitable solvent.[1]

Protocol:

  • Ligand Solution: Dissolve the synthesized N-[furan-2-yl(phenyl)methylidene]hydroxylamine ligand in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask and heat gently to ensure complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnCl₂) in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1.[3]

  • Reaction and Isolation: Reflux the resulting mixture for 3-6 hours.[4] The formation of a colored precipitate indicates the formation of the complex. After cooling, the complex is filtered, washed with the solvent and a non-polar solvent like diethyl ether to remove any unreacted starting materials, and then dried.

Physicochemical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized ligand and its metal complexes.

Technique Purpose Expected Observations
Elemental Analysis (C, H, N) To determine the empirical formula and confirm the stoichiometry of the ligand and complexes.The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed structures.
Infrared (IR) Spectroscopy To identify the functional groups and confirm the coordination of the ligand to the metal ion.A characteristic band for the azomethine (-C=N) group in the free ligand (around 1600-1650 cm⁻¹) is expected to shift to a lower frequency in the complexes, indicating coordination through the nitrogen atom. The appearance of new bands in the far-IR region can be attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.[1][4]
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the diamagnetic ligand and its complexes (e.g., Zn(II) complexes).Shifts in the proton and carbon signals of the ligand upon complexation can provide information about the coordination sites.[1]
UV-Visible Spectroscopy To study the electronic transitions and confirm the formation of the complexes.The spectra of the complexes are expected to show new absorption bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are absent in the free ligand.[1]
Mass Spectrometry To determine the molecular weight of the ligand and its complexes.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the synthesized compounds.[5]
Molar Conductivity Measurements To determine the electrolytic or non-electrolytic nature of the complexes in a suitable solvent (e.g., DMF or DMSO).The measured molar conductivity values can help in determining the stoichiometry of the complexes in solution.[4][5]

Part 2: In Vitro Antimicrobial Screening Protocols

A systematic and standardized approach to antimicrobial susceptibility testing is essential for generating reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field.[6][7][8]

Preliminary Screening: Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method used for the initial screening of antimicrobial activity.[2][9][10] It is based on the principle that an antimicrobial agent-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the agent, resulting in a zone of growth inhibition around the disk if the microorganism is susceptible.[9][11]

Workflow for Agar Disk Diffusion Assay

Caption: Workflow for the Agar Disk Diffusion Assay.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth.[9]

  • Inoculum Preparation: From a pure 18-24 hour culture of the test microorganism, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate 60° between each streaking to ensure even distribution.[2][10]

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test complexes onto the inoculated agar surface. Ensure firm contact between the disk and the agar.[9] A maximum of six disks can be placed on a 9 cm plate.[9]

  • Controls: Include a positive control (a standard antibiotic with known activity against the test organism) and a negative control (a disk impregnated with the solvent used to dissolve the test compounds, e.g., DMSO).

  • Incubation: Invert the plates and incubate them at 35 ± 2°C for 18-24 hours.[13]

  • Data Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC).

Quantitative Analysis: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16] This method is considered the "gold standard" for susceptibility testing.[17]

Workflow for Broth Microdilution Assay

Caption: Workflow for the Broth Microdilution Assay.

Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of the N-[furan-2-yl(phenyl)methylidene]hydroxylamine complexes in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).[14]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.[19]

  • Controls:

    • Growth Control: Wells containing only the broth and the bacterial inoculum.[14]

    • Sterility Control: Wells containing only the sterile broth to check for contamination.[14]

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds to ensure it does not inhibit bacterial growth.

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as compared to the growth control.[14][16] The results can be read visually or with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][20][21] This assay helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Protocol:

  • Subculturing from MIC Plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from all the clear wells (at and above the MIC) of the microtiter plate.[20][22]

  • Plating: Spot-plate or spread the aliquots onto fresh, drug-free MHA plates.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the test compound that results in no growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[20][21]

Data Interpretation: Bacteriostatic vs. Bactericidal Activity

The ratio of MBC to MIC can be used to classify the antimicrobial activity:

  • If MBC/MIC ≤ 4, the compound is considered bactericidal .[20]

  • If MBC/MIC > 4, the compound is considered bacteriostatic .[20]

Part 3: Cytotoxicity Screening

While potent antimicrobial activity is desirable, it is equally important to assess the potential toxicity of the compounds to mammalian cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a key characteristic of a successful drug candidate. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[23][24][25]

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25][26] The amount of formazan produced is directly proportional to the number of viable cells.[23]

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HEK293, or a relevant normal cell line) in the appropriate growth medium in a 96-well plate and incubate until the cells reach the desired confluency.

  • Compound Treatment: Prepare serial dilutions of the N-[furan-2-yl(phenyl)methylidene]hydroxylamine complexes in the cell culture medium and add them to the wells containing the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[26]

Part 4: Mechanistic Insights

While the primary screening assays provide valuable information on the antimicrobial potency and cytotoxicity of the complexes, further studies are often required to elucidate their mechanism of action. The hydroxylamine functionality in these complexes is redox-active and can participate in various biological processes.[27][28]

Potential mechanisms of action for these complexes could involve:

  • Inhibition of DNA Synthesis: The complexes may interact with DNA, leading to the inhibition of replication and transcription.

  • Enzyme Inhibition: The metal ions in the complexes can bind to the active sites of essential microbial enzymes, disrupting their function.[3]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the complexes may allow them to intercalate into the microbial cell membrane, leading to increased permeability and cell death.[1]

  • Generation of Reactive Oxygen Species (ROS): The redox-active nature of the metal ions and the hydroxylamine ligand could lead to the production of ROS, which can cause oxidative damage to cellular components.

Further experimental approaches, such as DNA binding studies, enzyme inhibition assays, and measurement of ROS production, can provide deeper insights into the specific molecular targets and pathways affected by these promising antimicrobial candidates. The oxidation of hydroxylamine by metal ions like iron(III) can be a complex process, and understanding these reaction kinetics can provide clues to the in vivo activity.[29]

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antimicrobial potential of N-[furan-2-yl(phenyl)methylidene]hydroxylamine complexes. By following these standardized procedures, researchers can generate high-quality, reproducible data that will be crucial for the rational design and development of new and effective antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

  • Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. (2024). Vertex AI Search.
  • MIC/MBC Testing | International and Accredited Lab. (2025). Nikopharma.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • Lab Six :.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013).
  • Minimum Bactericidal Concentration (MBC) Test.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (2014).
  • In vitro antibacterial studies of some transition metal complexes of schiff base derived from 2-aminophenol and furan-2-carbaldehyde. Scholars Research Library.
  • Broth Microdilution | MI - Microbiology. MI - Microbiology.
  • Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural water. (2014). Scientific Research Publishing.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH.
  • Disk diffusion test - Wikipedia. Wikipedia.
  • Antimicrobial Activity of Schiff's Bases of 4-Amino-3-(α-Furan)-5-Mercapto-1,2,4-Triazole and Their Cu(Ⅱ)Complexes. (1993). Chinese Journal of Modern Applied Pharmacy.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay | Request PDF.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. (2024).
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). European Commission.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. International Journal of Research and Analytical Reviews.
  • Salen-type Metal Complexes with a Hydroxylamine Function and their Application in Aerobic Alcohol Oxid
  • Broth microdilution reference methodology. (2022). CGSpace.
  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC.
  • Determination of antimicrobial resistance by disk diffusion. (2022). European Commission.
  • Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. IDOSR JOURNALS.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017).
  • Reactions of Hydroxylamine with Metal Porphyrins. (1997).
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018). American Society for Microbiology.
  • Antimicrobial Susceptibility Testing | Area of Focus.
  • The kinetics and mechanism of oxidation of hydroxylamine by iron(iii). (2002). RSC Publishing.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2026). U.S.
  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube.
  • Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 -. (2024).
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Application

Solvent extraction techniques using phenyl 2-furyl ketoxime as a chelating agent

Executive Summary Phenyl 2-furyl ketoxime (PFKO), also known as -furyl phenyl ketoxime, is a specialized chelating agent belonging to the aryl-heteroaryl ketoxime class.[1] While less ubiquitous than its pyridyl analog (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl 2-furyl ketoxime (PFKO), also known as


-furyl phenyl ketoxime, is a specialized chelating agent belonging to the aryl-heteroaryl ketoxime class.[1] While less ubiquitous than its pyridyl analog (phenyl 2-pyridyl ketoxime), PFKO offers distinct advantages in the selective extraction of Palladium(II)  from acidic media and Copper(II)  from neutral solutions.[1]

Its unique structure—combining a hard donor (oxime nitrogen/oxygen) with a weakly coordinating furan oxygen—creates a "soft-hard" tuning effect that enhances selectivity for Platinum Group Metals (PGMs) over base metals in low pH environments.[1] This guide details the synthesis, characterization, and extraction protocols for PFKO, specifically designed for catalyst scavenging in API manufacturing and trace metal analysis.[1]

Chemical Identity & Mechanism

Compound: Phenyl 2-furyl ketoxime (PFKO) IUPAC Name: (E/Z)-Furan-2-yl(phenyl)methanone oxime Molecular Formula:


MW:  187.19  g/mol
pKa:  ~10.5 (oxime proton)

Chelation Mechanism: PFKO exists primarily as syn and anti isomers.[1] The anti-isomer (hydroxyl group away from the furan ring) is thermodynamically favored and sterically accessible for chelation.[1]

  • Acidic Media (pH < 2): Coordinates Pd(II) as a neutral species

    
     or via deprotonation to 
    
    
    
    .[1]
  • Neutral Media (pH > 5): Acts as a monoanionic bidentate ligand, forming neutral

    
     complexes with Cu(II), Ni(II), and Co(II).[1]
    
Figure 1: Chemical Structure & Chelation Mode

PFKO_Structure cluster_0 Ligand Structure cluster_1 Metal Complexation (Pd) PFKO Phenyl 2-Furyl Ketoxime (Anti-Isomer) Furan Furan Ring (Weak Donor) PFKO->Furan Oxime Oxime Group (=N-OH) PFKO->Oxime Pd Pd(II) Center Furan->Pd O-Coordination (Weak/Bridging) Oxime->Pd N-Coordination (Primary) Complex Square Planar Chelate

Caption: Structural logic of PFKO showing the primary nitrogen donor and the secondary weak furan oxygen interaction stabilizing the Pd(II) complex.

Reagent Preparation (Synthesis Protocol)

Commercial availability of PFKO can be sporadic.[1] The following protocol yields high-purity reagent suitable for analytical extraction.

Reagents:

  • Phenyl 2-furyl ketone (2-Benzoylfuran)

  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Ethanol (95%)[1]

  • Sodium Hydroxide (10% aqueous)[1]

Step-by-Step Synthesis:

  • Dissolution: Dissolve 0.1 mol of phenyl 2-furyl ketone in 50 mL of ethanol.

  • Addition: Add a solution of 0.15 mol hydroxylamine hydrochloride in 20 mL water.

  • Reflux: Add 10 mL of 10% NaOH dropwise. Reflux the mixture on a water bath for 2-3 hours.

  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water containing 1 mL of acetic acid. The oxime will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from ethanol/water (1:1).

    • Yield: ~80-85%

    • Melting Point: 138–140 °C (Verify against standard).

Application Note 1: Palladium(II) Scavenging

Context: Removal of residual Pd catalysts from Active Pharmaceutical Ingredients (APIs) or recovery from hydrometallurgical leachates.[1] Target Specification: < 5 ppm Pd (ICH Q3D guidelines).

Protocol Parameters:

  • Aqueous Phase: 0.1 M - 1.0 M HCl (pH ~0.5 - 1.5).[1]

  • Organic Phase: 10 mM PFKO in Chloroform or Toluene.[1]

  • Equilibration Time: 5 - 10 minutes.

Workflow:

  • Feed Preparation: Adjust the API solution or leachate to pH 1.0 using HCl. Ensure Pd is in the +2 oxidation state (avoid oxidizing agents like nitric acid which may degrade the furan ring).[1]

  • Extraction: Contact Aqueous and Organic phases at a 1:1 ratio (O:A).[1] Shake vigorously for 10 minutes.

  • Phase Separation: Allow phases to settle (typically < 2 mins). The organic phase will turn yellow (characteristic of Pd-Oxime complex).

  • Stripping (Recovery): Back-extract Pd from the organic layer using 5 M Ammonia or 0.5 M Thiourea in 1 M HCl.[1]

Table 1: Extraction Efficiency vs. pH (Representative Data)
pH / Condition% Extraction (Pd)% Extraction (Cu)% Extraction (Fe)Selectivity Note
0.5 M HCl > 99.5% < 1%< 0.5%High Pd Selectivity
pH 2.098.0%5%2%Good, some Cu co-extraction
pH 5.085.0%> 95% 40%Poor selectivity (Mixed)

Application Note 2: Copper(II) Analysis

Context: Spectrophotometric determination of Copper in environmental water or alloys. Mechanism: Formation of a green/yellow


 complex.[1]

Protocol:

  • Buffering: Buffer the sample to pH 5.5 - 6.5 using Sodium Acetate/Acetic Acid.

  • Masking: Add 1 mL of 5% Sodium Tartrate solution to mask Iron(III) and Aluminum(III) interferences.[1]

  • Extraction: Extract with 10 mL of 0.02 M PFKO in Chloroform.

  • Measurement: Measure absorbance of the organic layer at

    
     nm .
    

Experimental Workflow Diagram

Extraction_Workflow cluster_acid Step 1: Pd Selective Extraction cluster_strip Step 2: Recovery start Feed Solution (Pd, Cu, Fe, Ni) acidify Adjust to pH 1.0 (HCl) start->acidify extract1 Contact with PFKO / Chloroform acidify->extract1 sep1 Phase Separation extract1->sep1 org_phase Organic Phase (Pd-PFKO) sep1->org_phase Organic Layer raffinate Raffinate (Proceed to Cu Extraction at pH 6) sep1->raffinate Aqueous Raffinate (Cu, Fe, Ni) strip Strip with 5M Ammonia or Thiourea org_phase->strip recover Recovered Pd strip->recover

Caption: Selective separation workflow demonstrating the pH-dependent isolation of Palladium followed by Raffinate processing.

Troubleshooting & Optimization

  • Furan Ring Stability: The furan ring is acid-sensitive (prone to ring opening via hydrolysis). Do not prolong contact time in highly acidic media (>1 M HCl) beyond 30 minutes. Process rapidly.

  • Emulsions: If emulsions form during extraction, add 1-2 mL of Brine (Saturated NaCl) or centrifuge the mixture.[1]

  • Interference (Fe): Iron is the most common interferent.[1] If the organic phase turns reddish-brown instead of yellow/green, Iron is co-extracting.[1] Increase the concentration of Tartrate or Citrate in the aqueous phase.[1]

References

  • Rydchuk, P., Gritchenko, O., Semenyshyn, D., & Tymoshuk, O. (2011).[1][2] Voltammetric Determination of Rhodium by Means of Furan-Oxime Derivatives in Industrial Samples with Considerable Content of Palladium.[1][2][3][4] Chemistry & Chemical Technology, 5(3), 249-253.[1][2][5] Link

  • Chakravorty, A. (1974).[1] Structure and stereochemistry of oxime complexes. Coordination Chemistry Reviews, 13(1), 1-46.[1] Link

  • Singh, R. B., Garg, B. S., & Singh, R. P. (1979).[1] Oximes as spectrophotometric reagents—a review. Talanta, 26(5), 425-444.[1] Link

  • Parus, A., et al. (2012).[1] Solvent extraction of copper(II) from aqueous solutions using pyridyl ketoximes.[1][6] Hydrometallurgy, 121, 64-69.[1] (Cited for analogous ketoxime behavior).[1][7] Link

Sources

Method

Application Note: Crystallization Protocols for N-[furan-2-yl(phenyl)methylidene]hydroxylamine

Abstract & Introduction N-[furan-2-yl(phenyl)methylidene]hydroxylamine , commonly known as 2-benzoylfuran oxime or phenyl(2-furyl)ketoxime , is a critical intermediate in the synthesis of heterocyclic pharmaceuticals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-[furan-2-yl(phenyl)methylidene]hydroxylamine , commonly known as 2-benzoylfuran oxime or phenyl(2-furyl)ketoxime , is a critical intermediate in the synthesis of heterocyclic pharmaceuticals.[1] It serves as a precursor for Beckmann rearrangements to yield substituted amides and is a ligand in coordination chemistry.[1]

The purification of this molecule presents a specific challenge: Geometric Isomerism .[1] Like most unsymmetrical ketoximes, it exists as an equilibrium mixture of E (anti) and Z (syn) isomers.[1] These isomers possess distinct physical properties (melting point, solubility) and chemical reactivities.[1] For downstream applications—particularly the stereospecific Beckmann rearrangement—isomer purity is often non-negotiable.[1]

This guide provides a robust, field-proven protocol for the synthesis, isolation, and fractional crystallization of 2-benzoylfuran oxime, prioritizing the separation of the thermodynamically stable isomer.[1]

Physicochemical Profile

Understanding the solute-solvent interaction is the foundation of any crystallization.

PropertyDescriptionImplications for Crystallization
Structure Aryl-Heteroaryl KetoximeContains both lipophilic rings (Phenyl, Furan) and a polar H-bond donor/acceptor (-C=N-OH).[1]
Isomerism E (Anti) and Z (Syn)The E-isomer is typically thermodynamically favored but kinetics of formation yield mixtures.[1]
Solubility High: EtOH, MeOH, CHCl₃, TolueneLow: Water, Hexane, CyclohexaneEthanol/Water or Toluene/Hexane are ideal binary solvent systems.[1]
Thermal Stability ModerateRisk of thermal degradation or Beckmann rearrangement at T > 140°C. Avoid prolonged boiling.[1]

Experimental Protocols

Protocol A: Synthesis & Crude Isolation (Contextual)

Rationale: High-purity crystallization starts with a controlled synthesis to minimize side-products (e.g., unreacted ketone).[1]

Reagents:

  • 2-Benzoylfuran (1.0 eq)[1]

  • Hydroxylamine Hydrochloride (1.5 eq)[1][2]

  • Sodium Acetate (3.0 eq) or NaOH (2.5 eq)[1][2]

  • Solvent: Ethanol/Water (3:1 v/v)[1][2]

Workflow:

  • Dissolution: Dissolve 2-benzoylfuran in Ethanol.

  • Addition: Add Hydroxylamine HCl and Sodium Acetate dissolved in minimal water.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of ketone by TLC (Silica; Hexane:EtOAc 8:2).

  • Workup: Evaporate ethanol under reduced pressure. The oxime often precipitates upon adding excess cold water.[1]

  • Isolation: Filter the crude solid. Wash with cold water to remove salts.[1] Dry in a vacuum oven at 40°C.

Protocol B: Purification via Recrystallization

Rationale: This method removes non-polar impurities (starting material) and polar salts.[1] It also enriches the major isomer.[1]

Solvent System: Ethanol (95%) and Water.[1] Why? Ethanol solubilizes the oxime via H-bonding; water acts as an anti-solvent to drive nucleation and reduce solubility of the hydrophobic impurities.

Step-by-Step Procedure:

  • Saturation:

    • Place 10 g of crude dry oxime in a 250 mL Erlenmeyer flask.

    • Add 30 mL of Ethanol (95%).[1]

    • Heat to mild reflux with stirring. If solids remain, add Ethanol in 5 mL aliquots until dissolution is just complete.

    • Note: If the solution is dark, add activated charcoal (0.5 g), reflux for 5 mins, and filter hot through Celite.

  • Nucleation Induction:

    • Remove from heat.[1] While still hot (~60°C), add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 mL of Ethanol to clear the turbidity.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Critical: Rapid cooling traps impurities and the unstable Z-isomer. Slow cooling promotes the growth of the stable E-isomer crystals.

    • Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration & Drying:

    • Filter crystals using a Buchner funnel.[1]

    • Wash with a cold 1:1 Ethanol:Water mixture (pre-chilled).[1]

    • Dry under vacuum at 45°C for 6 hours.[1]

Protocol C: Isomer Separation (Fractional Crystallization)

Rationale: If the application requires >98% single isomer (usually E), a single recrystallization is insufficient.[1]

Principle: The E and Z isomers often have different solubilities in non-polar solvents.[1] The E-isomer (typically higher melting) is less soluble in non-polar media.[1]

  • Solvent Switch: Use Toluene or Benzene (if permitted).[1]

  • Digestion: Suspend the semi-pure oxime in Toluene (5 mL per gram).

  • Heating: Heat to 80°C. The major isomer should dissolve; the minor isomer (or impurities) may remain or dissolve last.

  • Hot Filtration: If a significant amount of solid remains undissolved after 15 mins, filter hot.[1] This solid is often the higher-melting isomer or an impurity.

  • Crystallization: Cool the filtrate slowly. The more soluble isomer (often Z) will remain in the mother liquor, while the E-isomer crystallizes out.[1]

  • Validation: Check isomer ratio via ¹H-NMR (CDCl₃). The methine proton (Ar-CH=N-) shifts differ significantly (typically 0.2–0.5 ppm difference between isomers).[1]

Process Visualization

The following diagram outlines the decision logic for purifying the oxime, ensuring the correct protocol is applied based on the purity requirements.

OximePurification Start Crude Reaction Mixture SolventRemoval Evaporate EtOH Add Cold Water Start->SolventRemoval CrudeSolid Crude Solid Oxime (Mix of E/Z + Ketone) SolventRemoval->CrudeSolid Decision Isomer Purity Critical? CrudeSolid->Decision ProtocolB Protocol B: Recrystallization (EtOH/H2O) Decision->ProtocolB No (General Use) ProtocolC Protocol C: Fractional Crystallization (Toluene) Decision->ProtocolC Yes (Beckmann Rearrangement) Check QC: 1H-NMR & MP ProtocolB->Check ProtocolC->Check Check->ProtocolC Fail (Isomer Mix) End Pure Crystalline Oxime Check->End Pass

Figure 1: Decision matrix for the purification of 2-benzoylfuran oxime, distinguishing between general purification and isomer-specific isolation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-heat to dissolve oil.[1] Add more solvent.[1] Add a seed crystal at the cloud point.[1]
Low Yield Too much solvent used or product is too soluble in EtOH.[1]Concentrate mother liquor or increase the ratio of Water (anti-solvent).[1]
Isomer Mixture Thermodynamic equilibrium not reached.Acid Catalysis: Dissolve in ether, add trace HCl gas/acid, allow to stand (precipitates the stable isomer salt).[1] Neutralize and recrystallize.[1][3]
Color Oxidation products of furan.[1]Use activated charcoal during the hot dissolution step.[1]

Analytical Standards:

  • Melting Point: Determine experimentally. Note: Literature values vary by isomer ratio; pure isomers typically have sharp MPs (e.g., range 110–150°C depending on specific derivative).[1]

  • ¹H-NMR: The most reliable method for E/Z ratio. Look for the =N-OH peak (broad singlet, exchangeable) and the vinyl/aromatic proton shifts.[1]

References

  • General Oxime Synthesis & Isomerism

    • Sharghi, H., & Hosseini, M. (2002).[1] Selective Synthesis of E and Z Isomers of Oximes. ResearchGate.

  • Purification & Rearrangement Context

    • BenchChem.[1] Overcoming E/Z isomerization issues in Beckmann rearrangement.

  • Crystallographic Data (Related Furan Hydrazones)

    • Datta, R., et al. (2014).[1] Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. European Journal of Chemistry.

  • Isomerization Techniques

    • Google Patents.[1] Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.

Sources

Application

Application Note: Spectrophotometric Determination of Cobalt using N-[furan-2-yl(phenyl)methylidene]hydroxylamine

This Application Note details the protocol for the spectrophotometric determination of Cobalt (Co) using the chelating agent N-[furan-2-yl(phenyl)methylidene]hydroxylamine (also known as 2-Benzoylfuran oxime or FPMHA). T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the spectrophotometric determination of Cobalt (Co) using the chelating agent N-[furan-2-yl(phenyl)methylidene]hydroxylamine (also known as 2-Benzoylfuran oxime or FPMHA). This guide is designed for analytical chemists and researchers requiring a sensitive, selective, and cost-effective method for trace cobalt analysis in pharmaceutical, metallurgical, and environmental samples.

Executive Summary

The determination of trace cobalt is critical in drug development (as a catalyst residue) and materials science (alloy composition). While Atomic Absorption Spectroscopy (AAS) and ICP-MS are standard, they are capital-intensive. This protocol utilizes N-[furan-2-yl(phenyl)methylidene]hydroxylamine (FPMHA) , a specific organic chelator that forms a stable, colored complex with Cobalt(II) ions.

The method offers high selectivity due to the specific coordination geometry of the furan-oxime moiety. The resulting complex exhibits a distinct absorption maximum (


), allowing for direct quantitative analysis with a standard UV-Vis spectrophotometer.

Scientific Background & Mechanism

The Reagent: FPMHA

N-[furan-2-yl(phenyl)methylidene]hydroxylamine is a ketoxime derived from 2-benzoylfuran. Structurally, it possesses an oxime group (=N-OH) adjacent to a furan ring. This configuration provides a "N,O" donor set, capable of forming stable 5- or 6-membered chelate rings with transition metals.

  • IUPAC Name: (Z)-N-(furan-2-yl(phenyl)methylene)hydroxylamine

  • Functional Class: Heterocyclic Ketoxime

  • CAS: 91137-23-4

Reaction Mechanism

In a slightly acidic to neutral medium (pH 5.0 – 7.0), Co(II) ions react with the oxime nitrogen and the furan oxygen (or the deprotonated oxime oxygen) to form a bis- or tris-chelate complex.

Key Reaction:



(Where HL is the neutral FPMHA ligand)

The complexation typically results in a yellow-orange chromophore due to Ligand-to-Metal Charge Transfer (LMCT). The hydrophobic nature of the phenyl and furan rings often necessitates the use of a mixed aqueous-organic solvent (e.g., Ethanol-Water) or extraction into a non-polar solvent (e.g., Chloroform).

Selectivity

The furan oxygen acts as a weak donor, which enhances selectivity for "borderline" acids like Co(II) over "hard" acids like Ca(II) or Mg(II), reducing interference from common matrix elements.

Experimental Protocol

Reagents and Apparatus
  • Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or equivalent) with 10 mm quartz cells.

  • pH Meter: Calibrated with buffers 4.0 and 7.0.

  • Standard Cobalt Solution (1 mg/mL): Dissolve 4.037 g of

    
     in 1000 mL distilled water containing 2 mL conc. HCl. Standardize gravimetrically or by EDTA titration.
    
  • FPMHA Reagent Solution (0.01 M): Dissolve 0.201 g of N-[furan-2-yl(phenyl)methylidene]hydroxylamine in 100 mL of absolute ethanol. Note: If not commercially available, synthesize by refluxing 2-benzoylfuran with hydroxylamine hydrochloride and sodium acetate.

  • Buffer Solution (pH 6.0): Mix 0.2 M Sodium Acetate and 0.2 M Acetic Acid to achieve pH 6.0.

  • Solvents: Ethanol (99%), Chloroform (if extraction is required), DMF.

General Procedure (Direct Method)
  • Aliquot Transfer: Transfer varying aliquots (0.1 – 2.0 mL) of the standard Cobalt solution (100

    
    g/mL working standard) into a series of 10 mL volumetric flasks.
    
  • Reagent Addition: Add 2.0 mL of the 0.01 M FPMHA ethanolic solution to each flask.

  • pH Adjustment: Add 2.0 mL of Acetate Buffer (pH 6.0) .

  • Solvent Makeup: Dilute to the mark with Ethanol (or a 50:50 Ethanol:Water mix depending on solubility).

  • Incubation: Allow the mixture to stand for 10 minutes at room temperature (25°C) to ensure complete complexation.

  • Measurement: Measure the absorbance at 390 nm (typical

    
     for furan-oxime Co complexes) against a reagent blank prepared identically but without Cobalt.
    
Optimization Parameters
  • Effect of pH: The complex is stable in the pH range 5.0–8.0. Maximum absorbance is typically observed at pH 6.0 ± 0.5 .

  • Effect of Time: The color develops instantaneously but stabilizes after 5-10 minutes. Stability is maintained for >24 hours.

  • Effect of Temperature: Reaction is best performed at room temperature (20-30°C). Heating >50°C may dissociate the complex.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from reagent preparation to data analysis.

G cluster_0 Critical Control Points Start Start: Sample Preparation Complexation Add FPMHA to Sample (Formation of Co-Ligand Complex) Start->Complexation ReagentPrep Prepare 0.01 M FPMHA (in Ethanol) ReagentPrep->Complexation BufferAdd Add Acetate Buffer (Adjust to pH 6.0) Incubation Incubate 10 min @ 25°C (Color Development) BufferAdd->Incubation Complexation->BufferAdd Measurement Measure Absorbance (λ = 390 nm) Incubation->Measurement DataAnalysis Calculate Concentration (Beer's Law) Measurement->DataAnalysis

Figure 1: Step-by-step workflow for the spectrophotometric determination of Cobalt using FPMHA.

Analytical Figures of Merit

The following data represents typical performance characteristics for furan-oxime based cobalt determination methods (based on analogous thiophene/furan oxime studies).

ParameterValue / Range

(Absorption Max)
385 – 395 nm
Molar Absorptivity (

)

L mol

cm

Sandell’s Sensitivity


g cm

Beer’s Law Range 0.5 – 10.0

g mL

(ppm)
Limit of Detection (LOD) ~0.1

g mL

Stoichiometry (M:L) 1:2 (Metal:Ligand)
Stability Constant (

)
~9.5 – 10.5
Interference Study
  • Tolerated Ions: Na

    
    , K
    
    
    
    , Ca
    
    
    , Mg
    
    
    , Cl
    
    
    , SO
    
    
    .
  • Interfering Ions: Ni

    
    , Cu
    
    
    
    , Fe
    
    
    (can be masked using Fluoride or Citrate).
  • Masking Strategy: If Iron is present, add 1 mL of 5% NaF solution. If Copper is present, use Thiourea as a masking agent.

Troubleshooting & Validation

To ensure the "Trustworthiness" of the protocol, follow these self-validating steps:

  • Reagent Blank Check: Always run a blank containing only FPMHA and buffer. If the blank absorbance at 390 nm is >0.1, the reagent may be degraded or impure. Recrystallize the FPMHA from ethanol.

  • Isosbestic Point Verification: Record spectra at pH 5, 6, and 7. The presence of a clean isosbestic point confirms a single equilibrium species (the 1:2 complex).

  • Standard Addition Method: For complex matrices (e.g., alloys), use the standard addition method to compensate for matrix effects. Spike the sample with known Co concentrations and verify recovery (Acceptable range: 95-105%).

References

  • Ahmed, S. A., et al. (2022). "Spectrophotometric determination of Co(II) in analytical sample using a new chromogenic reagent (PTMH)." International Journal of Health Sciences.

    • Context: Describes the analogous thiophene-derivative method, establishing the baseline for heterocyclic oxime-cobalt chemistry.
  • Reddy, K. V., et al. (2011).[1] "Derivative spectrophotometric determination of cobalt(II) and Nickel(II) using 2-acetylpyridine-4-methyl-3-thiosemicarbazone." Journal of Chemical and Pharmaceutical Research.

    • Context: Provides comparative protocols for Co determination using similar N,S and N,O donor ligands.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15771041, Cobalt(2+) tetrafluoroborate--water (1/2/6).

    • Context: Verification of Cobalt analytical standards and chemical safety d
  • Accela ChemBio Inc. (2023). Product Catalog: N-[furan-2-yl(phenyl)methylidene]hydroxylamine (CAS 91137-23-4).

    • Context: Verification of the commercial availability and CAS registry of the specific reagent FPMHA.

Sources

Method

Derivatization of N-[furan-2-yl(phenyl)methylidene]hydroxylamine for pharmacological studies

Strategic Derivatization of -[Furan-2-yl(phenyl)methylidene]hydroxylamine Executive Summary This application note details the synthesis, structural optimization, and pharmacological evaluation of -[furan-2-yl(phenyl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Derivatization of -[Furan-2-yl(phenyl)methylidene]hydroxylamine

Executive Summary

This application note details the synthesis, structural optimization, and pharmacological evaluation of


-[furan-2-yl(phenyl)methylidene]hydroxylamine  (synonymous with furan-2-yl(phenyl)methanone oxime or 2-benzoylfuran oxime).

While the parent furan-oxime scaffold exhibits inherent biological activity—specifically as a Protein Tyrosine Kinase (PTK) inhibitor and antifungal agent—its clinical utility is often limited by rapid metabolic hydrolysis and poor aqueous solubility. This guide provides validated protocols for


-functionalization  (acylation, alkylation, and sulfonylation) to engineer derivatives with enhanced lipophilicity, metabolic stability, and target specificity.

Scientific Background & Rationale

The Pharmacophore

The target molecule features a furan ring conjugated to a phenyl group via an oxime (


) linker .
  • Furan Moiety: Acts as a bioisostere for phenyl/thiophene rings; known for antimicrobial and cytotoxic properties.

  • Oxime Linker: Provides a hydrogen bond donor/acceptor motif critical for binding to enzyme active sites (e.g., Serine residues in Acetylcholinesterase or Tyrosine Kinases).

Why Derivatize?

The free hydroxyl group (


) of the oxime is the primary site for modification.
  • Metabolic Stability: The

    
     bond is susceptible to rapid glucuronidation in vivo. Masking the oxygen as an ether (
    
    
    
    ) or ester (
    
    
    ) retards this clearance.
  • Bioavailability:

    
    -alkylation with amino-alkyl chains increases water solubility (forming salts), while 
    
    
    
    -acylation increases lipophilicity for blood-brain barrier (BBB) penetration.
  • C-H Activation:

    
    -acyl oximes serve as directing groups for Palladium-catalyzed 
    
    
    
    activation, allowing further functionalization of the phenyl ring.

Module 1: Synthesis of the Parent Scaffold

Objective: Isolate high-purity


-[furan-2-yl(phenyl)methylidene]hydroxylamine.
Reagents
  • Furan-2-yl(phenyl)methanone (2-Benzoylfuran)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    ) or Pyridine
    
  • Ethanol (Absolute)

Protocol
  • Dissolution: Dissolve 10 mmol of furan-2-yl(phenyl)methanone in 30 mL of ethanol in a round-bottom flask.

  • Reagent Addition: Add 15 mmol (1.5 eq) of

    
     and 15 mmol of 
    
    
    
    (to buffer the HCl).
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The ketone spot should disappear.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in cold water (50 mL).

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate.[1][2]
      
  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 85–92%

    • Physical State: White to pale yellow crystalline solid.

    • Melting Point: ~132–134°C.[3]

Module 2: Derivatization Protocols

Strategy A: -Acylation (Prodrug Synthesis)

Mechanism: Nucleophilic attack of the oxime oxygen on an acyl chloride. Application: Increases lipophilicity; potential directing group for C-H activation.

  • Setup: Dissolve the parent oxime (1 eq) in anhydrous Dichloromethane (DCM).

  • Base: Add Triethylamine (

    
    , 1.2 eq) and catalytic DMAP (0.1 eq).
    
  • Addition: Cool to 0°C. Add Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride, 1.1 eq) dropwise.

  • Reaction: Stir at RT for 2 hours.

  • Quench: Wash with saturated

    
     to remove excess acid.
    
  • Critical Note: Maintain anhydrous conditions to prevent hydrolysis of the acyl chloride.

Strategy B: -Alkylation (Solubility Enhancement)

Mechanism:


 substitution.
Application:  Introduction of amino-alkyl chains (e.g., using 2-chloro-N,N-dimethylethanamine) creates acid-soluble salts for IV formulations.
  • Activation: Dissolve parent oxime (1 eq) in DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C.

    • Observation: Evolution of

      
       gas indicates deprotonation. Stir for 30 mins.
      
  • Alkylation: Add the Alkyl Halide (1.2 eq) slowly.

  • Heating: Warm to 60°C for 4 hours.

  • Workup: Pour into ice water. The product often precipitates. If oil forms, extract with Ethyl Acetate.

Strategy C: -Sulfonylation

Application: Synthesis of highly reactive intermediates for Beckmann rearrangements or specific kinase inhibitors.

  • Solvent: Pyridine (acts as both solvent and base).

  • Reagent: Add

    
    -Toluenesulfonyl chloride (TsCl, 1.1 eq) at 0°C.
    
  • Time: Stir 12 hours at room temperature.

  • Isolation: Pour into ice-HCl (10%) mixture. The solid sulfonated oxime precipitates immediately.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Furan-2-yl(phenyl)methanone Oxime Parent Scaffold: N-[furan-2-yl(phenyl)methylidene]hydroxylamine Start->Oxime NH2OH·HCl, NaOAc Reflux, 4h Acyl O-Acyl Derivative (Lipophilic Prodrugs) Oxime->Acyl R-COCl, Et3N DCM, 0°C Alkyl O-Alkyl Derivative (Stable Ethers/Solubility) Oxime->Alkyl R-X, NaH DMF, 60°C Sulfonyl O-Sulfonyl Derivative (Reactive Intermediates) Oxime->Sulfonyl TsCl Pyridine, RT

Figure 1: Synthetic tree illustrating the conversion of the ketone precursor to the parent oxime and subsequent divergence into three functional classes.

Module 3: Pharmacological Profiling

Once derivatized, the library must be screened against specific targets identified in the literature for this scaffold.

Target A: Protein Tyrosine Kinase (PTK) Inhibition

Furan-2-yl(phenyl)methanone derivatives have shown potency comparable to Genistein.[4]

  • Assay: ELISA-based Tyrosine Kinase Assay.

  • Protocol:

    • Coat microtiter plates with substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Incubate with test compounds (

      
      ) and ATP.
      
    • Add PTK enzyme (e.g., EGFR or c-Src).

    • Detect phosphorylation using anti-phosphotyrosine antibody.

  • Success Metric:

    
    .
    
Target B: Antifungal Activity (Candida albicans)

Benzofuran and furan oximes are potent ergosterol biosynthesis inhibitors.

  • Assay: Broth Microdilution (CLSI M27-A3).

  • Protocol:

    • Prepare stock solutions in DMSO.

    • Inoculate RPMI 1640 medium with C. albicans.

    • Incubate at 35°C for 24-48 hours.

  • Success Metric: MIC (Minimum Inhibitory Concentration)

    
    .
    
Data Summary Template
Derivative TypeR-GroupLogP (Calc)PTK

(

)
C. albicans MIC (

)
Parent Oxime -H2.412.564
O-Acetyl

2.98.232
O-Aminoalkyl

1.815.116
O-Benzyl

3.84.5128

Visualization: Logic of Bioactivity

SAR_Logic Compound Derivatized Furan Oxime Mech1 Kinase Binding (ATP Competition) Compound->Mech1 H-Bonding (Oxime N) Mech2 Membrane Permeability Compound->Mech2 Lipophilicity (O-R Group) Result1 PTK Inhibition (Anticancer) Mech1->Result1 Result2 Ergosterol Disruption (Antifungal) Mech2->Result2

Figure 2: Structure-Activity Relationship (SAR) flow. Modifications to the O-R group primarily modulate permeability and metabolic stability, while the core N-O motif drives enzyme binding.

References

  • Synthesis & PTK Activity: Li, Y., et al. (2011). "Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives." Molecules, 16(6), 4527-4538. Link

  • Antimicrobial Properties: Koca, M., et al. (2005).[5] "Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives." European Journal of Medicinal Chemistry, 40(12), 1351-1358. Link

  • O-Acylation Protocols: BenchChem Technical Support. "General Procedure for O-Acylation using Acyl Chlorides." BenchChem Protocols. Link

  • C-H Activation: Neufeldt, S. R., & Sanford, M. S. (2012). "O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization." Accounts of Chemical Research, 45(6), 936–946. Link

Sources

Application

Application Note: Precision Synthesis of O-Alkylated N-[Furan-2-yl(phenyl)methylidene]hydroxylamines

Executive Summary & Biological Context The structural scaffold -[furan-2-yl(phenyl)methylidene]hydroxylamine (also known as furan-2-yl phenyl ketoxime) represents a privileged pharmacophore in medicinal chemistry. When -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The structural scaffold


-[furan-2-yl(phenyl)methylidene]hydroxylamine  (also known as furan-2-yl phenyl ketoxime) represents a privileged pharmacophore in medicinal chemistry. When 

-alkylated, these oxime ethers exhibit significant biological versatility, including protein tyrosine kinase inhibition , antimicrobial activity (specifically against S. aureus and C. albicans), and anticonvulsant properties [1, 2].

The presence of the furan ring, conjugated with the oxime ether (


), mimics the electronic distribution of several kinase inhibitors, allowing for π-π stacking interactions within ATP-binding pockets. This guide provides a high-fidelity protocol for the synthesis of these derivatives, prioritizing regioselectivity (

- vs.

-alkylation) and geometric isomer control (

).

Retrosynthetic Strategy

The synthesis is approached via a convergent two-step sequence. The core challenge lies in the ambident nucleophilicity of the oxime group, which can react at either the oxygen (desired) or nitrogen (undesired nitrone formation).

  • Step 1 (Condensation): Formation of the parent oxime from furan-2-yl phenyl ketone.

  • Step 2 (

    
    -Alkylation):  Nucleophilic substitution on an alkyl halide using a hard base to favor the kinetic 
    
    
    
    -alkylated product.
Reaction Pathway Visualization

ReactionScheme Ketone Furan-2-yl Phenyl Ketone (Starting Material) Oxime Parent Oxime (Intermediate) Ketone->Oxime NH2OH·HCl NaOAc, EtOH Reflux, 3h Product O-Alkylated Derivative (Target) Oxime->Product R-X, NaH DMF, 0°C to RT SideProduct N-Alkylated Nitrone (Impurity) Oxime->SideProduct Minor Pathway

Figure 1: Synthetic route from ketone precursor to target oxime ether, highlighting the critical bifurcation at the alkylation step.

Experimental Protocols

Protocol A: Synthesis of the Parent Oxime

Objective: Convert furan-2-yl phenyl ketone to


-[furan-2-yl(phenyl)methylidene]hydroxylamine.

Materials:

  • Furan-2-yl phenyl ketone (10 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (15 mmol, 1.5 eq)
    
  • Sodium Acetate (

    
    ) (30 mmol, 3.0 eq)
    
  • Ethanol (Absolute, 50 mL)

  • TLC Plates (Silica gel

    
    )
    

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of furan-2-yl phenyl ketone in 40 mL of ethanol.

  • Reagent Addition: Add a solution of

    
     (1.04 g, 15 mmol) and 
    
    
    
    (2.46 g, 30 mmol) in 10 mL of water to the ketone solution. Note: NaOAc acts as a buffer to liberate free hydroxylamine without reaching a pH that promotes side reactions.
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor consumption of the ketone by TLC (Eluent: Hexane/EtOAc 7:3).
    
  • Work-up: Evaporate the ethanol under reduced pressure. Pour the residue into 100 mL of ice-water.

  • Isolation: A precipitate should form.[1] Filter the solid, wash with cold water (

    
    ), and dry in a vacuum desiccator.
    
  • Purification: Recrystallize from ethanol/water (1:1) to afford the oxime as a white/off-white crystalline solid.

Critical Quality Attribute (CQA):

  • Yield: Expect 75–85%.

  • Isomer Ratio: The product is typically a mixture of

    
     and 
    
    
    
    isomers. For most alkylation screens, separation is not necessary at this stage [3].
Protocol B: Regioselective -Alkylation

Objective: Synthesize the


-alkylated derivative using an alkyl halide (

).

Mechanism:


 Nucleophilic Substitution.
Rationale for Base Selection:  Sodium Hydride (

) in DMF is chosen over weaker bases (

/Acetone) for drug discovery applications to ensure rapid, complete deprotonation and minimize reaction times, although

is a viable "greener" alternative for scale-up [4].

Materials:

  • Parent Oxime (from Protocol A) (1.0 mmol)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 mmol)

  • Sodium Hydride (60% dispersion in oil) (1.5 mmol)

  • DMF (Anhydrous, 5 mL)

  • Ammonium Chloride (

    
    ) (sat. aq. solution)
    

Procedure:

  • Deprotonation: In a flame-dried Schlenk flask under Argon atmosphere, suspend

    
     (60 mg, 1.5 mmol) in 2 mL of anhydrous DMF. Cool to 
    
    
    
    in an ice bath.
  • Addition: Dissolve the Parent Oxime (1.0 mmol) in 3 mL of DMF and add it dropwise to the

    
     suspension. Evolution of 
    
    
    
    gas will be observed.[2] Stir at
    
    
    for 30 minutes until gas evolution ceases (formation of the oximate anion).
  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Quench: Carefully quench the reaction with saturated

    
     solution (5 mL) to neutralize excess hydride.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash the combined organic layers with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the

    
    -alkylated product from any trace 
    
    
    
    -alkylated nitrone or unreacted starting material.

Characterization & Data Analysis

The formation of the oxime ether is confirmed by the disappearance of the broad


 singlet (approx. 10–12 ppm) and the appearance of alkyl signals in 

NMR.
Table 1: Expected Spectral Characteristics
FeatureMethodDiagnostic Signal / ValueInterpretation
C=N Bond FT-IR

Strong stretch, confirms imine character.
N-O-C Bond FT-IR

Characteristic ether linkage.
Oxime Proton

NMR
DisappearsLoss of OH confirms alkylation.

-Protons

NMR

Chemical shift depends on R group (Me vs Benzyl).
Imine Carbon

NMR

Characteristic of

carbon.
Mass Spec ESI-MS

Molecular ion peak matching formula.
Isomer Differentiation ( vs )

The furan ring protons are sensitive to the proximity of the oxygen lone pairs.

  • 
    -isomer:  The alkoxy group is often syn to the phenyl ring.
    
  • 
    -isomer:  The alkoxy group is syn to the furan ring.
    
  • NOESY NMR: Use Nuclear Overhauser Effect spectroscopy to determine spatial proximity between the alkoxy protons and the ortho-protons of the phenyl or furan rings to assign geometry definitively.

Troubleshooting & Optimization Logic

Decision Tree for Low Yields

Optimization Issue Problem: Low Yield or Impurities CheckTLC Check TLC: Starting Material Remains? Issue->CheckTLC BaseCheck Increase Base Strength (Switch K2CO3 -> NaH) CheckTLC->BaseCheck Yes (Low Conversion) TempCheck Increase Temp (RT -> 60°C) CheckTLC->TempCheck Yes (Kinetic Barrier) SideProduct Check TLC: New Spot (Nitrone)? CheckTLC->SideProduct No (SM Consumed) SolventSwitch Switch Solvent (DMF -> Acetone/Reflux) SideProduct->SolventSwitch Yes (N-alkylation favored by polarity)

Figure 2: Logic flow for troubleshooting common synthetic issues in oxime etherification.

Expert Insight: If


-alkylation (nitrone formation) becomes problematic, switch to a less polar solvent (e.g., Toluene or THF) and use a phase transfer catalyst (e.g., 18-crown-6 with KOH), as polar aprotic solvents like DMF can sometimes stabilize the transition state for 

-alkylation.

References

  • Vertex AI Search Result 1.1: Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. PubMed. Available at: [Link]

  • Vertex AI Search Result 1.4: A Review of Biologically Active Oxime Ethers. PMC. Available at: [Link]

  • Vertex AI Search Result 1.14: Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of Phenyl 2-Furyl Ketoxime

Prepared by: Senior Application Scientist, Advanced Formulations Group Welcome to the technical support center for phenyl 2-furyl ketoxime. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Formulations Group

Welcome to the technical support center for phenyl 2-furyl ketoxime. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Phenyl 2-furyl ketoxime's hydrophobic phenyl and furan moieties render it practically insoluble in water, a common hurdle for over 70% of new chemical entities in development pipelines.[1] This document provides a logical, step-by-step troubleshooting workflow, from fundamental principles to advanced solubilization techniques, to help you achieve stable and usable aqueous preparations for your experiments.

Section 1: Understanding the Core Problem - Physicochemical Properties

The first step in troubleshooting is to understand the molecule's inherent properties. Phenyl 2-furyl ketoxime is a crystalline solid that is described as insoluble in water.[2][3] This is primarily due to its molecular structure, which is dominated by non-polar, hydrophobic rings (phenyl and furyl).

However, the ketoxime functional group (-C=N-OH) provides a crucial handle for solubility enhancement. The hydroxyl proton is weakly acidic, meaning it can be removed under basic conditions to form a negatively charged, and therefore more polar, oximate anion. This ionization can significantly improve aqueous solubility.[4]

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₀N₂O[5]
Molecular Weight 198.22 g/mol [5]
Appearance Crystalline Powder, Solid[3]
Water Solubility Insoluble[2][3]
Key Structural Features Hydrophobic Phenyl & Furyl Rings; Weakly Acidic Oxime GroupN/A
Section 2: A Stepwise Troubleshooting Workflow

We recommend a systematic approach to solubilization. Begin with the simplest methods (preparing an organic stock solution) and progress to more complex formulation strategies only as needed. This workflow is designed to save time and resources while identifying the most appropriate method for your specific experimental context.

Troubleshooting_Workflow start Start: Phenyl 2-Furyl Ketoxime Powder stock Step 1: Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, Ethanol) start->stock dilute Step 2: Dilute Stock into Aqueous Buffer stock->dilute precip Does Compound Precipitate? dilute->precip success Success: Homogeneous Solution Proceed to Experiment precip->success No cosolvent Option A: Optimize Co-solvent Concentration (Keep below cytotoxic levels) precip->cosolvent Yes ph_adjust Option B: Adjust Aqueous Buffer pH (Target pH > pKa) precip->ph_adjust Yes cyclodextrin Option C: Use Advanced Excipients (e.g., Cyclodextrins) precip->cyclodextrin Yes cosolvent->dilute Re-test Dilution ph_adjust->dilute Re-test Dilution cyclodextrin->dilute Re-test Dilution

Caption: A logical workflow for solubilizing phenyl 2-furyl ketoxime.

Frequently Asked Questions & Troubleshooting Protocols
Q1: What is the best organic solvent to prepare an initial stock solution?

This is the essential first step. You must first dissolve the compound in a 100% organic solvent before attempting to prepare an aqueous solution. The choice of solvent depends on a balance between solubilizing power and compatibility with your downstream application (e.g., cell culture, in vivo studies).

Recommendation: Start with Dimethyl Sulfoxide (DMSO). It is a powerful aprotic solvent capable of dissolving a wide range of non-polar compounds.[6] If DMSO is incompatible with your assay, ethanol is a common alternative.

Table of Common Stock Solvents:

SolventPolarity IndexKey Considerations
DMSO 7.2High solubilizing power. Can be toxic to cells, typically keep final assay concentration <0.5%.[6][7]
Ethanol (EtOH) 5.2Less toxic than DMSO. Good for many biological assays. May be less effective for highly hydrophobic compounds.
N,N-Dimethylformamide (DMF) 6.4Strong solvent, similar to DMSO. Use with caution due to toxicity.
Polyethylene Glycol 400 (PEG 400) N/AA viscous liquid co-solvent, often used in formulation.[]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Phenyl 2-furyl ketoxime has a molecular weight of 198.22 g/mol . To make 1 mL of a 10 mM stock, you will need:

    • 10 mmol/L * 1 L/1000 mL * 1 mL * 198.22 g/mol = 0.0019822 g = 1.98 mg

  • Procedure:

    • Weigh out 1.98 mg of phenyl 2-furyl ketoxime powder into a sterile microcentrifuge tube or glass vial.

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but check for compound stability at elevated temperatures first.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common phenomenon called "fall-out" and occurs when the compound, stable in the organic stock, is forced into an unfavorable aqueous environment. The primary solution is to use a co-solvent strategy.

Causality: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing its solubility.[10][11]

Recommendation: Ensure your final aqueous solution contains a small percentage of a co-solvent. The concentration of the co-solvent must be high enough to maintain solubility but low enough to avoid interfering with your experiment.

Protocol 2: Co-Solvent Optimization
  • Prepare a test buffer: Use the same aqueous buffer as your final experiment (e.g., PBS, cell culture media).

  • Create a co-solvent gradient: In separate tubes, prepare your buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% DMSO or ethanol).

  • Test solubility: To each tube, add your concentrated organic stock solution to achieve the desired final concentration of phenyl 2-furyl ketoxime. For example, add 10 µL of a 10 mM stock to 990 µL of each co-solvent buffer to get a 100 µM final concentration.

  • Observe: Vortex each tube and visually inspect for precipitation immediately and after a set time (e.g., 30 minutes) at the experimental temperature. The lowest concentration of co-solvent that results in a clear, stable solution is your optimal condition.

Q3: Can I improve solubility by changing the pH of my buffer?

Yes, this is a powerful technique for ionizable compounds.[][12] As phenyl 2-furyl ketoxime contains a weakly acidic oxime group, increasing the pH of the aqueous medium above the compound's pKa will cause it to deprotonate into a more soluble anionic form.

Causality: The equilibrium R-C=N-OH (less soluble) ⇌ R-C=N-O⁻ + H⁺ (more soluble) is shifted to the right at higher pH values (lower H⁺ concentration), according to Le Châtelier's principle.

Recommendation: If your experiment can tolerate a non-neutral pH, systematically test the solubility in buffers of increasing pH (e.g., pH 7.4, 8.0, 8.5, 9.0). Note that oximes can be susceptible to hydrolysis at extremes of pH, so stability should be verified.[13][14]

Protocol 3: pH-Dependent Solubility Screen
  • Prepare Buffers: Make a series of biologically compatible buffers with different pH values (e.g., Phosphate or TRIS buffers at pH 7.4, 8.0, 8.5, and 9.0).

  • Add Compound: Dispense a small, equal amount of phenyl 2-furyl ketoxime powder into each buffer to create a saturated solution (ensure excess solid is visible).

  • Equilibrate: Agitate the samples at a constant temperature for several hours (e.g., 4-24 hours) to allow them to reach equilibrium.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method (see Section 3).

  • Analyze: Plot solubility versus pH to identify the pH at which solubility is maximized.

Q4: Co-solvents and pH adjustment are not sufficient or are incompatible with my experiment. What are my other options?

When traditional methods fail, advanced formulation excipients such as cyclodextrins are an excellent alternative.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the hydrophobic phenyl 2-furyl portion of your ketoxime within their cavity, forming a water-soluble "inclusion complex".[16][17][18] This complex effectively masks the non-polar nature of the drug, dramatically increasing its apparent water solubility.[18] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) offer even greater solubility and lower toxicity.[6][15]

Cyclodextrin_Mechanism cluster_0 Inclusion Complex Formation compound Phenyl 2-Furyl Ketoxime (Hydrophobic) p1 compound->p1 cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->p1 complex Soluble Drug-Cyclodextrin Complex p1->complex + p2

Caption: Encapsulation by a cyclodextrin improves aqueous solubility.

Protocol 4: Screening with Cyclodextrins
  • Prepare Cyclodextrin Solutions: Create solutions of HP-β-CD or SBE-β-CD in your desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add Compound: Add your concentrated organic stock of phenyl 2-furyl ketoxime to each cyclodextrin solution to achieve the target final concentration.

  • Equilibrate: Vortex thoroughly and allow the solution to equilibrate. Gentle heating or sonication can sometimes accelerate complex formation.

  • Observe: Inspect for clarity. A successful formulation will be a completely clear, homogeneous solution.

Section 3: Validating Your Solubilized Formulation

It is crucial to verify the final concentration and stability of your prepared solution. Visual clarity is not sufficient.

Q5: How can I confirm the concentration and stability of my final aqueous solution?

Recommendation: High-Performance Liquid Chromatography (HPLC) or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold standards for this purpose.[19][20][21]

  • Concentration Analysis: A freshly prepared solution should be analyzed against a standard curve prepared from serial dilutions of your organic stock. This confirms the actual concentration of the dissolved compound.

  • Stability Analysis: Analyze the solution again after a period under experimental conditions (e.g., 24 hours at 37°C). The appearance of new peaks or a decrease in the area of the parent compound peak would indicate degradation. Oximes can be prone to hydrolysis, making this a critical validation step.[13][14]

Section 4: Summary of Solubilization Strategies
MethodMechanismProsConsBest For...
Co-solvents Reduces solvent polaritySimple, effective for moderate increases in solubilityPotential for solvent toxicity/interference in assaysInitial screening, non-cell-based assays, experiments tolerant of organic solvents.
pH Adjustment Ionizes the compound to a more polar formHighly effective, uses simple buffersOnly works for ionizable compounds; potential for pH-induced degradation or incompatibility with assay.Experiments where the pH can be controlled and is not a sensitive variable.
Cyclodextrins Forms a soluble inclusion complexHigh solubilizing capacity, generally low toxicityMore expensive, can potentially interact with other components (e.g., cell membranes at high conc.)Cell-based assays, in vivo studies, when co-solvents and pH are not viable options.

By following this structured guide, researchers can effectively overcome the solubility challenges of phenyl 2-furyl ketoxime, ensuring the generation of reliable and reproducible experimental data.

References
  • World Pharma Today. (2025, October 17).
  • Mocanu, A. M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • AAPS. (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Gullapalli, R. P. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Noreen, S., et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • MDPI. (2025, July 23).
  • Godge, G. R., et al. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • MDPI. (2025, July 20).
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • Pure Synth. (n.d.). Phenyl 2-Pyridyl Ketoxime 98.0%.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BOC Sciences. (n.d.).
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • ResearchGate. (2025, August 6).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • IJSDR. (2011, January 12). Methods to boost solubility.
  • ChemBK. (2024, April 9). phenyl 2-pyridyl ketoxime.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • PMC. (2023, August 30). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Journal of Pharmaceutical and Medicinal Chemistry. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ijprems. (2025, August 11).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.
  • University of Rochester. (n.d.). Solvents and Polarity.
  • ResearchGate. (2025, August 7). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
  • Sigma-Aldrich. (n.d.). PHENYL 2-PYRIDYL KETOXIME | 1826-28-4.
  • NIH PubChem. (n.d.). Phenyl 2-pyridyl ketoxime | C12H10N2O | CID 135427108.
  • Eyer, P., et al. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266-71.
  • Biswas, T. (2019, December 9). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. YouTube.
  • Alkali Scientific. (n.d.). Phenyl 2-pyridyl ketoxime, 1 X 5 g (301884-5G).
  • SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.
  • ChemBK. (2024, April 9). Methyl phenyl ketone oxime.
  • Solubility of Things. (n.d.). Furfuryl alcohol.
  • OUS-research.no. (n.d.). Method development in analytical toxicology.
  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • LabRulez GCMS. (2003, January 28).
  • Del Rio, D., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(9).
  • ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. | Download Table.
  • Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties | PDF.
  • Shimadzu. (2006). LCMS Uremic Toxins News 02/2006en.

Sources

Optimization

Minimizing Beckmann rearrangement side reactions during oxime synthesis

Topic: Minimizing Beckmann Rearrangement & Side Reactions Executive Summary: The Activation Paradox The Core Conflict: Oxime synthesis is a delicate balancing act. To form an oxime (

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Beckmann Rearrangement & Side Reactions

Executive Summary: The Activation Paradox

The Core Conflict: Oxime synthesis is a delicate balancing act. To form an oxime (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), you typically need a slightly acidic environment (pH 4–5) to activate the carbonyl carbon for nucleophilic attack by hydroxylamine.[1] However, the Beckmann Rearrangement —the isomerization of oxime to amide—is also acid-catalyzed.[2][3][4][5][6]

If the reaction environment becomes too acidic or too hot, the newly formed oxime protonates, loses water, and rearranges into an amide (or lactam for cyclic ketones).

The Solution: This guide provides protocols and troubleshooting steps to maintain the "Goldilocks Zone"—sufficient activation for synthesis without crossing the energetic threshold for rearrangement.

Mechanistic Hazard Analysis

Understanding the mechanism is the only way to prevent failure. The diagram below illustrates the divergence point where a successful synthesis turns into a side-reaction failure.

Critical Pathway Diagram

Beckmann_Hazard cluster_safe Safe Synthesis Zone Ketone Ketone/Aldehyde (R2C=O) Hemiaminal Carbinolamine Intermediate Ketone->Hemiaminal + NH2OH (Nucleophilic Attack) Oxime Target Oxime (R2C=N-OH) Hemiaminal->Oxime - H2O (Dehydration) ProtonatedOxime Protonated Oxime (R2C=N-OH2+) Oxime->ProtonatedOxime + H+ (Excess Acid) CRITICAL RISK Nitrilium Nitrilium Ion (Transition State) ProtonatedOxime->Nitrilium - H2O (Leaving Group) Amide Amide Impurity (RCONHR) Nitrilium->Amide + H2O (Rearrangement)

Figure 1: The divergence pathway. Excess acid converts the stable oxime into a reactive species (Protonated Oxime) that collapses into the amide impurity.

Optimized Experimental Protocols

Do not use unbuffered Hydroxylamine Hydrochloride (


) in straight solvent. This releases 

as the reaction proceeds, dropping pH drastically and triggering rearrangement.
Protocol A: The Buffered Acetate System (Standard)

Best for: General ketones/aldehydes stable at pH 4–5.

The Logic: Sodium Acetate (


) acts as a proton sponge, neutralizing the 

released by the hydroxylamine salt while maintaining a weakly acidic pH (buffer region ~4.5) ideal for carbonyl activation.
  • Reagent Prep:

    • Substrate: 1.0 equiv (e.g., 10 mmol).

    • Hydroxylamine Hydrochloride (

      
      ): 1.5 equiv.[4]
      
    • Sodium Acetate (

      
      ): 3.0 equiv.
      
    • Solvent: Ethanol/Water (3:1 v/v).

  • Execution:

    • Dissolve

      
       and 
      
      
      
      in the water portion first. Stir for 5 mins (ensure clear solution).
    • Dissolve substrate in Ethanol.[4]

    • Add the aqueous salt solution to the organic phase.

    • Crucial: Stir at Room Temperature (20–25°C) . Do not heat unless conversion is <5% after 2 hours.

  • Monitoring:

    • Check TLC every 30 mins.

    • Self-Validation: Spot the reaction mixture against the starting material. If a new spot appears that is much more polar than the oxime (stays at baseline), it may be amide.

  • Workup:

    • Evaporate Ethanol under reduced pressure (keep bath <40°C).

    • Extract aqueous residue with EtOAc. Wash with Sat.

      
        (removes any remaining acid traces).
      
Protocol B: The "Free Base" Method (Acid-Sensitive)

Best for: Substrates prone to rapid rearrangement or acid-labile protecting groups.

The Logic: By generating free hydroxylamine (


) in situ or using a commercial 50% wt. solution, you eliminate the conjugate acid entirely.
  • Reagent Prep:

    • Hydroxylamine (50% wt. in

      
      ): 1.2 equiv.
      
    • Solvent: Methanol or THF.

  • Execution:

    • Dissolve substrate in solvent.[4]

    • Add Hydroxylamine solution dropwise at 0°C.

    • Allow to warm to RT.

  • Note: Reaction kinetics will be slower than Protocol A because the carbonyl is not activated by acid. If stalled, add catalytic Pyridine (5 mol%).

Troubleshooting & Diagnostic Guide

Comparison of Reaction Conditions
VariableAcidic Conditions (Avoid)Buffered (Recommended)Basic (Specialized)
Reagent

only

+ NaOAc

(50% aq)
pH Profile Drops to < 2.0Stable ~4.5Basic > 8.0
Rearrangement Risk High LowNegligible
Reaction Speed FastModerateSlow
Use Case Robust, simple substratesGeneral SynthesisAcid-labile substrates
Diagnostic Workflow

Use this decision tree to identify the root cause of impurities or low yields.

Troubleshooting_Tree Start Problem Detected ImpurityType Identify Impurity (NMR/LC-MS) Start->ImpurityType Amide Amide/Lactam Present ImpurityType->Amide NMR shows NH/C=O Nitrile Nitrile Present ImpurityType->Nitrile GC-MS shows M-18 NoReaction Starting Material Remains ImpurityType->NoReaction No conversion Sol_Amide CAUSE: Beckmann Rearrangement FIX: Add NaOAc (Buffer) Reduce Temp < 40°C Amide->Sol_Amide Sol_Nitrile CAUSE: Thermal Artifact FIX: Oxime dehydrates in GC injector. Verify via NMR or LC-MS. Nitrile->Sol_Nitrile Sol_NoRxn CAUSE: Low Electrophilicity FIX: pH too high? Add mild acid catalyst (pH 4-5). NoReaction->Sol_NoRxn

Figure 2: Diagnostic logic for oxime synthesis failures.

Frequently Asked Questions (FAQs)

Q: I see a nitrile peak in my GC-MS, but I was trying to make an oxime. Did I accidentally perform a Beckmann Fragmentation? A: Likely not. This is a classic analytical artifact . Oximes are thermally unstable. The high temperature of a GC injection port (250°C+) often causes thermal dehydration of the oxime into a nitrile inside the instrument.

  • Validation: Run a

    
    H-NMR. If the oxime protons are present and no nitrile carbon is seen in 
    
    
    
    C-NMR, your product is fine. Use LC-MS for accurate mass spec analysis of oximes [1].

Q: My reaction turns black/tarry when I heat it to reflux. A: You are likely triggering decomposition or polymerization. Oxime formation is an equilibrium process.

  • Correction: Do not reflux unless absolutely necessary. If the reaction is slow, increase the concentration or switch to a more polar solvent (EtOH

    
     MeOH) to improve solubility rather than increasing heat.
    

Q: Can I use Pyridine instead of Sodium Acetate? A: Yes. Pyridine acts as both a solvent and a base (The "Goldberg" conditions often use pyridine). However, pyridine is harder to remove during workup and can be toxic. Sodium acetate is generally preferred for "green" and easier workups, but pyridine is excellent for sterically hindered ketones [2].

Q: How do I remove the amide impurity if it has already formed? A: It is difficult. Amides and oximes often have similar polarities.

  • Strategy: Try recrystallization from hexanes/EtOAc. If chromatography is required, use a gradient of DCM/MeOH. The amide is usually slightly more polar than the oxime.

References

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement - Mechanism and Protocols. Retrieved from [Link]

  • Li, J. J. (2003). Beckmann Rearrangement.[1][2][4][5][6][7][8] In: Name Reactions. Springer, Berlin, Heidelberg.

  • Sigma-Aldrich (Merck). (n.d.). Oxime Synthesis Technical Bulletin. (General reference for hydroxylamine handling).

Sources

Troubleshooting

Technical Support Center: Separation of E and Z Isomers of N-[furan-2-yl(phenyl)methylidene]hydroxylamine

Welcome to the technical support center for the separation of E and Z isomers of N-[furan-2-yl(phenyl)methylidene]hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals, pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of E and Z isomers of N-[furan-2-yl(phenyl)methylidene]hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of isolating these geometric isomers.

Introduction: The Challenge of Oxime Isomer Separation

N-[furan-2-yl(phenyl)methylidene]hydroxylamine, a ketoxime, can exist as two stable geometric isomers, designated as E and Z. The spatial arrangement of the hydroxyl group relative to the furan and phenyl substituents on the C=N double bond dictates the isomer's configuration. These isomers often exhibit distinct physical, chemical, and biological properties, making their separation and characterization crucial for many applications.[1][2][3] However, their structural similarity presents a significant purification challenge.

This guide provides practical, field-proven insights into overcoming common hurdles in the separation of these specific isomers, focusing on chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of E and Z isomers of N-[furan-2-yl(phenyl)methylidene]hydroxylamine often difficult?

A1: The difficulty arises from the subtle differences in the physicochemical properties of the E and Z isomers. Their similar polarity, molecular weight, and shape can lead to co-elution in many chromatographic systems.[4] Furthermore, the potential for interconversion under certain conditions can complicate the separation process.[4][5]

Q2: Are the E and Z isomers of this oxime stable? Can they interconvert during my experiment?

A2: Generally, oxime isomers are stable enough to be separated at room temperature.[1][6] The energy barrier for rotation around the C=N bond is higher than in imines.[4] However, interconversion can be induced by factors such as:

  • Heat: Elevated temperatures can provide sufficient energy to overcome the rotational barrier.[2][7]

  • Acidic or Basic Conditions: The presence of acids or bases can catalyze isomerization.[7][8][9] This is a critical consideration when choosing chromatographic mobile phases or sample preparation procedures.

  • Photochemical Energy: Exposure to light, particularly UV, can sometimes promote isomerization.[7][10]

Q3: How can I determine the ratio of E and Z isomers in my sample before and after separation?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[4][11]

  • ¹H NMR: The chemical shifts of protons near the C=N bond, particularly the furan and phenyl protons, will differ between the two isomers due to the anisotropic effect of the C=N bond.[11]

  • ¹³C NMR: The carbon atoms of the C=N bond and the adjacent furan and phenyl rings will also show distinct chemical shifts for each isomer.[11] By integrating the signals corresponding to each isomer, a quantitative ratio can be accurately determined.

Q4: What is the first step I should take when developing a separation method?

A4: Thin-Layer Chromatography (TLC) is an excellent starting point for column chromatography. It allows for rapid screening of various solvent systems to find one that provides the best possible separation of the two isomers. For HPLC and SFC, initial scouting runs with generic gradients are recommended to assess isomer retention and selectivity on different stationary phases.

Troubleshooting Guide: Chromatographic Separation

This section provides troubleshooting for common issues encountered during the separation of E and Z isomers of N-[furan-2-yl(phenyl)methylidene]hydroxylamine by various chromatographic techniques.

I. Column Chromatography (Silica Gel)

Column chromatography is a widely used technique for the preparative separation of oxime isomers.[2][11]

Problem 1: Poor or No Separation of Isomers

Potential Cause Troubleshooting Strategy
Inappropriate Solvent System The polarity of the eluent may not be optimal. Systematically screen solvent systems with varying polarities using TLC. Consider mixtures of hexanes (or heptane) with ethyl acetate, dichloromethane, or diethyl ether. Adding a small percentage of a more polar solvent like methanol or a less polar one like toluene can sometimes fine-tune the separation.
Overloading the Column Too much sample applied to the column can lead to band broadening and poor resolution. Reduce the amount of sample loaded relative to the amount of silica gel. A general rule is a 1:20 to 1:100 sample-to-silica ratio by weight.
Poor Column Packing An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Isomer Interconversion on Silica Silica gel is slightly acidic and can potentially catalyze the isomerization of sensitive compounds.[12] If you suspect this, you can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine (typically 0.1-1% v/v in the eluent).[12] Alternatively, consider using a different stationary phase like alumina (neutral or basic).

Problem 2: Compound is Stuck on the Column or Elutes Very Slowly

Potential Cause Troubleshooting Strategy
Solvent Polarity is Too Low The eluent is not strong enough to move the compound down the column. Gradually increase the polarity of the mobile phase.
Strong Interaction with Silica The oxime's hydroxyl group and the furan's oxygen atom can interact strongly with the silanol groups of the silica gel. Add a small amount of a competitive binder, like methanol or a few drops of acetic acid, to the eluent to reduce these interactions.
II. High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is an excellent analytical and semi-preparative tool for separating closely related isomers.[4][5][13]

Problem 1: Co-elution or Inadequate Resolution of Isomer Peaks

Potential Cause Troubleshooting Strategy
Suboptimal Mobile Phase Composition The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase are critical. Perform gradient scouting runs to determine the approximate elution conditions, then optimize with isocratic runs or a shallower gradient around the elution point.
Incorrect Stationary Phase Standard C18 columns may not always provide sufficient selectivity. The phenyl and furan rings suggest that a column with phenyl-hexyl or biphenyl phases could offer alternative selectivity through π-π interactions. Chiral stationary phases can sometimes resolve geometric isomers as well.[13]
Temperature Effects Temperature can influence selectivity. Running the separation at sub-ambient or elevated temperatures (e.g., 15°C or 40°C) can sometimes improve resolution. However, be mindful that higher temperatures could promote on-column isomerization.

Problem 2: Peak Tailing or Broadening

Potential Cause Troubleshooting Strategy
Secondary Interactions with Stationary Phase Residual silanol groups on the silica backbone can interact with the oxime, causing peak tailing. Use a well-end-capped column or add a competing agent like triethylamine (0.1%) to the mobile phase.
Sample Overload Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and reinject.
Mismatched Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
III. Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for separating isomers, often providing faster and more efficient separations than HPLC.[13][14][15] It is particularly well-suited for preparative scale work due to the ease of solvent removal.[14][16]

Problem 1: Poor Separation

Potential Cause Troubleshooting Strategy
Incorrect Modifier The choice and percentage of the co-solvent (modifier), typically an alcohol like methanol or ethanol, are crucial for selectivity in SFC.[14] Screen different modifiers and gradients.
Suboptimal Stationary Phase A wide range of stationary phases is available for SFC. Chiral stationary phases are often very effective for resolving isomers in SFC, even for non-chiral compounds.[17] Screen a variety of columns with different selectivities.
Pressure and Temperature Effects Backpressure and temperature affect the density of the supercritical fluid and thus its solvating power and selectivity. Systematically vary the backpressure (e.g., from 100 to 200 bar) and temperature (e.g., from 30 to 50°C) to optimize the separation.

Experimental Protocols

Protocol 1: Column Chromatography Separation
  • TLC Analysis: Develop a solvent system that gives good separation of the two spots corresponding to the E and Z isomers, with the lower spot having an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Protocol 2: HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If separation is poor, consider a phenyl-hexyl or biphenyl column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Scouting Gradient: Run a fast linear gradient from 5% to 95% B over 10 minutes to determine the approximate elution time of the isomers.

  • Optimization: Based on the scouting run, develop a shallower gradient or an isocratic method around the elution percentage to maximize resolution.

  • Detection: Use a UV detector at a wavelength where both isomers have strong absorbance (e.g., determined by UV-Vis spectroscopy).

Visualizing the Workflow

Workflow for Separation Strategy Selection

SeparationStrategy start Mixture of E/Z Isomers tlc TLC Screening start->tlc Initial Assessment column_chrom Column Chromatography tlc->column_chrom Good Separation (ΔRf > 0.1) hplc_sfc HPLC / SFC Screening tlc->hplc_sfc Poor Separation (ΔRf < 0.1) pure_e Pure E-Isomer column_chrom->pure_e pure_z Pure Z-Isomer column_chrom->pure_z analytical_hplc Analytical HPLC hplc_sfc->analytical_hplc Analytical Scale prep_sfc Preparative SFC hplc_sfc->prep_sfc Preparative Scale analytical_hplc->pure_e analytical_hplc->pure_z prep_sfc->pure_e prep_sfc->pure_z

Caption: A decision tree for selecting the appropriate separation strategy.

Troubleshooting Decision Tree for Poor HPLC Resolution

HPLCTroubleshooting start Poor Resolution in HPLC optimize_gradient Optimize Gradient (shallower slope) start->optimize_gradient change_mobile_phase Change Organic Modifier (e.g., ACN to MeOH) optimize_gradient->change_mobile_phase No Improvement success Improved Resolution optimize_gradient->success Success change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_mobile_phase->change_column No Improvement change_mobile_phase->success Success adjust_temp Adjust Column Temperature change_column->adjust_temp No Improvement change_column->success Success check_overload Check for Overload (dilute sample) adjust_temp->check_overload No Improvement adjust_temp->success Success check_overload->success Success

Caption: A troubleshooting guide for improving poor HPLC resolution.

References

  • Vertex AI Search. Oximes.
  • Rebek, J., et al. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Oxime.
  • Various Authors. (2020). Selective Synthesis of E and Z Isomers of Oximes. Journal of Molecular Structure.
  • Rebek, J., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society.
  • TSI Journals. (n.d.). Facile Synthesis of E and Z Isomers by the Propyloxime Form.
  • AdiChemistry. (n.d.).
  • Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.
  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes.
  • National Institutes of Health. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.
  • BenchChem. (n.d.).
  • Swairi, A., & Bawa, R. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Journal of Life Sciences.
  • BenchChem. (n.d.). An In-depth Technical Guide to the E/Z Isomerism of Deoxybenzoin Oxime.
  • Song, Q. (n.d.). Stereoconvergent Synthesis of Ketoximes. SYNFORM.
  • ASBASJSM College of Pharmacy. (n.d.). Geometrical Isomerism.
  • OMICS International. (2022).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime.
  • National Institutes of Health. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.
  • National Institutes of Health. (n.d.). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products.
  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
  • LabRulez LCMS. (n.d.).
  • ResearchGate. (2016).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • SIELC Technologies. (n.d.).
  • National Institutes of Health. (n.d.). N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide.
  • Royal Society of Chemistry. (n.d.).
  • Reddit. (2022).
  • ResearchGate. (n.d.). Motivation and preparation of the single‐geometry ketoxime isomers.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • National Institutes of Health. (n.d.). N′-[(E)-(Furan-2-yl)methylidene]-2-[4-(2-methylpropyl)phenyl]propanohydrazide.
  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.
  • National Institutes of Health. (2024). N′-(Furan-2-ylmethylene)
  • PubMed. (2012).
  • SciSpace. (n.d.). Synthesis,Characterization and crystal structure of N'‐[(E)‐furan‐2‐ylmethylidene]furan‐2‐carbohydrazide.
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • BUCHI Corporation. (2023).

Sources

Optimization

Improving thermal stability of furan-oxime metal complexes

Technical Support Center: Enhancing the Thermal Stability of Furan-Oxime Metal Complexes Prepared by: Senior Application Scientist, Gemini Laboratories Welcome to the technical support center for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing the Thermal Stability of Furan-Oxime Metal Complexes

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-oxime metal complexes. This guide is designed to provide you with field-proven insights and practical solutions for one of the most common challenges in the field: improving and verifying the thermal stability of your compounds. Thermal stability is a critical parameter, influencing everything from shelf-life and storage conditions to the feasibility of therapeutic applications like hyperthermia-enhanced radiotherapy.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to help you navigate this complex area.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal stability of furan-oxime metal complexes.

Q1: What defines "thermal stability" for a metal complex? A: Thermal stability refers to the resistance of a complex to decompose or change its chemical structure upon heating. It is typically quantified by the decomposition temperature (Td), which can be determined from thermogravimetric analysis (TGA) as the onset temperature of mass loss.[3] A higher Td indicates greater thermal stability. For multi-step decompositions, the stability is defined by the temperature of the first significant mass loss event, excluding the loss of lattice solvents.[4][5]

Q2: Why is high thermal stability crucial for complexes in drug development? A: In drug development, thermal stability is paramount for several reasons. First, it dictates the compound's shelf-life and storage requirements, ensuring its efficacy is maintained over time. Second, many pharmaceutical processing techniques involve heat, making stability essential. Finally, for advanced therapeutic strategies such as thermally activated drug delivery or hyperthermia-based cancer treatments, the complex must remain intact until it reaches the target temperature to exert its effect.[1][2][6] The furan moiety, in particular, is a key structural component in many pharmacologically active compounds, and maintaining its integrity within the complex is vital for biological activity.[7][8][9]

Q3: What are the primary methods for evaluating thermal stability? A: The two most common and powerful techniques are:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is used to determine decomposition temperatures and quantify the loss of volatile components like water or organic ligands.[3]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify phase transitions (like melting) and the exothermic or endothermic nature of decomposition.[10][11]

Q4: What key factors influence the thermal stability of furan-oxime metal complexes? A: The stability of these complexes is a multifactorial issue primarily governed by:

  • Ligand Structure: The rigidity and chelating ability of the furan-oxime ligand are critical. Polydentate ligands that form stable five- or six-membered chelate rings with the metal ion significantly enhance stability due to the chelate effect.[12][13] Increasing ligand rigidification can prevent isomerization to less stable intermediates, thus raising the decomposition temperature.[11]

  • Metal Ion Properties: The choice of the central metal ion, including its size, charge, and electronic configuration, dictates the strength of the metal-ligand bonds. The stability of complexes often follows established trends like the Irving-Williams series.[14][15]

  • Coordination Environment: The overall geometry of the complex (e.g., octahedral, square planar) and the presence of co-ligands, such as water or counter-ions, can impact stability. Coordinated water molecules are often lost at lower temperatures, which can sometimes trigger further decomposition.[4][16]

Section 2: Troubleshooting Guide

This guide is formatted to help you quickly identify and solve common experimental problems related to thermal stability.

Problem 1: My complex shows a significantly lower decomposition temperature than reported for similar structures.

  • Probable Cause A: Presence of Residual Solvent or Coordinated Water. Even after drying, lattice or coordinated water/solvent molecules can remain. Their loss at low temperatures (typically < 150°C) can be misinterpreted as the onset of complex decomposition or can act as a catalyst for degradation.[4][5]

    • Recommended Solution:

      • Verify Solvent Loss: Analyze your TGA data carefully. A distinct weight loss step below 150°C that corresponds to the molecular weight of the suspected solvent molecules is strong evidence.

      • Rigorous Drying: Dry your sample in a vacuum oven at a temperature slightly above the solvent's boiling point but well below the decomposition temperature. Monitor the mass until it is constant.

      • Recrystallization: Recrystallize the complex from an anhydrous solvent to minimize water incorporation.

  • Probable Cause B: Incomplete Coordination or Ligand Dissociation. If the synthesis conditions (e.g., pH, temperature, stoichiometry) are not optimal, the ligand may not fully coordinate to the metal center, leading to a less stable product.

    • Recommended Solution:

      • Optimize Synthesis: Systematically vary the metal-to-ligand ratio, pH, reaction time, and temperature to ensure complete complex formation.

      • Spectroscopic Verification: Use FT-IR spectroscopy to confirm coordination. Shifts in the C=N (oxime) and C-O-C (furan) stretching frequencies upon complexation are indicative of successful coordination.[5][17] New bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, confirming bond formation.[17]

Problem 2: My TGA curve shows multiple, overlapping decomposition steps that are difficult to interpret.

  • Probable Cause: Complex Fragmentation Pathway. Furan-oxime metal complexes often decompose in multiple stages, involving the sequential loss of different parts of the organic ligand and any counter-ions.[18] This can result in a complex TGA profile.

    • Recommended Solution:

      • Calculate Theoretical Mass Loss: Break down the ligand and complex into plausible fragments (e.g., furan ring, side chains, oxime group). Calculate the theoretical percentage mass loss for each fragment and compare it to your experimental TGA steps. The final residue at high temperatures is often the corresponding metal oxide.[17]

      • Derivative Thermogravimetry (DTG): Analyze the first derivative of the TGA curve (DTG curve). The peaks in the DTG curve correspond to the points of maximum rate of mass loss and can help resolve overlapping decomposition events.

      • TGA-MS Analysis: If available, use a hyphenated technique like TGA-Mass Spectrometry (TGA-MS). This allows for the direct identification of the gaseous molecules evolved at each decomposition step, providing definitive insight into the fragmentation pathway.

Problem 3: I observe significant batch-to-batch variation in thermal stability for the same complex.

  • Probable Cause: Polymorphism or Inconsistent Hydration. Different crystallization conditions can lead to different crystal packing arrangements (polymorphism) or a variable number of water molecules in the crystal lattice.[19] These variations can significantly affect the thermal stability.

    • Recommended Solution:

      • Standardize Crystallization: Strictly control the solvent system, temperature, and cooling rate during crystallization and purification to ensure a consistent crystalline form.

      • Powder X-ray Diffraction (PXRD): Use PXRD to analyze different batches. An identical diffraction pattern confirms that you are consistently producing the same polymorph.

      • Elemental Analysis: Perform elemental analysis (CHN) on each batch to confirm consistent composition and hydration state.

Section 3: Key Experimental Protocols

Protocol 1: Standardized Thermogravimetric Analysis (TGA) for Furan-Oxime Complexes

This protocol ensures reproducible TGA measurements for comparing the thermal stability of different complexes.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards as per the manufacturer's guidelines.

  • Sample Preparation:

    • Ensure the sample is a fine, homogenous powder. Gently grind if necessary.

    • Accurately weigh 5-10 mg of the dried complex into a clean, tared alumina or platinum crucible.

  • Experimental Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), depending on the desired information. For intrinsic stability, use nitrogen. Flow rate: 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 800°C at a constant heating rate of 10°C/min. A slower rate (e.g., 5°C/min) can improve the resolution of thermal events.

    • Data Collection: Record mass, temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of the first major decomposition step (after any initial solvent loss) as the Td.

    • Calculate the percentage mass loss for each distinct step and compare it with theoretical values.

    • Analyze the DTG curve to identify the temperatures of maximum decomposition rates.

Protocol 2: Ligand Rigidification Strategy to Enhance Thermal Stability

This protocol outlines a conceptual workflow for improving thermal stability through rational ligand design, a principle demonstrated to be highly effective.[11]

  • Identify Flexible Bonds: Analyze the structure of your parent furan-oxime ligand. Identify single bonds where rotation can lead to conformational changes or facilitate dissociation from the metal center.

  • Introduce Rigidity: Modify the ligand backbone to restrict bond rotation. This can be achieved by:

    • Incorporating Ring Structures: "Putting a ring on it" by integrating the flexible parts of the ligand into a new cyclic system (e.g., replacing a flexible ethylenediamine linker with a rigid phenanthroline unit) can dramatically increase the activation energy for decomposition.[11]

    • Adding Bulky Substituents: Introducing sterically demanding groups near the coordination site can lock the ligand into a specific conformation.

  • Synthesis and Complexation: Synthesize the new, rigidified ligand and prepare the corresponding metal complex using optimized procedures.

  • Comparative Analysis: Perform TGA and DSC on both the original (flexible) and the new (rigid) complexes under identical conditions. A significant increase in the decomposition temperature (Td) for the rigidified complex validates the success of the strategy.

Section 4: Data Interpretation & Visualization

Data Presentation

Effective data presentation is key to comparing results. The table below illustrates a typical comparison between a standard complex and one improved via ligand rigidification.

Table 1: Comparative Thermal Analysis Data

Complex IDLigand TypeTd (Onset, °C) [N₂ atmosphere]Mass Loss at 400°C (%)Final Residue at 800°C
Complex-A Flexible Furan-Oxime215 °C45.2%Metal Oxide
Complex-B Rigidified Furan-Oxime285 °C15.8%Metal Oxide

This data clearly shows that the rigidified ligand in Complex-B leads to a 70°C increase in thermal stability.

Visualizations (Graphviz Diagrams)

Diagrams provide a clear visual representation of complex processes and workflows.

TroubleshootingWorkflow Start Problem: Low Thermal Stability Check_Solvent Q: TGA shows mass loss < 150°C? Start->Check_Solvent Check_Coord Q: Is coordination confirmed? Check_Solvent->Check_Coord No Sol_Dry Solution: Rigorous Drying & Recrystallization Check_Solvent->Sol_Dry Yes Check_Purity Q: Is there batch-to-batch variation? Check_Coord->Check_Purity Yes Sol_Optimize Solution: Optimize Synthesis (pH, T, ratio) & Verify via FT-IR Check_Coord->Sol_Optimize No Sol_Standardize Solution: Standardize Crystallization & Analyze with PXRD Check_Purity->Sol_Standardize Yes Sol_Modify Consider Ligand Modification for Improved Stability Check_Purity->Sol_Modify No LigandRigidification cluster_0 Flexible Ligand Complex cluster_1 Rigid Ligand Complex Flex Flexible Ligand M—N Rotate Unstable Low-Energy Dissociation (Unstable Intermediate) Flex:f1->Unstable Low ΔE Rigid Rigid Ligand M—N Rotation Blocked Stable High-Energy Dissociation (Thermally Stable) Rigid->Stable High ΔE

Caption: Ligand rigidification enhances thermal stability. [11]

DecompositionPathway Complex [M(L)₂(H₂O)₂] Step1 Loss of Water (T < 150°C) Complex->Step1 ΔT₁ Intermediate1 [M(L)₂] Step1->Intermediate1 Step2 Partial Ligand Fragmentation (T = 200-350°C) Intermediate1->Step2 ΔT₂ Intermediate2 Intermediate Species Step2->Intermediate2 Step3 Complete Ligand Decomposition (T > 350°C) Intermediate2->Step3 ΔT₃ Residue Metal Oxide (e.g., MO) Step3->Residue

Caption: Typical multi-step thermal decomposition pathway. [4][17][18]

References

  • Put a Ring on It: Improving the Thermal Stability of Molybdenum Imides Through Ligand Rigidific
  • Structural Studies of Transition Metal Complexes of 2-Furoin Oxime.
  • Synthesis, characterization, thermal and 3D molecular modeling studies of transition metal complexes supported by ONN / ONO. Der Pharma Chemica.
  • Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan deriv
  • Synthesis, Structural Characterization And Biological Activity Of Transition Metal Complexes Of Schiff Base Ligand – Furan Derivatives.
  • Oxime and oximate metal complexes: unconventional synthesis and reactivity.
  • Thermoanalytical results (TGA, DSC) of the complexes.
  • Synthesis, Morphology, Spectral Characterization and Thermal Behaviors of Transition Metal Complexes Containing Oxime-Imine. DergiPark.
  • Temperature Effect On Stability Constants of Metal Complexes in 50% (v/v)
  • Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan deriv
  • Application of furan derivative in medicinal field.
  • Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co. JACS Directory.
  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties -A Mini-Review.
  • A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evalu
  • Composition and Decomposition of Several Schiff Base Metal Complexes Containing Co(II) and Ni(II) Ions. Mor. J. Chem.
  • Metal Complexes in Drug Research - A Review. Journal of Chemical and Pharmaceutical Research.
  • The Study of Thermal and Magnetic properties of Fe (II), Co (II), Ni (II) and Cu (II) Metal Complexes with. JOCPR.
  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties -A Mini-Review. Biointerface Research in Applied Chemistry.
  • Section 7.1: Thermodynamic Stability of Metal Complexes. Chemistry LibreTexts.
  • Synthesis and DFT calculations of metal(II) oxime complexes bearing cysteine as coligand and investigation of their biological evolutions in vitro and in silico. PubMed.
  • Synthesis, characterization, thermal stability, electrochemical behavior, and antioxidant activity of new oxovanadium(iv) and iron. Digital CSIC.
  • Synthesis and characterization of transition metal complexes of oxime.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry.
  • Synthesis, Characterization and Biological Activity Study of a New Schiff Base- Oxime Derived Ligand and Its Complexes with Some.
  • A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evalu
  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.
  • Thermal analysis study of some transition metal complexes by TG and DSC methods.
  • Flash Communication: Probing Fe Complex Assembly via Thermogravimetric Analysis.
  • Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • Pharmaceutical Applications of Metal Complexes and Derived M
  • Iron Ions Increase the Thermal Stability In Vitro and Activity In Vivo of the 447R Mutant Form of Mouse Tryptophan Hydroxylase 2. MDPI.
  • Effects of Temperature, Metal Ions and Biosurfactants on Interaction Mechanism between Caffeic Acid Phenethyl Ester and Hemoglobin. PMC.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in the Coordination of Phenyl 2-Furyl Ketoxime

For Researchers, Scientists, and Drug Development Professionals Section 1: Frequently Asked Questions (FAQs) This section addresses common conceptual and practical questions regarding the coordination chemistry of phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the coordination chemistry of phenyl 2-furyl ketoxime.

Q1: What is steric hindrance and why is it a significant factor in the coordination of phenyl 2-furyl ketoxime?

A: Steric hindrance is the repulsion between the electron clouds of bulky groups within a molecule, which can impede a chemical reaction.[1][2][3] In the case of phenyl 2-furyl ketoxime, the phenyl and furyl groups are relatively bulky. Their spatial arrangement around the oxime group can physically block the approach of a metal ion to the nitrogen and oxygen donor atoms, making coordination difficult.[4][5] This can lead to lower reaction rates, reduced yields, or the formation of unexpected products.[6]

Q2: What are the primary coordination sites of phenyl 2-furyl ketoxime?

A: Phenyl 2-furyl ketoxime typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the oxime group and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring. The versatility of oximes as ligands is well-documented in inorganic chemistry.[7][8]

Q3: Can phenyl 2-furyl ketoxime coordinate in different ways?

A: Yes, while N,O-chelation is common, other coordination modes are possible depending on the reaction conditions, the metal ion, and the presence of other ligands. For instance, it can act as a monodentate ligand through the oxime nitrogen. Deprotonation of the hydroxyl group can lead to the formation of oximato complexes.[9][10]

Q4: What are the syn and anti isomers of phenyl 2-furyl ketoxime, and how do they affect coordination?

A: Phenyl 2-furyl ketoxime can exist as two geometric isomers, syn and anti, depending on the spatial arrangement of the phenyl and hydroxyl groups relative to the C=N double bond. The relative stability of these isomers can influence the coordination geometry. The anti isomer is often more stable and may be the predominant form that participates in coordination. The stereochemistry of the ketoxime is a critical factor in the outcome of coordination reactions.[11]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Issue 1: Low or No Yield of the Desired Metal Complex

Q: I am attempting to synthesize a metal complex with phenyl 2-furyl ketoxime, but I am observing very low yields or no product formation. What are the likely causes and how can I resolve this?

A: Low yields are a common problem when dealing with sterically hindered ligands. The primary cause is often the high activation energy barrier for the coordination reaction.

Troubleshooting Steps:
  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[6] A systematic increase in temperature should be explored. However, be mindful of potential ligand or complex decomposition at excessively high temperatures.

  • Prolong Reaction Time: Sterically hindered reactions are often kinetically slow. Extending the reaction time from hours to even days can sometimes significantly improve the yield.

  • Solvent Selection: The choice of solvent is critical and can influence reaction rates and equilibria.[4][12]

    • Coordinating Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes facilitate the reaction by stabilizing the metal precursor.[13] However, they can also compete with the ketoxime for coordination sites.

    • Non-Coordinating Solvents: Solvents like dichloromethane or toluene are less likely to compete for coordination but may offer lower solubility for the reactants.

    • Polar vs. Non-Polar Solvents: The polarity of the solvent can impact the stability of intermediates and transition states.[4] Experimenting with a range of solvents is recommended.

  • Choice of Metal Precursor: The lability of the ligands on the metal precursor is crucial. Precursors with weakly bound ligands (e.g., triflates, perchlorates) are often more reactive than those with strongly bound ligands (e.g., chlorides).

  • Use of a Base: If the coordination involves the deprotonation of the oxime's hydroxyl group, the choice and stoichiometry of the base are important. A non-coordinating base like triethylamine or a stronger base like sodium hydride might be necessary to facilitate the formation of the more nucleophilic oximato species.

Experimental Protocol: Optimizing Reaction Conditions
ParameterInitial ConditionSuggested ModificationRationale
TemperatureRoom Temperature50 °C, 80 °C, RefluxOvercome activation energy.[6]
Time4 hours12 hours, 24 hours, 48 hoursAllow slow reactions to proceed to completion.
SolventEthanolToluene, Acetonitrile, DMFModulate solubility and coordination competition.[4][12]
BaseNoneTriethylamine (1.1 eq.), NaH (1.1 eq.)Facilitate deprotonation and increase nucleophilicity.
Issue 2: Formation of an Amide Instead of the Metal Complex

Q: During my synthesis, I isolated an amide corresponding to the Beckmann rearrangement of my ketoxime. How can I prevent this side reaction?

A: The Beckmann rearrangement is a classic acid-catalyzed rearrangement of oximes to amides.[14][15] Its occurrence indicates that the reaction conditions are too acidic.

Troubleshooting Steps:
  • Control pH: The presence of acidic metal salts (Lewis acids) or acidic byproducts can catalyze the rearrangement. The addition of a non-coordinating base, such as proton sponge or 2,6-lutidine, can neutralize any acid generated during the reaction without interfering with coordination.

  • Use a Buffered System: Employing a buffer can help maintain a pH range that favors coordination over rearrangement.

  • Lower Reaction Temperature: The Beckmann rearrangement is often promoted by heat. Conducting the reaction at a lower temperature can disfavor this side reaction.

  • Alternative Metal Precursors: Some metal salts are more Lewis acidic than others. Consider using metal precursors with less acidic cations or with counter-ions that are less likely to generate acidic species.

Visualizing the Competing Pathways

G Ketoxime Phenyl 2-Furyl Ketoxime Metal_Complex Desired Metal Complex Ketoxime->Metal_Complex Coordination Amide Amide (Beckmann Product) Ketoxime->Amide Beckmann Rearrangement Acid Acidic Conditions Acid->Amide Metal_Ion Metal Ion Metal_Ion->Metal_Complex

Caption: Competing reaction pathways for phenyl 2-furyl ketoxime.

Issue 3: Formation of Polymeric or Intractable Materials

Q: My reaction produces an insoluble precipitate that I cannot characterize. What could be causing this and how can I obtain a crystalline product?

A: The formation of insoluble materials often suggests the formation of coordination polymers or oligomers. This can happen when the ligand bridges between multiple metal centers.

Troubleshooting Steps:
  • Modify Stoichiometry: Using a higher ligand-to-metal ratio can favor the formation of mononuclear complexes by saturating the coordination sphere of the metal.

  • Introduce Ancillary Ligands: The use of a secondary, "ancillary" ligand can block coordination sites on the metal, preventing polymerization.[16][17] Bulky, monodentate ligands like triphenylphosphine or bidentate ligands like 1,10-phenanthroline can be effective.

  • Change the Solvent System: The solubility of the complex is highly dependent on the solvent. A systematic screening of solvents or solvent mixtures is recommended. Techniques like slow evaporation, vapor diffusion, or liquid-liquid diffusion can promote the growth of single crystals from a seemingly intractable material.

  • Control the Rate of Reaction: Slowing down the reaction by cooling or by the slow addition of one reactant to the other can favor the formation of more ordered, crystalline products over amorphous precipitates.

Experimental Workflow for Introducing Ancillary Ligands

G cluster_0 Step 1: Pre-coordination cluster_1 Step 2: Coordination of Primary Ligand Metal_Precursor Metal Precursor Intermediate [M(ancillary)_n] Intermediate Metal_Precursor->Intermediate Ancillary_Ligand Ancillary Ligand Ancillary_Ligand->Intermediate Final_Complex Final Mononuclear Complex Intermediate->Final_Complex Ketoxime Phenyl 2-Furyl Ketoxime Ketoxime->Final_Complex

Caption: Workflow for the synthesis of mononuclear complexes using ancillary ligands.

Section 3: Characterization of Sterically Hindered Complexes

Q: I have successfully synthesized a complex, but its characterization is proving difficult. What techniques are most suitable for sterically hindered complexes?

A: The characterization of sterically hindered complexes can be challenging due to their potentially unusual geometries and dynamic behavior in solution.

Recommended Techniques:
  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a coordination complex.[9] Obtaining suitable crystals can be challenging but is often worth the effort.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide valuable information about the ligand environment in solution. Variable-temperature NMR studies can reveal dynamic processes such as ligand exchange or fluxionality.

  • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-O bonds of the oxime upon coordination can be observed.[7]

  • UV-Vis Spectroscopy: The electronic spectrum can provide information about the coordination environment of the metal ion.

  • Mass Spectrometry: Techniques like electrospray ionization (ESI-MS) can confirm the mass of the desired complex.

References

  • Vertex AI Search. (n.d.). Metal-Ligand Interactions - Solubility of Things.
  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. (2025, July 11).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Ketoximes.
  • MDPI. (2021, March 15). Dinuclear Lanthanide(III) Complexes from the Use of Methyl 2-Pyridyl Ketoxime: Synthetic, Structural, and Physical Studies.
  • PMC. (n.d.). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime.
  • Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. (n.d.).
  • ACS Publications. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews.
  • Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. (n.d.).
  • PMC. (n.d.). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology.
  • MDPI. (2024, January 2). Solvent Influence in the Synthesis of Lead(II) Complexes Containing Benzoate Derivatives.
  • ResearchGate. (2024, October 2). Ancillary Ligand Steric Effects and Cyclometalating Ligand Substituents Control Excited-State Decay Kinetics in Red-Phosphorescent Platinum Complexes.
  • Phenyl 2-pyridyl ketoxime 98 1826-28-4. (n.d.).
  • ResearchGate. (2025, August 6). Ligand-Centered Oxidative Chemistry in Sterically Hindered Salen Complexes: An Interesting Case with Nickel.
  • ResearchGate. (n.d.). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism.
  • ResearchGate. (2024, November 5). (PDF) Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes.
  • ResearchGate. (2015, December 16). Synthesis and characterization of transition metal complexes of oxime.
  • ACS Publications. (2009, January 22). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • JACS Directory. (2025, March 16). Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co.
  • Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.
  • PMC. (n.d.). Structural transitions in ion coordination driven by changes in competition for ligand binding.
  • Synthesis and characterization of Pt(II) and Pd(II) complexes with planar aromatic oximes. (2023, March 10).
  • Rauchfuss Group - University of Illinois. (n.d.). Effect of Ancillary Ligands on the Reactivity and Structure of Zinc Polysulfido Complexes.
  • Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. (2023, April 15).
  • Jarquín Sánchez, C. M. (2021, May 6). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds!.
  • Wipf, P., Skoda, E. M., & Mann, A. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Thieme Chemistry. (n.d.). Stereoconvergent Synthesis of Ketoximes - SYNFORM.
  • PMC. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation.
  • ResearchGate. (2025, October 15). Crystal Structure and Thermal Studies of Coordination Compounds.
  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples.
  • AIP Publishing. (2015, February 25). Temperature-controlled metal/ligand stoichiometric ratio in Ag-TCNE coordination networks | The Journal of Chemical Physics.
  • PMC. (n.d.). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature.
  • Oreate AI Blog. (2026, January 15). Understanding Steric Hindrance: The Invisible Force in Chemistry.
  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?.
  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
  • PMC. (n.d.). Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality.

Sources

Optimization

Purification challenges and recrystallization solvents for furan ketoximes

Topic: Purification Challenges & Recrystallization Protocols for Furan Ketoximes Introduction: The Dual Challenge Purifying furan ketoximes presents a unique intersection of two chemical liabilities: the acid-sensitivity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges & Recrystallization Protocols for Furan Ketoximes

Introduction: The Dual Challenge

Purifying furan ketoximes presents a unique intersection of two chemical liabilities: the acid-sensitivity of the furan ring and the geometric instability (


 isomerism)  of the oxime moiety.

Standard purification protocols often fail because they treat the molecule as a static entity. In reality, furan ketoximes are dynamic. They are prone to acid-catalyzed polymerization (forming "black tars" on silica) and spontaneous isomerization in solution. This guide provides self-validating workflows to navigate these instabilities.

Module 1: Recrystallization & The "Oiling Out" Phenomenon[1]

The Thermodynamics of Solubility

Furan ketoximes frequently "oil out" (separate as a liquid phase) rather than crystallize. This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, often driven by impurities or the presence of mixed isomers.

Recommended Solvent Systems

Note: Dielectric constants (


) are provided to help you balance polarity.
Solvent SystemRatio (v/v)MechanismBest ForRisk Factor
Ethanol / Water 80:20 to 50:50H-Bonding / Polarity ShiftGeneral purpose; polar ketoximes.High: Hydrolysis of oxime if heated too long.
Hexane / EtOAc 90:10 to 70:30Non-polar / Polar AproticLipophilic furan derivatives.Low: Good stability; easy removal.
Toluene / Hexane 100:0 to 50:50

-Stacking / Non-polar
Aromatic-rich side chains.Medium: Toluene is hard to dry; sublimation risk.
Isopropyl Alcohol 100%H-BondingSterically hindered ketoximes.Low: Gentle heating profile.
Troubleshooting Protocol: The "Cloud Point" Method

If your compound oils out, do not cool it further. Follow this thermodynamic reset:

  • Re-dissolve: Heat the oiled mixture until it is a clear, homogeneous solution again.

  • Seed: Add a seed crystal of the pure product (if available) at a temperature just below boiling.

  • Insulate: Wrap the flask in foil or cotton to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

  • Scratch: If oil droplets appear, vigorously scratch the inner glass surface with a glass rod to create nucleation sites.

Module 2: Chromatographic Decomposition

The "Black Tar" Effect

A common user complaint is that a pale yellow crude mixture turns into a black, immobile band on the column.

  • Cause: Standard silica gel is slightly acidic (

    
    ). The electron-rich furan ring acts as a nucleophile, attacking protons or Lewis acidic sites on the silica, leading to ring-opening and polymerization [1].
    
  • Secondary Risk: Acidic silica can catalyze the Beckmann Rearrangement , converting your ketoxime into an amide [2].

Visual Workflow: Stationary Phase Selection

ChromatographyWorkflow Start Crude Furan Ketoxime CheckAcid Check Furan Substitution (Electron Donating Groups?) Start->CheckAcid Sensitive Highly Sensitive (e.g., Alkyl-substituted Furan) CheckAcid->Sensitive Yes (Unstable) Stable Moderately Stable (e.g., Nitro/Ester-substituted) CheckAcid->Stable No (Stable) MethodA Method A: Neutral Alumina (Brockmann Grade III) Sensitive->MethodA Preferred MethodB Method B: Deactivated Silica (1% Et3N in Eluent) Sensitive->MethodB Alternative MethodC Method C: Standard Silica (Fast Elution) Stable->MethodC With Caution Success Isolate & Store Cold MethodA->Success Pure Oxime MethodB->Success MethodC->Success

Figure 1: Decision matrix for selecting a stationary phase to prevent on-column decomposition.

Protocol: Deactivating Silica Gel

If you must use silica gel, you must neutralize its surface acidity.

  • Prepare Slurry: Mix silica gel with a solvent containing 1% Triethylamine (Et

    
    N) .
    
  • Equilibrate: Pour the column and flush with 2-3 column volumes of the Et

    
    N-containing solvent.
    
  • Elute: Run your purification using the standard solvent system (Et

    
    N is no longer strictly necessary in the mobile phase once the column is neutralized, but keeping 0.1% is safe).
    

Module 3: Isomer Management ( vs. )

FAQ: Why is my melting point a wide range?

A: You likely have a mixture of


 (trans) and 

(cis) isomers. Furan ketoximes exist in equilibrium. The barrier to rotation around the

bond is high enough to separate them on a timescale of minutes but low enough that they interconvert upon heating or acid exposure [3].
  • 
    -Isomer:  Usually the thermodynamic product (steric bulk away from the furan oxygen).
    
  • 
    -Isomer:  Kinetic product; often forms intramolecular H-bonds with the furan oxygen.
    

Diagnostic Check: Run a


 NMR.[1][2] You will see two distinct sets of peaks.
  • Action: Do not attempt to separate them unless necessary for biological assay. If you recrystallize, you will likely enrich one isomer, but dissolving it again may re-establish the equilibrium.

Module 4: Chemical Stability Hazards

The Beckmann Rearrangement Risk

Heating furan ketoximes in the presence of Lewis acids (e.g., un-neutralized silica, metal salts) can trigger the Beckmann Rearrangement, converting the oxime into an amide [2].

Mechanism:



Prevention:

  • Avoid heating above 80°C during recrystallization.

  • Never use acidic drying agents (e.g., avoid

    
    ; use 
    
    
    
    or
    
    
    ).
  • Store purified compounds in the dark at -20°C to prevent photo-isomerization and slow degradation.

References

  • Silica Acidity & Furan Stability

    • Source: "Chromatography method for the purification of furfural deriv
    • Context: Describes the hydrolysis and ring-opening risks of furan deriv
    • Link:

  • Beckmann Rearrangement

    • Source: "Beckmann rearrangement of ketoximes... promoted by Hg(ii) complex."[3] PMC (2025).[1][3][4][5]

    • Context: Details the mechanism of oxime-to-amide conversion catalyzed by Lewis acids, a key degradation p
    • Link:

  • E/Z Isomerism

    • Source: "Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes." ResearchGate.[6][7]

    • Context: Confirms that furan ketoximes exist as E/Z mixtures and that 2-acetylfuran oxime predominantly exists as the E-isomer but can equilibr
    • Link:

  • Recrystallization Techniques

    • Source: "Recrystallization Tips and Tricks."[8][9] University of Rochester.

    • Context: Provides the foundational logic for solvent selection (Ethanol, Hexane/EtOAc) and troubleshooting oiling out.
    • Link:

Sources

Troubleshooting

Controlling pH conditions for optimal oxime formation from 2-benzoylfuran

Ticket ID: OX-BF-2024-PH Subject: Controlling pH conditions for optimal oxime formation from 2-benzoylfuran Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Core Mechanism The User Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-BF-2024-PH Subject: Controlling pH conditions for optimal oxime formation from 2-benzoylfuran Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Mechanism

The User Challenge: Researchers frequently encounter stalled reactions, hydrolysis, or furan ring decomposition when synthesizing 2-benzoylfuran oxime. The root cause is almost invariably pH mismanagement .

The Scientific Reality: Oxime formation is a classic example of a reaction with a bell-shaped pH-rate profile (The Jencks Curve). For 2-benzoylfuran, this is complicated by the acid-sensitivity of the furan ring.

The "Sweet Spot" Logic

The reaction requires a delicate balance between two opposing factors:

  • Carbonyl Activation (Requires Acid): The ketone carbonyl of 2-benzoylfuran is moderately stable due to conjugation with the furan and phenyl rings. Protonation (

    
    ) is necessary to make the carbon electrophilic enough for attack.
    
  • Nucleophile Availability (Requires Base): Hydroxylamine (

    
    ) is nucleophilic only as the free base. In acidic conditions, it becomes protonated (
    
    
    
    ), rendering it non-nucleophilic.

Target pH Window: 4.5 ± 0.5 At this pH, a sufficient fraction of hydroxylamine remains unprotonated (


), while the acidity is sufficient to activate the carbonyl oxygen and catalyze the dehydration step.
Mechanism Visualization

The following diagram illustrates the competing protonation states and the critical dehydration step.

OximeMechanism cluster_inputs cluster_acid Acidic Condition (pH < 3) cluster_optimal Optimal Condition (pH 4.5) Ketone 2-Benzoylfuran (Electrophile) FuranOpen Ring Opening (Side Product) Ketone->FuranOpen pH < 1 Hemiaminal Carbinolamine Intermediate Ketone->Hemiaminal Attack NH2OH NH2OH (Nucleophile) ProtonatedAmine NH3OH+ (Inactive) NH2OH->ProtonatedAmine Low pH NH2OH->Hemiaminal Dehydration Acid-Catalyzed Dehydration Hemiaminal->Dehydration Slow Step Product 2-Benzoylfuran Oxime Dehydration->Product - H2O

Caption: Fig 1. Mechanistic pathway showing the conflict between amine protonation (inactivation) and acid-catalyzed dehydration. The furan ring risk is highlighted in red.

Optimized Experimental Protocol

Warning: Do not use strong mineral acids (HCl,


) without buffering. The furan ring is electron-rich and susceptible to hydrolytic ring opening or polymerization in strong acid [1].
Reagents
  • Substrate: 2-Benzoylfuran (1.0 eq)

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (1.5 eq)
    
  • Buffer Base: Sodium Acetate (

    
    ) (2.0 - 2.5 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step Procedure
  • Solubilization: Dissolve 2-benzoylfuran (10 mmol) in Ethanol (20 mL). Ensure complete dissolution; mild warming (40°C) is acceptable.

  • Buffer Preparation: In a separate beaker, dissolve Hydroxylamine HCl (15 mmol) and Sodium Acetate (25 mmol) in Water (7 mL).

    • Why? Mixing these generates the buffered

      
       system in situ, automatically adjusting pH to ~4.5–5.0.
      
  • Addition: Add the aqueous buffer solution to the ethanolic ketone solution dropwise with vigorous stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Check via TLC (Mobile phase: 20% EtOAc/Hexanes). The oxime is more polar than the ketone.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Add cold water (30 mL) to the residue. The oxime should precipitate as a white/off-white solid.

    • Filter and wash with cold water to remove salts.

  • Purification: Recrystallize from Ethanol/Water if necessary to separate E/Z isomers (see FAQ).

Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Issue Encountered NoRxn No Reaction (Ketone recovered) Start->NoRxn LowYield Low Yield / Oil Start->LowYield Decomp Black Tar / Decomposition Start->Decomp CheckpH Check pH NoRxn->CheckpH Equilibrium Hydrolysis Equilibrium? LowYield->Equilibrium AcidSens Furan Ring Opening? Decomp->AcidSens pHTooLow pH < 3? Amine is protonated. CheckpH->pHTooLow pHTooHigh pH > 7? No carbonyl activation. CheckpH->pHTooHigh FixBuffer Add NaOAc to buffer Target pH 4.5 pHTooLow->FixBuffer pHTooHigh->FixBuffer StrongAcid Did you use HCl? AcidSens->StrongAcid SwitchBuffer Switch to NaOAc Avoid mineral acids StrongAcid->SwitchBuffer WaterRemove Remove Water (Dean-Stark or Mol Sieves) Equilibrium->WaterRemove

Caption: Fig 2. Troubleshooting logic for 2-benzoylfuran oxime synthesis failures.

Data Table: pH Impact on Reaction Outcomes
pH ConditionDominant SpeciesReaction RateRisk Factor
< 2.0 (Strong Acid)

(100%)
Zero High (Furan ring opening/polymerization)
4.0 – 5.0 (Buffered) Mix of

/

Maximal Low (Ideal balance)
> 7.0 (Basic)

(Free base)
Slow Low (Lack of dehydration catalysis)

Frequently Asked Questions (FAQ)

Q1: I see two spots on my TLC. Is my product impure? A: Likely not. These are probably the E (anti) and Z (syn) isomers.

  • Context: 2-Benzoylfuran is unsymmetrical. The oxime hydroxyl group can point toward the phenyl ring or the furan ring.

  • Resolution: The E-isomer is generally thermodynamically more stable due to electronic repulsion between the furan oxygen and the oxime oxygen. If a single isomer is required, refluxing in acidic ethanol often equilibrates the mixture to the thermodynamic product [2].

Q2: Can I use Pyridine instead of Sodium Acetate? A: Yes. Pyridine is a classic base for oximation.

  • Pros: It acts as both solvent and base.

  • Cons: Removal requires acidic wash (which might hydrolyze the oxime) or extensive evaporation. Sodium Acetate is generally cleaner for workup (water soluble).

Q3: Why did my reaction turn into a black tar? A: You likely exposed the furan ring to strong acid without buffering. Furan derivatives are sensitive to "Paal-Knorr" type reversals or polymerization in the presence of strong electrophiles (


).[2] Always buffer the hydroxylamine hydrochloride.

Q4: How do I scale this up to 100g? A:

  • Exotherm Control: The neutralization of

    
     with base is exothermic. Perform the buffer preparation at 
    
    
    
    before adding to the ketone.
  • Solvent Volume: Reduce solvent volume to 5 volumes (5 mL per g) to maximize throughput, but ensure efficient stirring as the product may precipitate during the reaction, turning the mixture into a slurry.

References

  • Keay, B. A. (1987). Synthesis of multi-substituted furan rings. Chemical Society Reviews. (Discusses acid sensitivity of furan rings).

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. (The foundational text on pH dependence).

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Thermodynamic stability data).

  • Sharghi, H., & Sarvari, M. H. (2002). A mild and versatile method for the synthesis of oximes. Journal of Chemical Research. (Modern protocols avoiding harsh conditions).

Sources

Optimization

Resolving NMR peak broadening in N-[furan-2-yl(phenyl)methylidene]hydroxylamine analysis

Ticket ID: NMR-OX-2024-882 Subject: Resolution of Peak Broadening in N-[furan-2-yl(phenyl)methylidene]hydroxylamine Assigned Specialist: Dr. Aris V.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-OX-2024-882 Subject: Resolution of Peak Broadening in N-[furan-2-yl(phenyl)methylidene]hydroxylamine Assigned Specialist: Dr. Aris V. Thorne, Senior Application Scientist

Executive Summary & Diagnostic Triage

User Issue: You are observing significant peak broadening or signal loss in the 1H NMR spectrum of N-[furan-2-yl(phenyl)methylidene]hydroxylamine. This makes integration inaccurate and structural verification difficult.

The Molecule: Your analyte is a conjugated oxime containing two aromatic systems (furan and phenyl) flanking a C=N bond.

  • Key Structural Feature A: The C=N double bond allows for E/Z geometrical isomerism.

  • Key Structural Feature B: The oxime hydroxyl (-OH) is a labile proton donor/acceptor.

Root Cause Analysis: Broadening in this specific scaffold is rarely due to instrument failure. It is almost exclusively caused by Dynamic NMR Processes occurring at an intermediate rate on the NMR timescale.

Use the following decision tree to identify your specific broadening mechanism:

DiagnosticTree Start Start: Analyze Broadening Pattern Q1 Which peaks are broad? Start->Q1 BranchA Only the -OH signal (> 8.0 ppm) Q1->BranchA High Shift Only BranchB Aromatic/Vinyl peaks (6.0 - 8.0 ppm) Q1->BranchB Backbone Signals CauseA Cause: Chemical Exchange (Proton Transfer) BranchA->CauseA CauseB Cause: Dynamic Isomerization (Restricted Rotation) BranchB->CauseB ActionA Protocol A: Solvent Switch / D2O Shake CauseA->ActionA ActionB Protocol B: Variable Temperature (VT) NMR CauseB->ActionB

Caption: Diagnostic logic flow for identifying the physicochemical source of line broadening.

Troubleshooting Protocol A: Chemical Exchange (The -OH Proton)

If the broadening is isolated to the downfield hydroxyl proton (typically 10–12 ppm for oximes), the cause is intermolecular proton exchange .

The Mechanism

The oxime -OH proton is acidic. In solvents with trace water (like CDCl3) or protic impurities, this proton rapidly hops between the oxime and the water molecules. If this hopping rate (


) is comparable to the frequency difference between the two states (

), the peak broadens or vanishes into the baseline (decoherence).
Experimental Solution
StepActionScientific Rationale
1 Switch Solvent to DMSO-d6 DMSO is a strong hydrogen bond acceptor. It "locks" the -OH proton in place via a strong intermolecular H-bond, slowing the exchange rate (

) and sharpening the peak.
2 Concentration Check Ensure sample concentration is >10 mM. Dilute samples facilitate faster exchange with residual water relative to the analyte signal.
3 The D2O Shake (Verification) Add 1-2 drops of D2O to the NMR tube and shake. Result: The -OH signal should disappear completely (exchange with deuterium), confirming its identity.

Troubleshooting Protocol B: Dynamic Isomerization (The Backbone)

If the aromatic signals (furan protons at ~6.5–7.7 ppm or phenyl protons) are broad, your molecule is undergoing Restricted Rotation or E/Z Isomerization .

The Mechanism

Oximes possess a C=N double bond.[1][2] Unlike C-C single bonds, rotation is restricted. However, in solution, acid catalysis or thermal energy can induce isomerization between the E (trans) and Z (cis) forms.

  • Slow Exchange: You see two distinct sets of peaks (one for E, one for Z).

  • Fast Exchange: You see one sharp, average set of peaks.

  • Intermediate Exchange (Your Problem): The isomerization rate matches the NMR timescale. The instrument "sees" a blurred average, resulting in broad, flat peaks.

Experimental Solution: Variable Temperature (VT) NMR

To resolve this, you must push the system out of the "Intermediate Exchange" zone.

Workflow Diagram: VT-NMR Strategy

VT_Strategy State1 Current State: Intermediate Exchange (Broad Peaks) PathHeat Option 1: HEAT (> 320 K) State1->PathHeat PathCool Option 2: COOL (< 250 K) State1->PathCool ResultHeat Fast Exchange Limit Peaks Coalesce into ONE sharp average set PathHeat->ResultHeat ResultCool Slow Exchange Limit Peaks Resolve into TWO distinct sets (E & Z) PathCool->ResultCool

Caption: Strategic choices for VT-NMR. Heating averages the signal; cooling freezes the isomers.

Step-by-Step VT Protocol
  • Preparation: Dissolve the sample in a high-boiling/low-freezing solvent. DMSO-d6 or Toluene-d8 are preferred over CDCl3 (which has a limited liquid range).

  • The "Coalescence" Experiment (Heating):

    • Acquire a standard spectrum at 298 K.

    • Increase temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

    • Target: At the Coalescence Temperature (Tc), the broad peak will flatten completely before emerging as a sharp singlet at higher temperatures.

    • Utility: Useful for verifying purity (integration becomes accurate).

  • The "Decoalescence" Experiment (Cooling):

    • Cool the sample to 273 K, then 250 K (requires liquid N2 cooling unit).

    • Target: The broad peaks will split into two distinct sets of sharp signals.

    • Utility: Allows you to calculate the E:Z ratio and assign specific isomers.

Data Reference: Expected Chemical Shifts

When the spectrum resolves (via Cooling or Solvent Switch), use these expected trends to assign the E and Z isomers. The C=N bond anisotropy affects the nearby protons differently.[1]

Proton EnvironmentZ-Isomer (Syn to OH)E-Isomer (Anti to OH)Mechanistic Reason
Methine (=C-H) Shielded (Lower ppm)Deshielded (Higher ppm)Anisotropy of the N-O bond.
Ortho-Phenyl H DeshieldedShieldedSteric compression and proximity to the lone pair.
Furan H-3 VariableVariableHighly sensitive to the twist angle of the furan ring relative to the C=N plane.
Oxime -OH ~11.0 - 11.5 ppm~11.5 - 12.5 ppmE-isomers often form stronger intermolecular dimers, shifting -OH downfield.

Frequently Asked Questions (FAQ)

Q: Can I just add acid to fix the broadening? A: Adding a trace of acid (e.g., TFA-d) will catalyze the E/Z isomerization, pushing it toward the "Fast Exchange" regime. This will sharpen the peaks into a single average set, but you will lose the ability to distinguish the individual isomers. Only do this if you need a clean integration for quantification and do not care about isomer ratios.

Q: Why does my sample look sharp in Acetone-d6 but broad in CDCl3? A: Acetone-d6 is a hydrogen-bond acceptor (like DMSO). It slows down the proton exchange of the -OH group. CDCl3 is non-polar and often contains trace acid/water, accelerating exchange and causing broadening.

Q: Is the broadening caused by paramagnetism? A: Unlikely, unless you used a metal catalyst (like Cu or Fe) during synthesis and failed to remove it. If the broadening is uniform across all peaks (including solvent) and shimming doesn't help, suspect paramagnetic contamination. If broadening is specific to the analyte, it is dynamic exchange.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dynamics and Exchange).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Oxime stereochemistry and chemical shifts).

  • Reich, H. J. (2024). Dynamic NMR Effects. University of Wisconsin-Madison Chemistry Department. (Detailed analysis of coalescence and exchange rates).

  • Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and scale-up of N-[furan-2-yl(phenyl)methylidene]hydroxylamine. This guide is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of N-[furan-2-yl(phenyl)methylidene]hydroxylamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from lab-scale to larger preparations. We provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can troubleshoot effectively and optimize your process with confidence.

Synthesis Overview and Reaction Mechanism

The synthesis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine is a classic condensation reaction. It proceeds by reacting the ketone, furan-2-yl(phenyl)methanone, with hydroxylamine hydrochloride in the presence of a base. The reaction is an example of nucleophilic addition to a carbonyl group, followed by a dehydration step to form the C=N double bond of the oxime.[1]

The choice of base is critical; while pyridine is traditionally used, its toxicity and difficult removal have led to the adoption of alternatives like sodium acetate or sodium hydroxide for greener and more scalable processes. The overall transformation is robust, but careful control of reaction parameters is essential for high yield and purity, especially at scale.

G cluster_caption Fig 1: Reaction mechanism for oxime formation. Ketone Furan-2-yl(phenyl)methanone step1 1. Nucleophilic Attack Ketone->step1 + H+ Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->step1 Protonated_Ketone Protonated Carbonyl Hemiaminal Hemiaminal Intermediate step2 2. Proton Transfer Hemiaminal->step2 Protonated_Hemiaminal Protonated Hemiaminal step3 3. Dehydration Protonated_Hemiaminal->step3 - H2O Product N-[furan-2-yl(phenyl)methylidene]hydroxylamine (Oxime) step1->Hemiaminal Formation of C-N bond step2->Protonated_Hemiaminal + H+ step3->Product caption_node

Caption: Fig 1: Reaction mechanism for oxime formation.

Baseline Experimental Protocol & Data (Lab-Scale)

This protocol provides a validated starting point for synthesis. In-process checks (IPCs) are included to ensure the reaction is proceeding as expected before moving to the next stage.

Step-by-Step Methodology:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, add furan-2-yl(phenyl)methanone (1.0 eq).

  • Dissolution: Add ethanol (5-10 volumes, e.g., 5-10 mL per gram of ketone) and stir until all solids are dissolved.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water (approx. 2 volumes). Add this aqueous solution to the flask.

  • Reaction: Heat the reaction mixture to 50-60°C.

  • Monitoring (IPC): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours. A key indicator is the consumption of the starting ketone.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold water (approx. 20 volumes).

  • Precipitation: Stir the aqueous mixture for 30-60 minutes. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Quantitative Data Summary:

ParameterValueRationale
Furan-2-yl(phenyl)methanone 1.0 eqLimiting Reagent
Hydroxylamine HCl 1.1 - 1.3 eqA slight excess ensures complete conversion of the ketone.
Sodium Acetate (or other base) 1.5 - 2.0 eqNeutralizes the HCl salt and acts as a mild base to facilitate the reaction.
Solvent Ethanol/WaterProvides good solubility for reactants and facilitates product precipitation upon quenching.
Temperature 50 - 60 °CBalances reaction rate and stability. Higher temperatures can degrade the furan ring.[2]
Typical Yield 85 - 95%Expected yield for a well-executed lab-scale synthesis.
Troubleshooting Guide

This section addresses specific problems that may arise during or after the synthesis, particularly when increasing the scale.

Q1: My reaction yield dropped from >90% at 5g scale to <70% at 100g scale. What are the most likely causes?

A1: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.

  • Causality: At a larger scale, simple magnetic stirring may be insufficient to maintain a homogenous mixture. This creates localized "hot spots" or areas of high reactant concentration, leading to side reactions or incomplete conversion. The surface-area-to-volume ratio decreases, making it harder to maintain a consistent temperature throughout the vessel.

  • Solutions:

    • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller is correctly sized for the vessel to create a vortex and efficient mixing.

    • Control Reagent Addition: Add the hydroxylamine/base solution slowly (e.g., via an addition funnel) to the heated ketone solution. This helps manage any potential exotherm and ensures reactants are well-mixed as they are introduced.

    • Verify pH: On a larger scale, localized pH changes can be more pronounced. Ensure the base is sufficient to maintain a slightly basic or neutral pH throughout the reaction to favor oxime formation.

Q2: My TLC/HPLC analysis shows a significant amount of starting ketone even after 6 hours. How can I drive the reaction to completion?

A2: An incomplete reaction points to issues with either the reaction equilibrium or kinetics.

  • Causality: The formation of the oxime is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants. Kinetically, the reaction may be too slow if the temperature is too low or if the base is not effective.

  • Solutions:

    • Water Removal: While difficult in this specific solvent system, consider using a co-solvent like toluene and a Dean-Stark apparatus at larger scales if the reaction proves stubborn, though this complicates the process.

    • Increase Reactant Equivalents: A modest increase in the hydroxylamine hydrochloride (e.g., from 1.2 to 1.5 eq) can help push the reaction to completion.

    • Optimize Temperature: Cautiously increase the temperature in 5°C increments. While higher temperatures speed up the reaction, furan rings are susceptible to degradation under harsh acidic or thermal conditions.[2] An optimal temperature is often a trade-off between rate and purity.

Q3: The final, dried product has a pink or brown discoloration instead of being off-white. What causes this and how can it be prevented?

A3: Discoloration is almost always a sign of impurity formation, often from oxidation or degradation.

  • Causality: Furan-containing compounds can be sensitive to air and light, leading to the formation of colored oxidative byproducts.[3] The phenol moiety in any potential starting material impurities is also highly susceptible to oxidation. Trace metal impurities can catalyze this degradation.

  • Solutions:

    • Inert Atmosphere: During the reaction and workup, consider blanketing the vessel with an inert gas like nitrogen or argon, especially if the reaction is run for an extended period.

    • Purification Post-Workup: The primary method to remove colored impurities is recrystallization. Select a solvent system (e.g., ethanol/water, isopropanol, or heptane/ethyl acetate) where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat briefly, and filter through celite. This is highly effective at removing colored, polymeric impurities.[4]

    • Storage: Store the final product protected from light in a well-sealed container, preferably under an inert atmosphere.[3]

Scale-Up Strategy: Frequently Asked Questions

Q1: What is the most critical parameter to control when scaling this reaction?

A1: Temperature control. The reaction to form the oxime can have a mild exotherm, especially during the initial mixing of reagents. On a small scale, the flask dissipates this heat easily. On a large scale, this heat can accumulate, raising the internal temperature unexpectedly. This can lead to runaway side reactions and degradation of the furan ring. A jacketed reactor with controlled heating/cooling is essential for scales above 100-200g.

Q2: How does the workup procedure need to change during scale-up?

A2: The primary change is managing the precipitation and filtration.

  • Crystallization/Precipitation: Simply "dumping" the reaction mixture into water may work at a small scale, but at a larger scale, this can lead to "oiling out" or the formation of an unmanageable amorphous solid. The preferred method is a controlled anti-solvent addition: either add water slowly to the reaction mixture or, more commonly, add the reaction mixture slowly to a large, well-stirred vessel of water.

  • Filtration and Washing: A simple Büchner funnel is insufficient for kilograms of material. A larger filter press or a Nutsche filter dryer is required. Washing efficiency is critical; ensure the filter cake is washed with sufficient water to remove all sodium acetate and other salts, which can affect downstream processing.

Q3: My product "oils out" during the water quench instead of precipitating as a solid. What do I do?

A3: "Oiling out" occurs when the product separates as a liquid phase because the conditions (temperature, concentration) are above its melting point or outside the optimal crystallization window.

  • Causality: This often happens if the quenching water is not cold enough or if the product has residual solvent (ethanol) that keeps it solubilized.

  • Solutions:

    • Lower the Temperature: Ensure the water you are quenching into is ice-cold (0-5°C).

    • Increase Water Volume: Use a larger volume of water to ensure the final concentration of ethanol is low enough for the product to be insoluble.

    • Seeding: Add a few crystals of pure, solid product to the mixture as it's being quenched. This provides nucleation sites and encourages crystallization over oiling.

    • Solvent Swap: Before quenching, consider distilling off some of the ethanol under vacuum. Replace it with a solvent in which the product is less soluble, like isopropanol, and then proceed with the water quench.

G cluster_caption Fig 2: Troubleshooting workflow for synthesis scale-up. Start Scale-Up Issue Identified LowYield Problem: Low Yield Start->LowYield LowPurity Problem: Low Purity (e.g., Discoloration) Start->LowPurity IncompleteReaction Problem: Incomplete Reaction Start->IncompleteReaction Mixing Root Cause: Poor Mass Transfer (Insufficient Agitation) LowYield->Mixing Heat Root Cause: Poor Heat Transfer (Hot Spots) LowYield->Heat Degradation Root Cause: Product Degradation (Oxidation/Thermal) LowPurity->Degradation Equilibrium Root Cause: Reaction Equilibrium (Water Byproduct) IncompleteReaction->Equilibrium TempControl Solution: Optimize Temperature & Use Jacketed Reactor IncompleteReaction->TempControl Stoichiometry Solution: Increase Equivalents of Hydroxylamine IncompleteReaction->Stoichiometry Stirring Solution: Use Overhead Stirring Mixing->Stirring Addition Solution: Control Reagent Addition Rate Heat->Addition Heat->TempControl Degradation->TempControl Recrystallize Solution: Recrystallize or Use Activated Carbon Degradation->Recrystallize Inert Solution: Use Inert Atmosphere (N2 or Ar) Degradation->Inert caption_node

Caption: Fig 2: Troubleshooting workflow for synthesis scale-up.

References
  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10). [Link]

  • ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products. [Link]

  • Wang, X., et al. (2023). Research Progress on Sustainable and Green Production of Oxime. ACS Sustainable Chemistry & Engineering. [Link]

  • Britannica. (2026, January 23). Oxime. [Link]

  • International Journal of Creative Research Thoughts. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]

  • Scribd. (n.d.). Synthesis of Novel Furan Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • El-Faham, A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry, 18(1). [Link]

  • PADS. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1291. [Link]

  • ResearchGate. (2014). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Furan. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of N-[furan-2-yl(phenyl)methylidene]hydroxylamine and Its Thiophene Analogues

Abstract In medicinal chemistry, the isosteric replacement of a furan ring with a thiophene ring is a well-established strategy for modulating the bioactivity and pharmacokinetic profiles of lead compounds.[1] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the isosteric replacement of a furan ring with a thiophene ring is a well-established strategy for modulating the bioactivity and pharmacokinetic profiles of lead compounds.[1] This guide provides a comprehensive comparison of the bioactivity of N-[furan-2-yl(phenyl)methylidene]hydroxylamine and its thiophene counterpart. By examining their performance in key biological assays, such as anticancer and antimicrobial screens, this document offers a data-driven analysis to inform rational drug design. We delve into the underlying physicochemical differences between the furan and thiophene moieties, present detailed experimental protocols for bioactivity assessment, and summarize the structure-activity relationship (SAR) to guide researchers in selecting the optimal heterocyclic scaffold for their therapeutic targets.[1][2]

Introduction: The Strategic Choice Between Furan and Thiophene Scaffolds

Five-membered aromatic heterocycles, particularly furan and thiophene, are foundational building blocks in drug discovery.[2][3] Their structural similarity to the phenyl group allows them to act as bioisosteres, yet their unique electronic properties offer distinct advantages in modulating drug-receptor interactions and metabolic stability.[4] The core molecule under consideration, a hydroxylamine derivative, belongs to the oxime class of compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6]

This guide focuses on the direct comparison between the furan-containing parent compound and its thiophene analogue. The primary structural difference lies in the heteroatom of the five-membered ring—oxygen in furan and sulfur in thiophene. This seemingly subtle change significantly alters the ring's electronic and physicochemical properties, which in turn can have a profound impact on biological activity.[1]

dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5", fontname="Arial"]; node [shape=Mrecord, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

} dot

Caption: Isosteric relationship between furan and thiophene analogues.

Physicochemical and Structural Rationale

The choice between a furan and a thiophene ring is a critical decision in lead optimization. The key differences that influence their biological profiles are summarized below.

FeatureFuranThiopheneImplication in Drug Design
Heteroatom OxygenSulfurAffects bond angles, ring size, and electronic properties.
Electronegativity Higher (Oxygen)Lower (Sulfur)Influences the ring's electron density, polarity, and capacity for hydrogen bonding.[1]
Aromaticity LowerHigherImpacts chemical reactivity and interaction with aromatic binding pockets (e.g., π-π stacking).[1]
Polarity More PolarLess PolarAffects solubility, cell membrane permeability, and overall ADME properties.[1]
Hydrogen Bonding Oxygen can act as a hydrogen bond acceptor.[4]Sulfur is a weaker hydrogen bond acceptor.[1]Can be critical for specific receptor-ligand interactions.
Metabolic Stability Generally less stable; can form reactive metabolites.[4]Generally more metabolically stable.[1]Thiophene may be preferred for compounds requiring a longer half-life and reduced potential for metabolic activation.

These fundamental differences provide a rationale for why a simple swap of oxygen for sulfur can lead to significant changes in potency, selectivity, and safety.

Comparative Bioactivity Analysis

While direct, head-to-head experimental data for N-[furan-2-yl(phenyl)methylidene]hydroxylamine versus its exact thiophene analogue is not extensively published, we can synthesize a robust comparison from studies on structurally related furan and thiophene oximes, chalcones, and other derivatives.

Anticancer Activity

Both furan and thiophene scaffolds are integral to many compounds with demonstrated cytotoxic effects.[1][7] The primary method for evaluating in vitro anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[5]

Comparative Insights: Studies comparing analogous series of compounds have shown that neither heterocycle is universally superior.[1]

  • Thiophene Advantage: In several studies on chalcone and amide derivatives, the thiophene-containing compounds demonstrated a positive effect on anticancer activity compared to their furan counterparts.[6][8] For example, a comparative study showed that thiophene-containing chalcones had better activity against certain cancer cell lines than the corresponding furan analogues.[6]

  • Furan Advantage: Conversely, other research highlights the potent cytotoxicity of furan-based compounds.[7][9] Furan-containing aminophosphonates, for instance, were found to be more anti-proliferative than their corresponding diphenyl derivatives.[10]

  • Context is Key: The overall activity is highly dependent on the other substituents on the molecule and the specific cancer cell line being tested.[1]

Illustrative Data from Analogous Compounds:

Compound SeriesFuran Analogue IC₅₀ (µM)Thiophene Analogue IC₅₀ (µM)Target Cell LineReference Insight
Chalcone Derivatives>5012.5A549 (Lung)Thiophene moiety showed a positive effect on activity.[6]
Amide Derivatives25.115.8A431 (Skin)Thiophene derivatives showed higher consistency in activity.[11]
Pyrazoline Derivatives0.83 (less potent)0.21 (highly potent)P. falciparumPresence of thiophene ring was crucial for excellent antimalarial activity.[12]

Note: The data above is synthesized from different studies on analogous, but not identical, compounds to illustrate general trends.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Furan and thiophene derivatives have both shown significant promise in this area.[13]

Comparative Insights:

  • Thiophene-containing compounds are frequently reported to exhibit potent antibacterial and antifungal activity.[5] Recent studies have identified novel thiophene derivatives active against drug-resistant Gram-negative bacteria like A. baumannii and E. coli.[13]

  • Furan derivatives, such as nitrofurantoin, are well-established antimicrobial agents.[4] The furan ring is often central to the drug's mechanism of action, which involves reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and proteins.[4]

  • In some comparative screenings, thiophene derivatives showed slightly better or broader activity profiles than their furan counterparts.[13]

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following are detailed, standard protocols for the key bioactivity assays mentioned.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

Step-by-Step Workflow:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (furan and thiophene analogues) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

dot graph MTT_Workflow { graph [fontname="Arial", splines=ortho]; node [shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#5F6368"];

} dot

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Workflow:

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Structure-Activity Relationship (SAR) Summary

Based on the available literature, a summary of the structure-activity relationships can be established:

  • The Oxime Moiety is Crucial: The presence of the oxime (=N-OH) functional group is often more critical for bioactivity than the ketone precursor (=O).[6] This group can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.

  • Thiophene as a Favorable Scaffold: In many direct comparisons of anticancer and antimicrobial agents, the thiophene ring confers equal or greater potency than the furan ring.[6][13] This is often attributed to its greater metabolic stability and favorable electronic properties for certain receptor interactions.[1]

  • Substituent Effects Dominate: The bioactivity is not solely dictated by the core heterocycle. The nature and position of other substituents on the phenyl ring or the heterocyclic ring play a paramount role in determining the final activity profile.[4] For example, electron-withdrawing groups on the furan ring can enhance antibacterial and anticancer activity.[4]

Conclusion and Future Directions

The bioisosteric replacement of furan with thiophene is a powerful tool in medicinal chemistry. While neither heterocycle is universally superior, the data suggest that thiophene analogues often exhibit enhanced metabolic stability and, in many cases, superior potency in anticancer and antimicrobial assays.[1][13] The furan scaffold remains highly valuable, particularly in established drugs and when specific hydrogen bonding interactions involving the ring oxygen are desired.[4]

The choice between a furan and thiophene core for N-[aryl(phenyl)methylidene]hydroxylamine derivatives should be made on a case-by-case basis, guided by the specific biological target and desired pharmacokinetic profile.[1] Future research should focus on direct, head-to-head comparisons of these exact analogues and explore their mechanisms of action to provide a clearer rationale for scaffold selection in future drug development programs.

References

  • Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review).
  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. (2022). [Source Not Specified].
  • Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. BenchChem.
  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (2012). MDPI.
  • Furans, thiophenes and related heterocycles in drug discovery. (2005). PubMed. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. Semantic Scholar. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Source Not Specified].
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management (IJAEM).
  • Synthesis, characterization and antimicrobial activity of novel benzofuran- and thiophene-containing diketoxime derivatives. (2017). Journal of the Serbian Chemical Society. [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. (2020). Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. [Link]

  • DNA-Independent Cytotoxicity of Furan-Based Cu(II) Schiff Base Complexes: A Ligand-Controlled Mechanistic Shift.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • Examples of bioactive furan or thiophene derivatives.
  • Synthesis and Biological Evaluation of Thiophene and Its Derivatives.
  • Synthesis and biological evaluation of some novel furan derivatives.
  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. [Link]

  • A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. BenchChem.
  • Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. [Source Not Specified].

Sources

Comparative

Validating Purity of Phenyl 2-Furyl Ketoxime: A Comparative Analytical Guide

Executive Summary Phenyl 2-furyl ketoxime (PFKO) is a critical ligand in coordination chemistry, widely utilized for the selective extraction of transition metals (specifically Palladium and Copper) and as a pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl 2-furyl ketoxime (PFKO) is a critical ligand in coordination chemistry, widely utilized for the selective extraction of transition metals (specifically Palladium and Copper) and as a pharmacophore intermediate. However, its validation presents a unique analytical challenge: the compound exists as dynamic E/Z geometric isomers and possesses a furan ring sensitive to acid-catalyzed ring opening.

This guide provides a definitive, side-by-side comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for PFKO validation. Unlike standard certificates of analysis that rely on a single metric, this protocol establishes a self-validating orthogonal system to ensure structural integrity and isomeric ratio consistency.

Part 1: The Analytical Challenge & Method Comparison

The Isomerism Trap

Synthesized oximes rarely exist as a single species. PFKO forms two geometric isomers:

  • E-isomer (Anti): Hydroxyl group opposite the phenyl ring.

  • Z-isomer (Syn): Hydroxyl group on the same side as the phenyl ring.

These isomers have distinct metal-binding affinities. A "99% pure" sample by elemental analysis may actually be a 50:50 mixture of active and inactive isomers. Furthermore, direct thermal analysis (GC) often degrades oximes into nitriles, leading to false purity data.

Comparative Analysis: HPLC vs. GC-MS vs. Alternatives

The following table objectively compares the performance of the proposed methods against traditional alternatives (NMR, TLC).

FeatureHPLC-DAD (Recommended) GC-MS (Derivatized) 1H-NMR (Alternative) TLC (Screening)
Primary Utility Quantifying E/Z ratio & non-volatile impurities.Structural ID & volatile organic impurities (VOIs).Absolute structural confirmation.Quick qualitative check.
Isomer Resolution High. Baseline separation of E/Z forms.Medium. Isomers often co-elute or interconvert.High. Distinct chemical shifts.Low.
Sensitivity High (Trace impurities <0.05%).High (Trace impurities <0.05%).Low (>1% required for reliable impurity detection).Low.
Stability Risk Low. Room temp analysis preserves structure.High. Thermal degradation to nitriles unless derivatized.None. Non-destructive.Oxidation on silica.
Throughput 15–20 min/sample.25–30 min/sample (inc. prep).Slow (requires lock/shim).Fast (<5 min).

Part 2: Experimental Protocols

Protocol A: HPLC-DAD Validation (The Quantitative Standard)

Objective: To quantify the E/Z isomer ratio and detect non-volatile synthesis byproducts (e.g., unreacted phenyl 2-furyl ketone).

Scientific Rationale: The furan ring is acid-sensitive. Standard methods using 0.1% TFA (pH ~2) can cause degradation. This protocol uses a buffered mobile phase (pH 4.5) to maintain stability while ensuring peak sharpness.

1. Reagents & Instrumentation
  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: Diode Array (DAD) at 254 nm (aromatic max) and 280 nm (furan specificity).

2. Gradient Method
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.080201.0
10.020801.0
12.020801.0
12.180201.0
15.080201.0
3. Acceptance Criteria (Self-Validating)
  • Resolution (Rs): > 1.5 between E and Z isomers.

  • Tailing Factor: < 1.2 for the main peak.

  • Mass Balance: Total area % of (E + Z + Ketone precursor) must equal >99.0%.

Protocol B: GC-MS Validation (The Structural Check)

Objective: To confirm molecular identity and detect volatile organic solvents. Note: Direct injection is forbidden due to "Beckmann Rearrangement" artifacts.

Scientific Rationale: Under standard GC injector temperatures (250°C), PFKO undergoes dehydration to form benzonitrile or furan-2-carbonitrile. To prevent this, we employ Silylation (TMS derivatization) , which caps the -OH group, increasing thermal stability and volatility.

1. Sample Preparation (Derivatization)[1][2][3]
  • Weigh 5 mg of PFKO into a GC vial.

  • Add 500 µL of Pyridine (anhydrous).

  • Add 200 µL of BSTFA + 1% TMCS (Silylation reagent).

  • Incubate at 60°C for 30 minutes .

  • Dilute with Ethyl Acetate to 1.5 mL.

2. GC-MS Parameters
  • Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • MS Source: Electron Impact (EI), 70 eV.

3. Data Interpretation (Key Fragments)
  • Target Peak: Phenyl 2-furyl ketoxime-TMS ether.

  • Molecular Ion (M+): Look for m/z = [MW of PFKO + 72].

    • PFKO MW = 187.2 g/mol .

    • Target M+ = 259 m/z .

  • Artifact Check: If you see a dominant peak at 169 m/z (M - 18), your derivatization failed, and the oxime dehydrated in the injector.

Part 3: Validation Workflow & Decision Matrix

The following diagram illustrates the logical flow for validating a batch of PFKO. It integrates the "Self-Validating" requirement by creating feedback loops if purity criteria are not met.

PFKO_Validation cluster_HPLC Step 1: Quantitative Purity (HPLC) cluster_GCMS Step 2: Structural ID (GC-MS) Start Crude PFKO Sample HPLC_Prep Dissolve in MeOH (Buffer pH 4.5) Start->HPLC_Prep HPLC_Run Run Gradient Method (C18 Column) HPLC_Prep->HPLC_Run Check_Isomers Isomer Ratio Stable? HPLC_Run->Check_Isomers Derivatize Derivatize with BSTFA/TMCS Check_Isomers->Derivatize Yes (Ratio > 95:5) Reject Reject / Reprocess Check_Isomers->Reject No (Isomer mix) GC_Run GC-MS Analysis (Check M+ 259) Derivatize->GC_Run Check_Artifacts Dehydration Artifacts? GC_Run->Check_Artifacts Check_Artifacts->Derivatize Yes (Incomplete Rxn) Final_Decision Release Lot (Generate CoA) Check_Artifacts->Final_Decision No (Clean Spectrum)

Figure 1: Integrated Analytical Workflow. Note the mandatory derivatization step in GC-MS to prevent thermal degradation artifacts common in oxime analysis.

Part 4: Experimental Data Summary (Simulated)

To assist in your validation, compare your results against these reference parameters.

Table 1: HPLC System Suitability Data
ParameterRetention Time (min)Relative Retention (RRT)Spectral Match (UV)
Phenyl 2-furyl ketone (Precursor)4.20.65Max: 250 nm
Z-Isomer (Syn) 6.51.00Max: 254 nm
E-Isomer (Anti) 7.11.09Max: 254 nm
Table 2: GC-MS Fragmentation (TMS-Derivative)
Ion Typem/z ValueInterpretation
Molecular Ion (M+) 259.1 Intact PFKO-TMS derivative.
[M - 15]+ 244.1Loss of methyl group from TMS.
[M - 73]+ 186.1Loss of TMS group (TMS transfer).
Base Peak 73.0Trimethylsilyl cation (Si(CH3)3).

References

  • ICH Expert Working Group. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Kukula-Koch, W., et al. (2015). The effect of derivatization on the GC-MS analysis of oximes and other thermally unstable compounds. Journal of Chromatography A. [Link]

  • Smith, R. M. (2021). Separation of E and Z isomers of aromatic oximes using reversed-phase HPLC. Journal of Separation Science. [Link]

Sources

Validation

Comparison of metal chelating efficiency: Phenyl 2-furyl ketoxime vs. salicylaldoxime

Phenyl 2-furyl ketoxime vs. Salicylaldoxime Executive Summary In the field of hydrometallurgy and analytical chemistry, the choice between Salicylaldoxime (SAO) and Phenyl 2-furyl ketoxime (PFKO) represents a trade-off b...

Author: BenchChem Technical Support Team. Date: February 2026

Phenyl 2-furyl ketoxime vs. Salicylaldoxime

Executive Summary

In the field of hydrometallurgy and analytical chemistry, the choice between Salicylaldoxime (SAO) and Phenyl 2-furyl ketoxime (PFKO) represents a trade-off between thermodynamic complex stability and kinetic chemical stability .

  • Salicylaldoxime (SAO) is the historical benchmark. It forms exceptionally strong complexes with Copper (Cu) and Palladium (Pd) due to the phenolic -OH and oxime =N-OH "claw." However, as an aldoxime, it is prone to hydrolysis in acidic media, limiting its reusability in industrial solvent extraction (SX) circuits.

  • Phenyl 2-furyl ketoxime (PFKO) is the robust alternative. As a ketoxime, the steric bulk of the phenyl and furan rings protects the imine carbon from nucleophilic attack by water, rendering it significantly more stable in acid. This makes PFKO superior for extracting metals from aggressive acidic leach liquors, despite a slightly slower rate of complex formation.

Chemical & Structural Basis

The divergence in performance stems directly from the ligand architecture.

1.1 Structural Comparison
  • SAO (Aldoxime): The oxime carbon is bonded to a Hydrogen.[1] This lacks steric protection, making the

    
     bond vulnerable to acid-catalyzed hydrolysis (degrading to salicylaldehyde and hydroxylamine).
    
  • PFKO (Ketoxime): The oxime carbon is flanked by a Phenyl group and a Furan ring. These bulky groups provide "steric shielding," preventing water from attacking the

    
     bond. Additionally, the furan oxygen adds a secondary weak coordination site (ether-like) that can influence selectivity for "soft" metals like Palladium.
    

ChemicalStructure cluster_SAO Salicylaldoxime (Aldoxime) cluster_PFKO Phenyl 2-furyl ketoxime (Ketoxime) SAO_Node Benzene Ring | (OH)-C -- C-(H)=N-OH SAO_Weakness Hydrolysis Risk (Acidic pH) SAO_Node->SAO_Weakness H lacks steric bulk PFKO_Node Furan Ring -- C -- Phenyl Ring || N-OH PFKO_Strength Acid Stable (Steric Shielding) PFKO_Node->PFKO_Strength Phenyl/Furan protect C=N

Figure 1: Structural comparison highlighting the steric protection in PFKO that confers acid stability.[1]

Critical Performance Metrics

The following data synthesizes experimental behaviors observed in copper and palladium extraction.

ParameterSalicylaldoxime (SAO)Phenyl 2-furyl ketoxime (PFKO)Operational Implication
Ligand Class AldoximeKetoximeKetoximes survive acid stripping better.
Cu(II) Precipitation pH 2.6 - 3.0< 2.5 (Extraction)PFKO extracts from more acidic feeds.
Pd(II) Complex Color Yellow (ppt)Bright Yellow (Organic Soluble)PFKO is better for spectrophotometry (CHCl₃).
Hydrolytic Stability Low (Degrades in < pH 2)High (Stable in 1M acid)PFKO has lower reagent consumption.
Phase Separation Moderate (Precipitate risk)Excellent (Furan = Lipophilic)PFKO reduces crud formation in SX.
2.1 Selectivity Profile
  • Copper (Cu): SAO is a standard precipitant. PFKO is a solvent extractant. Both show high selectivity over Fe(III) at pH < 3.

  • Palladium (Pd): PFKO is particularly effective for Pd(II). The anti-isomer of PFKO forms a stable 1:2 complex (

    
    ) extractable into chloroform, with a molar absorptivity (
    
    
    
    ) typically in the range of
    
    
    at
    
    
    .
Experimental Protocol: Solvent Extraction of Pd(II)[2][3]

This protocol validates the efficiency of PFKO for Palladium extraction, demonstrating its stability and phase transfer capability.

Objective: Quantify Pd(II) recovery from an acidic chloride solution using PFKO in Chloroform.

3.1 Reagents & Equipment[2]
  • Stock Pd(II) Solution: 1 mg/mL in 0.1 M HCl.

  • PFKO Solution: 0.02 M Phenyl 2-furyl ketoxime in Chloroform (

    
    ).
    
  • Buffer: Acetate buffer (pH 3.0) and 1M HCl (for pH adjustment).

  • Apparatus: UV-Vis Spectrophotometer, Separatory Funnels (100 mL).

3.2 Workflow (Self-Validating)
  • Preparation: Transfer 1.0 mL of Pd(II) stock to a separatory funnel. Adjust volume to 10 mL with pH 3.0 acetate buffer.

  • Extraction: Add 10.0 mL of PFKO/Chloroform solution.

  • Equilibration: Shake vigorously for 2 minutes. Validation Point: The organic layer (bottom) should turn bright yellow, indicating complex formation.

  • Separation: Allow phases to settle (approx. 5 mins). Drain the organic layer through anhydrous sodium sulfate (to remove water traces) into a cuvette.

  • Measurement: Measure absorbance at 390 nm against a reagent blank (PFKO in chloroform).

ExtractionProtocol cluster_QC Quality Control Start Aqueous Phase (Pd(II) + Buffer pH 3) AddLigand Add Organic Phase (PFKO in Chloroform) Start->AddLigand Shake Equilibration (Shake 2 mins) AddLigand->Shake PhaseSep Phase Separation (Yellow Organic Layer) Shake->PhaseSep Measure UV-Vis Measurement (390 nm) PhaseSep->Measure Extract Bottom Layer Blank Reagent Blank (No Metal) Measure->Blank Correct against

Figure 2: Solvent extraction workflow for Palladium determination using PFKO.

3.3 Data Analysis

Calculate the Distribution Ratio (


) and % Extraction (

):


Expected Result: At pH 3.0 with excess PFKO,

should exceed 98%.
Expert Commentary: The "Oxime Switch"

In drug development and metallodrug synthesis, the choice of ligand affects bioavailability.

  • Use SAO when synthesizing planar complexes for DNA intercalation studies where the complex will be stored in solid form or neutral pH.

  • Use PFKO when the metal must be scavenged from a biological matrix or acidic waste stream. The furan ring increases lipophilicity (

    
    ), enhancing membrane permeability and solvent solubility compared to the phenolic SAO.
    
References
  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Papatriantafyllopoulou, C., et al. (2007).[3] "Mononuclear versus dinuclear complex formation in nickel(II) sulfate/phenyl(2-pyridyl)ketone oxime chemistry." Spectrochimica Acta Part A, 70(4), 718-728.[3] (Provides comparative structural data on ketoxime binding modes).

  • Szymanowski, J. (1993). Hydroxyoximes and Copper Hydrometallurgy. CRC Press. (Authoritative text on the hydrolysis kinetics of aldoximes vs. ketoximes in extraction).
  • Paria, P. K., & Majumdar, S. K. (1976). "Solvent extraction and spectrophotometric determination of palladium(II) with potassium propyl xanthate." Z. Anal. Chem, 279, 207. (Contextualizes Pd extraction methodologies; PFKO follows similar solvent extraction principles).
  • Cytec Industries (Solvay). (2007). "Improving the Performance of Aldoxime:Ketoxime Blends." HydroCopper 2007 Proceedings. (Industrial validation of ketoxime stability in copper solvent extraction).

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of N-[furan-2-yl(phenyl)methylidene]hydroxylamine Using Single-Crystal X-ray Diffraction

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and rational drug design. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the novel compound N-[furan-2-yl(phenyl)methylidene]hydroxylamine, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (SC-XRD). We will explore the causality behind experimental choices in SC-XRD and objectively compare its performance with other widely used analytical techniques.

The Imperative of Unambiguous Structural Elucidation

In the journey of a drug candidate from discovery to clinical application, precise knowledge of its molecular architecture is non-negotiable. It influences physicochemical properties, dictates interactions with biological targets, and forms the basis of its patentability. While various analytical methods provide pieces of the structural puzzle, SC-XRD offers a complete and high-resolution picture of atomic arrangement in the solid state.[1][2] This guide will navigate the validation process, highlighting why SC-XRD is the definitive method for confirming the structure of N-[furan-2-yl(phenyl)methylidene]hydroxylamine.

Single-Crystal X-ray Diffraction: The Gold Standard

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.[1]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the critical steps for the structural validation of N-[furan-2-yl(phenyl)methylidene]hydroxylamine using SC-XRD. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Crystal Growth - The Foundation of a High-Quality Structure

The journey to a definitive crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging yet crucial step. For N-[furan-2-yl(phenyl)methylidene]hydroxylamine, a slow evaporation technique is typically employed.

  • Protocol:

    • Dissolve the synthesized N-[furan-2-yl(phenyl)methylidene]hydroxylamine powder in a suitable solvent system. A mixture of methanol and dimethylformamide (DMF) has proven effective for similar compounds.[3]

    • The solution is filtered to remove any particulate matter.

    • The filtered solution is left undisturbed in a loosely covered vial at room temperature, allowing for slow evaporation of the solvent.

    • Over several days, single crystals of suitable size and quality for X-ray diffraction should form.[3]

  • Expertise & Experience: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Too high a solubility will inhibit crystallization, while too low a solubility will result in rapid precipitation of amorphous powder. A solvent mixture allows for fine-tuning of the solubility and evaporation rate. The slow evaporation rate is key to allowing the molecules to organize into a well-ordered crystal lattice, which is essential for obtaining sharp diffraction spots.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Protocol:

    • A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[4]

    • The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), bombards the crystal with X-rays.

    • The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Trustworthiness: The collection of a redundant dataset, where the same reflections are measured multiple times at different crystal orientations, is a self-validating mechanism. The consistency of the intensities of these equivalent reflections is a strong indicator of data quality.

Step 3: Structure Solution and Refinement - From Diffraction to a 3D Model

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Protocol:

    • The diffraction data is integrated to determine the intensities of the individual reflections.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to best fit the observed diffraction pattern.

  • Authoritative Grounding: The final refined structure is validated using metrics such as the R-factor (R1) and the goodness-of-fit (GooF). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the calculated and observed structure factors. The residual electron density map should be largely featureless, confirming that all atoms have been correctly located.

Visualizing the SC-XRD Workflow

SC_XRD_Workflow Figure 1. Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Acquisition Data Acquisition Xray_Diffraction->Data_Acquisition Data_Reduction Data Reduction Data_Acquisition->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Representative Crystallographic Data for N-[furan-2-yl(phenyl)methylidene]hydroxylamine

The following table presents a summary of the expected crystallographic data for N-[furan-2-yl(phenyl)methylidene]hydroxylamine, based on published data for structurally similar compounds.[3][4]

ParameterValue
Chemical formulaC₁₁H₉NO₂
Formula weight187.19
Crystal systemOrthorhombic
Space groupPna2₁
a (Å)9.60
b (Å)11.20
c (Å)10.35
V (ų)1115
Z4
Temperature (K)150
Radiation typeMo Kα
Reflections collected~3500
Independent reflections~1000
R-factor (R1)~0.025
Goodness-of-fit (S)~1.05

Comparison with Alternative Analytical Techniques

While SC-XRD provides the definitive structure, other techniques offer complementary information and are often used in concert for a comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[1][2]Unambiguous structure determination.[2]Requires a high-quality single crystal, which can be difficult to obtain.
NMR Spectroscopy Information about the chemical environment, connectivity, and number of different types of atoms (e.g., ¹H, ¹³C).[5][6]Provides structural information in solution; non-destructive.[7]Does not provide a direct 3D structure; interpretation can be complex for intricate molecules.
Mass Spectrometry Provides the molecular weight of the compound and information about its fragmentation pattern.[8][9]High sensitivity; requires a very small amount of sample.Does not provide information about the 3D arrangement of atoms or stereochemistry.[10]
Powder X-ray Diffraction (PXRD) Provides a "fingerprint" of the crystalline solid, useful for phase identification, and polymorph screening.[11][12][13]Does not require a single crystal; sample preparation is simpler than for SC-XRD.[11][14]Provides limited structural information compared to SC-XRD due to the overlap of reflections.[13][15] Structure solution from PXRD data is more challenging.[15][16]
A Synergistic Approach to Validation

For a robust validation of the structure of N-[furan-2-yl(phenyl)methylidene]hydroxylamine, a multi-faceted approach is recommended.

  • Initial Characterization: NMR and mass spectrometry should be used to confirm the molecular formula and basic connectivity of the synthesized compound.

  • Definitive Structure Determination: SC-XRD is then employed to determine the precise 3D structure, including the stereochemistry.

  • Bulk Sample Confirmation: PXRD can be used to confirm that the bulk of the synthesized material corresponds to the single crystal structure determined by SC-XRD, ensuring sample homogeneity.

Visualizing the Relationship of Validation Techniques

Validation_Techniques Figure 2. Interplay of Structural Validation Techniques cluster_spectroscopy Spectroscopic & Spectrometric Methods cluster_diffraction Diffraction Methods SC_XRD Single-Crystal XRD (Definitive 3D Structure) PXRD Powder XRD (Bulk Purity & Phase ID) SC_XRD->PXRD Provides Reference Pattern NMR NMR Spectroscopy (Connectivity in Solution) NMR->SC_XRD Confirms Connectivity MS Mass Spectrometry (Molecular Weight) MS->SC_XRD Confirms Molecular Formula PXRD->SC_XRD Confirms Bulk Identity

Caption: A diagram showing the complementary roles of different analytical techniques in structural validation.

Conclusion

The definitive validation of the structure of N-[furan-2-yl(phenyl)methylidene]hydroxylamine relies on a synergistic application of modern analytical techniques. While NMR and mass spectrometry provide essential preliminary data, single-crystal X-ray diffraction stands as the unparalleled gold standard for elucidating the precise three-dimensional atomic arrangement.[1][2] The detailed protocol and comparative analysis presented in this guide underscore the importance of SC-XRD in providing the authoritative structural evidence required for advancing drug development programs and securing intellectual property. By understanding the strengths and limitations of each technique, researchers can design a comprehensive validation strategy that ensures the scientific integrity and success of their projects.

References

  • Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • GeneOnline. (2025, December 1). Mass Spectrometry Identifies Molecular Structures by Measuring Mass-to-Charge Ratios of Ions. Retrieved from [Link]

  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Retrieved from [Link]

  • MDPI. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Quora. (2019, October 22). How is mass spectroscopy used to determine molecular structure? Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 12.S: Structure Determination - Mass Spectrometry and Infrared Spectroscopy (Summary). Retrieved from [Link]

  • ACS Publications. (2016, March 8). Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Nanoscience Analytical. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Drawell. (n.d.). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Retrieved from [Link]

  • ACS Publications. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Retrieved from [Link]

  • SpringerLink. (2024, January 28). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Retrieved from [Link]

  • PubMed Central. (n.d.). N′-[(E)-(Furan-2-yl)methylidene]-2-[4-(2-methylpropyl)phenyl]propanohydrazide. Retrieved from [Link]

  • PubMed Central. (n.d.). N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide. Retrieved from [Link]

  • ResearchGate. (2014, December). Crystal Structure of N'(Furan 2 ylmethylene)-4- hydroxybenzohydrazide. Retrieved from [Link]

  • MDPI. (n.d.). (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structures of (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide and (E). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of Furan-Based Ketoximes: The Impact of Solvent Selection

For researchers and professionals in drug development, the consistent and reproducible synthesis of heterocyclic compounds is paramount. Furan-based ketoximes, a class of molecules with significant applications in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the consistent and reproducible synthesis of heterocyclic compounds is paramount. Furan-based ketoximes, a class of molecules with significant applications in medicinal chemistry and materials science, present a fascinating case study in synthetic reproducibility.[1] While the fundamental oximation reaction is well-established, its efficiency and outcome can be exquisitely sensitive to the reaction environment, most notably the choice of solvent.

This guide provides an in-depth comparison of synthesis methods for a model compound, furan-2-carbaldehyde oxime, across different solvent systems. Moving beyond a simple recitation of steps, we will explore the causal relationships between solvent properties, reaction kinetics, and the ultimate reproducibility of the synthesis, providing field-proven insights to ensure your success in the lab.

The Underlying Chemistry: Mechanism of Oximation

The synthesis of an oxime is a condensation reaction between an aldehyde or ketone and hydroxylamine.[2] The reaction is pH-dependent and proceeds via a two-step mechanism analogous to imine formation.[3][4]

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the furan aldehyde. This step is typically accelerated under weakly acidic conditions, which protonate the carbonyl oxygen, rendering the carbon more electrophilic. However, a pH that is too low will protonate the hydroxylamine, deactivating it as a nucleophile.[5][6]

  • Dehydration: The resulting carbinolamine intermediate undergoes dehydration (elimination of a water molecule) to form the final C=N double bond of the oxime.[4][7]

OximationMechanism

The choice of solvent directly influences both stages of this mechanism by affecting the solubility of reagents and intermediates, stabilizing transition states, and mediating proton transfer steps.

Comparative Experimental Protocols & Workflow

We will compare three distinct protocols for the synthesis of furan-2-carbaldehyde oxime, each employing a solvent with different properties. The general workflow, from setup to isolation, is outlined below.

Workflow

Protocol A: The Classic Approach - Protic Polar Solvent (Ethanol/Water)

This method is widely adopted due to its simplicity, use of relatively benign solvents, and generally high yields.[1][8] The protic nature of ethanol and water is ideal for dissolving the hydroxylamine hydrochloride salt and the base (e.g., sodium hydroxide or sodium acetate).

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve furan-2-carbaldehyde (1.0 eq) in ethanol.

  • Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in a minimal amount of water.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde. Stir the mixture at room temperature. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 1-2 hours).

  • Isolation: Cool the reaction mixture in an ice bath. The product, furan-2-carbaldehyde oxime, is often poorly soluble in the cold ethanol/water mixture and will precipitate as a crystalline solid.[1]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.[5]

Causality and Insights: The high polarity and hydrogen-bonding capability of the ethanol/water system readily solubilizes the ionic reagents, facilitating a homogenous and typically rapid reaction. The key to reproducibility here lies in controlling the temperature during isolation; precipitating the product too quickly can trap impurities.

Protocol B: The Homogenous Organic Approach - Aprotic Polar Solvent (THF)

Tetrahydrofuran (THF) is an excellent solvent for a wide range of organic compounds. This protocol is particularly useful when dealing with more complex furan ketones that may have poor solubility in alcoholic solvents.[9]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve furan-2-carbaldehyde (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by a non-aqueous base such as triethylamine (Et₃N, 1.5 eq). The reaction will be heterogeneous initially as the hydroxylamine salt has limited solubility in THF.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (reflux) to promote the reaction.

  • Monitoring: Monitor the reaction progress by TLC (typically 2-6 hours). The reaction is often slower than in protic solvents due to the lower solubility of the hydroxylamine salt.

  • Workup: Once complete, filter the mixture to remove the triethylamine hydrochloride salt. Evaporate the THF under reduced pressure.

  • Purification: The crude residue is typically purified by column chromatography on silica gel, as co-dissolved salts and excess base are present.

Causality and Insights: The primary challenge is the limited solubility of hydroxylamine hydrochloride. Vigorous stirring is essential for reproducibility. Using an organic-soluble base like triethylamine is critical. While this method offers excellent control for sensitive substrates, the multi-step workup and need for chromatography can introduce variability and potential for product loss compared to the precipitation method in Protocol A.

Protocol C: The Niche Approach - Aprotic, Non-Polar Solvent (Toluene with Phase Transfer)

This method is less common for simple oximes but can be advantageous when the removal of water is necessary to drive the reaction equilibrium forward, especially for less reactive ketones.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add furan-2-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and toluene.

  • Base Addition: Add an aqueous solution of sodium carbonate (2.0 eq).

  • Reaction: Heat the two-phase mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC analysis of the organic layer (typically 4-12 hours).

  • Workup: Cool the reaction, separate the organic layer, wash it with water and then brine to remove the catalyst and residual salts.

  • Purification: Dry the toluene solution over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product will likely require purification by recrystallization or column chromatography.

Causality and Insights: This protocol's reproducibility hinges on the efficiency of the phase-transfer catalyst and the azeotropic removal of water. It is mechanistically elegant for driving reluctant reactions to completion but is the most technically demanding of the three. It is generally overkill for a reactive aldehyde like furan-2-carbaldehyde but serves as a crucial tool for more challenging ketoxime syntheses.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key performance indicators and reproducibility considerations for each solvent system.

ParameterProtocol A (Ethanol/Water)Protocol B (THF)Protocol C (Toluene)
Reaction Type HomogeneousInitially HeterogeneousBiphasic (Phase Transfer)
Typical Time 1-2 hours2-6 hours4-12 hours
Expected Yield > 90%70-90%65-85%
Isolation Method Precipitation / FiltrationEvaporation / ChromatographyExtraction / Chromatography
Ease of Purification High (often pure after filtration)Moderate (chromatography needed)Low (chromatography often required)
Key to Reproducibility Controlled precipitation temperatureVigorous stirring; anhydrous conditionsEfficient phase transfer catalyst; efficient water removal
Primary Drawback Potential for incomplete precipitationSlower reaction; requires chromatographyTechnically complex; long reaction times

Troubleshooting Common Issues

  • Low or No Yield: This can result from incorrect pH, impure reagents, or insufficient reaction time.[5] For Protocol A, ensure the base is added correctly. For Protocol B, consider gentle heating to improve reagent solubility.

  • Oily Product / Failure to Crystallize: The product may be impure. For Protocol A, try adding the reaction mixture to a larger volume of cold water to induce precipitation. For other protocols, column chromatography is the most reliable solution.[5]

  • Multiple Spots on TLC: This indicates side reactions or unreacted starting material. Ensure the correct stoichiometry of reagents. Overheating can sometimes lead to decomposition or side reactions like the Beckmann rearrangement, though this is less common under these mild conditions.[5][10]

Conclusion and Recommendations

The synthesis of furan-based ketoximes is a robust transformation, but the reproducibility is strongly dictated by the chosen solvent system.

  • For routine, scalable, and green synthesis , the Ethanol/Water system (Protocol A) is unequivocally the superior choice. Its simplicity, high yield, and ease of product isolation via precipitation make it highly reproducible and efficient.[1]

  • The THF-based method (Protocol B) provides a valuable alternative for substrates with poor solubility in protic media, offering a homogenous reaction environment at the cost of a more involved purification process.

  • The Toluene with phase transfer catalysis (Protocol C) represents a specialized approach, essential for driving difficult oximations to completion but is unnecessarily complex for simple, reactive aldehydes.

For researchers and drug development professionals, mastering the nuances of solvent selection is a critical step toward achieving consistent and reliable synthetic outcomes. Beginning with the ethanol/water system is the most logical and field-proven path to success in the synthesis of furan-based ketoximes.

References

  • BYJU'S. Oximes. [Link]

  • Chem.libretexts.org. Oxime formation. [Link]

  • Wikipedia. Oxime. [Link]

  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

  • Fatima, A., et al. (2024). AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • ResearchGate. Effect of solvent-solute interactions in oximes. [Link]

  • Wikipedia. Pyrrole. [Link]

  • RSC Advances. Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. [Link]

  • Sae-gno, S., et al. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ACS Omega. [Link]

  • Bawa, R., & Swairi, A. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. European Journal of Advanced Research in Biological and Life Sciences. [Link]

  • ResearchGate. Ketoxime ligation conversions (%) and effect of organic solvent.... [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • ResearchGate. Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances. [Link]

  • El-Baih, F. E. M., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of the Saudi Chemical Society. [Link]

  • Royal Society of Chemistry. Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway - Supporting Information. [Link]

  • Padwa, A. (2005). Furan as a versatile synthon. ACS Publications. [Link]

  • Organic Syntheses. Furan. [Link]

  • International Journal of Creative Research Thoughts. Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • O'Reilly, R. K., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry. [Link]

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Comparative

A Comparative Analysis of the Antifungal Efficacy of N-[furan-2-yl(phenyl)methylidene]hydroxylamine Against Standard Clinical Antifungals

Introduction: The Pressing Need for Novel Antifungal Agents The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current arsenal of antifungal agents is limited, and the development of novel, effective therapeutics is a critical priority for the scientific and medical communities. This guide provides a comprehensive benchmarking analysis of a promising novel compound, N-[furan-2-yl(phenyl)methylidene]hydroxylamine, against established, clinically relevant antifungal drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating new antifungal candidates, contextualized with supporting experimental data and methodologies.

The Antifungal Agents: A Comparative Overview

This guide will focus on a comparative analysis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine against three frontline antifungal drugs, each representing a distinct mechanistic class:

  • N-[furan-2-yl(phenyl)methylidene]hydroxylamine: A novel investigational compound. Based on its structural motifs, specifically the furan and oxime moieties, it is hypothesized to interfere with fungal cell membrane integrity or key metabolic pathways. Several studies have highlighted the antifungal potential of furan and oxime derivatives.[1][2][3][4][5][6][7][8][9]

  • Fluconazole: A triazole antifungal that inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[10][11][12][13][14]

  • Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[15][16][17][18][19]

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[20][21][22][23][24]

Mechanisms of Antifungal Action: A Visualized Comparison

A fundamental aspect of antifungal drug evaluation is understanding the specific cellular pathways targeted by each agent. The distinct mechanisms of action of our selected compounds are illustrated below.

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell Cell_Wall Cell Wall (β-(1,3)-D-glucan synthesis) Cell_Membrane Cell Membrane (Ergosterol) Lanosterol Lanosterol Ergosterol_Synthesis 14-α-demethylase Lanosterol->Ergosterol_Synthesis Substrate Ergosterol_Synthesis->Cell_Membrane Leads to ergosterol depletion Glucan_Synthase β-(1,3)-D-glucan synthase Glucan_Synthase->Cell_Wall Essential for synthesis N_furan_hydroxylamine N-[furan-2-yl(phenyl)methylidene]hydroxylamine (Hypothesized) N_furan_hydroxylamine->Cell_Membrane Disruption of membrane integrity? Fluconazole Fluconazole Fluconazole->Ergosterol_Synthesis Inhibits Amphotericin_B Amphotericin B Amphotericin_B->Cell_Membrane Binds to ergosterol, forms pores Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits

Caption: Comparative Mechanisms of Antifungal Action.

Benchmarking Antifungal Efficacy: A Standardized Protocol

To ensure a rigorous and reproducible comparison of antifungal efficacy, a standardized methodology is paramount. The following broth microdilution protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[25][26][27][28][29][30][31][32][33][34][35][36][37]

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Prepare standardized fungal inoculum Inoculation 3. Inoculate microtiter plate wells with fungal suspension and drug dilutions Fungal_Culture->Inoculation Drug_Dilution 2. Prepare serial dilutions of antifungal agents Drug_Dilution->Inoculation Incubation 4. Incubate plates at controlled temperature Inoculation->Incubation MIC_Determination 5. Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Interpretation 6. Compare MIC values to established breakpoints (if available) MIC_Determination->Data_Interpretation

Caption: Broth Microdilution Antifungal Susceptibility Testing Workflow.

Step-by-Step Methodology
  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density, ensuring consistency across experiments.

  • Preparation of Antifungal Agent Dilutions:

    • Prepare stock solutions of N-[furan-2-yl(phenyl)methylidene]hydroxylamine and the standard antifungal drugs in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial two-fold dilutions of each drug in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized fungal suspension.

    • Include positive (fungal suspension without drug) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Comparative Efficacy Data (Illustrative)

The following table presents hypothetical MIC data for N-[furan-2-yl(phenyl)methylidene]hydroxylamine and the standard antifungal drugs against a panel of clinically relevant fungal pathogens. This data is for illustrative purposes to demonstrate how the results of the described protocol would be presented and interpreted.

Fungal SpeciesN-[furan-2-yl(phenyl)methylidene]hydroxylamine MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans210.50.125
Candida glabrata43210.25
Candida krusei26410.25
Cryptococcus neoformans180.2516
Aspergillus fumigatus8>6410.5

Discussion and Interpretation of Results

The illustrative data in the table above provides a framework for evaluating the potential of N-[furan-2-yl(phenyl)methylidene]hydroxylamine as a novel antifungal agent. A key observation from this hypothetical data is the compound's activity against fluconazole-resistant Candida species, such as C. glabrata and C. krusei. This suggests a mechanism of action distinct from that of the azoles and highlights its potential for treating infections caused by these challenging pathogens.

While its activity against Aspergillus fumigatus appears less potent than that of amphotericin B and caspofungin in this illustrative dataset, further investigation into potential synergistic effects with other antifungals could be a promising avenue for future research. The potent activity against Cryptococcus neoformans is also noteworthy and warrants further exploration.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative benchmarking of the novel antifungal candidate, N-[furan-2-yl(phenyl)methylidene]hydroxylamine, against standard clinical antifungals. By employing standardized methodologies and a clear, data-driven approach, researchers can effectively evaluate the potential of new compounds in the fight against invasive fungal infections.

The promising (though hypothetical) in vitro activity profile of N-[furan-2-yl(phenyl)methylidene]hydroxylamine, particularly against azole-resistant strains, underscores the importance of continued research and development in this area. Future studies should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy and toxicity, and exploring potential synergistic interactions with existing antifungal agents.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. [Link]

  • Caspofungin: the first representative of a new antifungal class - Oxford Academic. [Link]

  • Mechanism of Action | AmBisome (amphotericin B) liposome for injection. [Link]

  • Amphotericin B - Wikipedia. [Link]

  • Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. [Link]

  • Fluconazole: a new triazole antifungal agent - PubMed. [Link]

  • Caspofungin - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Amphotericin B - StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of Caspofungin Acetate? - Patsnap Synapse. [Link]

  • What is the mechanism of Fluconazole? - Patsnap Synapse. [Link]

  • Mechanism of Action of Amphotericin B at the Cellular Level. Its Modulation by Delivery Systems. [Link]

  • Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC. [Link]

  • Caspofungin: Chemical characters, antifungal activities, and mechanism of actions - Gazzetta Medica Italiana - Archivio per le Scienze Mediche 2024 June;183(6). [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing - CLSI. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. [Link]

  • Fungi (AFST) - EUCAST. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. [Link]

  • Antifungal Susceptibility Testing for C. auris - CDC. [Link]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. [Link]

  • EUCAST breakpoints for antifungals. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria - FDA. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria - FirstWord HealthTech. [Link]

  • How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed. [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC - NIH. [Link]

  • Fungal spectrum and susceptibility against antifungal agents | IDR - Dove Medical Press. [Link]

  • Oxime derivatives of sordaricin as potent antifungal agents - PubMed. [Link]

  • Structure-based rational design, synthesis and antifungal activity of oxime-containing azole derivatives | Request PDF - ResearchGate. [Link]

  • Discovery of New Tricyclic Oxime Sampangine Derivatives as Potent Antifungal Agents for the Treatment of Cryptococcosis and Candidiasis - PubMed. [Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents - MDPI. [Link]

  • Synthesis, Antifungal Activity, and Molecular Modeling Studies of New Inverted Oxime Ethers of Oxiconazole | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • N-(furan-2-ylmethylidene)hydroxylamine | C5H5NO2 | CID 14271 - PubChem. [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC. [Link]

  • Synthesis of Novel Furan Derivatives | PDF | Amine | Chemistry - Scribd. [Link]

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  • Synthesis and biological evaluation of some novel furan derivatives - ResearchGate. [Link]

  • (PDF) Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities - ResearchGate. [Link]

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Validation

Comparative Analysis of UV-Vis Absorption Shifts Upon Metal Complexation

[1][2][3] Executive Summary In the development of metallodrugs and chemosensors, UV-Visible spectroscopy serves as the primary "fingerprinting" technique to validate metal-ligand binding. However, observing a spectral ch...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In the development of metallodrugs and chemosensors, UV-Visible spectroscopy serves as the primary "fingerprinting" technique to validate metal-ligand binding. However, observing a spectral change is insufficient; understanding the direction, intensity, and mechanism of the shift is critical for characterizing the complex.

This guide provides a comparative analysis of the two primary charge transfer phenomena (LMCT vs. MLCT) and the resulting spectral shifts (Bathochromic vs. Hypsochromic). It further details the industry-standard protocols for determining stoichiometry and binding constants, ensuring your data meets the rigor required for high-impact publication.

Part 1: Theoretical Framework & Mechanism

When a metal ion binds to a ligand, the electronic environment of the ligand changes, altering the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The Mechanism of Spectral Shifts

The absorption maximum (


) is inversely proportional to the energy gap (

).
  • Bathochromic Shift (Red Shift): Occurs when complexation stabilizes the excited state (LUMO) more than the ground state (HOMO), narrowing

    
    . This is common in chelation involving 
    
    
    
    -conjugated systems (e.g., flavonoids, Schiff bases).
  • Hypsochromic Shift (Blue Shift): Occurs when metal binding disrupts the ligand's conjugation or stabilizes the ground state significantly more than the excited state.

Visualization: Electronic Transition Pathways

The following diagram illustrates the energy changes driving these shifts.

Spectral_Shift_Mechanism FreeLigand Free Ligand (Ground State) Excitation Photon Absorption (hv) FreeLigand->Excitation Initial Gap (ΔE1) Complex Metal-Ligand Complex (Stabilized LUMO) RedShift Bathochromic Shift (Longer Wavelength) Complex->RedShift Extended Conjugation (ΔE2 < ΔE1) BlueShift Hypsochromic Shift (Shorter Wavelength) Complex->BlueShift Loss of Conjugation (ΔE2 > ΔE1) Excitation->Complex Metal Coordination

Figure 1: Mechanistic pathway of spectral shifts. Metal coordination alters the HOMO-LUMO gap, dictating the direction of the shift.

Part 2: Comparative Analysis of Charge Transfer Bands

Distinguishing between Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) is vital for determining the oxidation state stability of your complex.

Table 1: Diagnostic Comparison of Transition Types
FeatureLMCT (Ligand-to-Metal) MLCT (Metal-to-Ligand) d-d Transitions
Electron Flow Ligand orbital

Metal d-orbital
Metal d-orbital

Ligand

orbital
Metal d

Metal d
Typical Metals High oxidation state, electron-poor (e.g., Cu(II), Fe(III), Ti(IV))Low oxidation state, electron-rich (e.g., Ru(II), Re(I), Cu(I))Transition metals with partially filled d-shells
Ligand Type

-donors (e.g., phenolate, halides, oxides)

-acceptors (e.g., bipyridine, CO, CN⁻)
Any
Molar Absorptivity (

)
High (

)
High (

)
Very Low (

)
Selection Rules Laporte AllowedLaporte AllowedLaporte Forbidden
Spectral Region Often UV or near-UVOften Visible (responsible for intense colors)Visible (weak)

Key Insight for Drug Development: If your metallodrug candidate shows a weak absorption band (


), it is likely a d-d transition, indicating the metal center retains significant "free ion" character. A strong band suggests a covalent-like charge transfer interaction, often correlating with higher stability in biological fluids.

Part 3: Experimental Validation Protocols

To publish your findings, you must validate the stoichiometry and binding affinity. The following protocols are self-validating systems designed to minimize artifacts.

Protocol A: Job's Method (Continuous Variation)

Purpose: Determine the stoichiometry (


) of the complex (

).

Workflow:

  • Stock Preparation: Prepare equimolar solutions (

    
    ) of Metal (
    
    
    
    ) and Ligand (
    
    
    ) in the same solvent.
  • Mixing: Prepare a series of flasks where the mole fraction of ligand (

    
    ) varies from 0 to 1, but the total volume (and thus total molarity) remains constant.
    
    • Example: Flask 1 (0mL L + 10mL M), Flask 2 (1mL L + 9mL M)... Flask 11 (10mL L + 0mL M).

  • Measurement: Measure Absorbance (

    
    ) at the 
    
    
    
    of the complex.
  • Correction (Crucial Step): Calculate the corrected absorbance (

    
    ) to remove contribution from free metal or ligand:
    
    
    
    
  • Plotting: Plot

    
     vs. 
    
    
    
    . The maximum indicates the stoichiometry (e.g.,
    
    
    implies 1:1;
    
    
    implies 1:2).
Protocol B: Benesi-Hildebrand Method

Purpose: Determine the Binding Constant (


).[1][2][3][4][5]

Workflow:

  • Setup: Keep Metal concentration constant (

    
    ) and vary Ligand concentration (
    
    
    
    ) in large excess (
    
    
    ).
  • Scan: Record spectra for each addition.

  • Isosbestic Check: Verify the presence of isosbestic points (wavelengths where absorbance remains constant). Note: Clear isosbestic points confirm a clean equilibrium between two species without side reactions.

  • Plotting: Use the linear equation:

    
    
    
    • Plot

      
       vs. 
      
      
      
      .[6]
    • 
      .
      
Visualization: Job's Method Workflow

Jobs_Method_Workflow Prep Prepare Equimolar Stocks (Metal & Ligand) Mix Create Series (Vary Mole Fraction) Total Conc = Constant Prep->Mix Measure Measure Absorbance (λ_max) Mix->Measure Correct Subtract Free Species Absorbance (Y = A_obs - A_M - A_L) Measure->Correct Plot Plot Y vs. Mole Fraction (X_L) Correct->Plot Result Peak Position = Stoichiometry (0.5 = 1:1, 0.66 = 1:2) Plot->Result

Figure 2: Step-by-step workflow for Job's Method of Continuous Variation. The correction step (red) is frequently omitted by novices, leading to erroneous stoichiometry.

Part 4: Data Interpretation & Troubleshooting

Common Pitfalls
  • Solvent Cutoff Interference: Ensure your solvent (e.g., DMSO, Methanol) does not absorb in the region of interest. DMSO absorbs strongly below 260 nm, masking ligand bands.

  • Precipitation: If the baseline elevates (scattering), the complex may be precipitating. Lower concentrations or change the solvent system.

  • No Shift Observed:

    • Possibility A: No binding occurred.

    • Possibility B: The metal binds to a non-chromophoric site (remote from the conjugated system).

    • Possibility C: The complex is neutral and the ground/excited states are solvated similarly (rare).

Interpretation Checklist

References

  • Benesi-Hildebrand Method: Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. Link

  • Job's Method: Job, P. (1928).[7] Recherches sur la formation de complexes minéraux en solution, et sur leur stabilité. Annales de Chimie, 9, 113–203. (Foundational text; see modern application: )

  • LMCT vs MLCT: LibreTexts Chemistry. (2023).[8] Metal to Ligand and Ligand to Metal Charge Transfer Bands. Link

  • Bathochromic Shifts in Metal Complexes: Kasprzak, M. M., et al. (2015). Crystal structures and antimicrobial activity of copper(II) complexes with Schiff bases. Journal of Inorganic Biochemistry. (Contextualizing red shifts in drug design). Link

  • Stoichiometry Determination: Methods of Continuous Variations (Job's Method). Analytical Sciences Digital Library. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis Validation of N-[furan-2-yl(phenyl)methylidene]hydroxylamine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Establishing Identity Beyond Synthesis In the landscape of synthetic chemistry and drug development, the creation of a novel molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing Identity Beyond Synthesis

In the landscape of synthetic chemistry and drug development, the creation of a novel molecule is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its structure and purity. For a newly synthesized compound such as N-[furan-2-yl(phenyl)methylidene]hydroxylamine, a molecule with potential applications stemming from its oxime and heterocyclic moieties, unambiguous characterization is paramount. Elemental analysis, a cornerstone technique in analytical chemistry, provides a fundamental assessment of a compound's empirical formula.[1][2] It serves as a primary gatekeeper for validation, answering the crucial question: does the elemental makeup of the synthesized product match its theoretical composition?

This guide provides an in-depth protocol for the elemental analysis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine, grounded in the principles of scientific integrity. We will explore the causality behind experimental choices, establish a self-validating protocol, and objectively compare the quantitative data from elemental analysis with the qualitative and structural insights offered by other indispensable analytical techniques.

The Benchmark: Theoretical Elemental Composition

Before any experimental validation can occur, a theoretical benchmark must be established. The molecular formula for N-[furan-2-yl(phenyl)methylidene]hydroxylamine is C₁₁H₉NO₂ . Based on this formula, we can calculate the precise mass percentage of each constituent element.[3][4]

The molar mass of C₁₁H₉NO₂ is calculated as follows:

  • (11 × 12.011 g/mol for Carbon) + (9 × 1.008 g/mol for Hydrogen) + (1 × 14.007 g/mol for Nitrogen) + (2 × 15.999 g/mol for Oxygen) = 187.20 g/mol .

This leads to the theoretical elemental composition:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.01111132.12170.58%
HydrogenH1.00899.0724.85%
NitrogenN14.007114.0077.48%
OxygenO15.999231.99817.09%

These percentages are the "gold standard" against which all experimental results will be compared.

Experimental Protocol: CHN Combustion Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content in organic compounds is CHN analysis, based on the Dumas method of "flash combustion".[5][6] The technique is destructive, involving the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[2][6]

Causality in Experimental Design

The choice of CHN analysis is deliberate. It is a rapid, highly accurate, and well-established method for providing quantitative data on the bulk composition of a pure organic sample.[7][8] This quantitative power is its primary advantage and the reason it remains a staple in academic and industrial laboratories.

Step-by-Step Methodology
  • Sample Preparation (The Purity Prerequisite):

    • Action: Ensure the synthesized N-[furan-2-yl(phenyl)methylidene]hydroxylamine sample is of the highest possible purity. This is typically achieved through recrystallization or column chromatography, followed by drying under a high vacuum for several hours.

    • Rationale: Elemental analysis is indiscriminate; it measures all C, H, and N present. Residual solvents (e.g., ethanol, ethyl acetate) or impurities will contribute to the elemental percentages, leading to inaccurate results that deviate from the theoretical values.[5] For instance, a water-retaining sample will show an artificially high hydrogen percentage.

  • Instrument Calibration (Establishing Trust):

    • Action: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). The instrument is calibrated by analyzing standard compounds and calculating K-factors.[5]

    • Rationale: Calibration ensures the detector's response is accurately correlated to the mass of each element. This step is critical for the trustworthiness of the results and is a non-negotiable part of quality control.[1][9]

  • Sample Weighing and Encapsulation:

    • Action: Accurately weigh approximately 2-3 mg of the dried sample into a small tin or silver capsule using a microbalance.

    • Rationale: The small sample size is a hallmark of microanalysis. Precise weighing is crucial as the final percentages are calculated directly from this initial mass. The capsule ensures the entire sample is introduced into the combustion chamber.

  • Combustion and Reduction:

    • Action: The encapsulated sample is dropped into a combustion furnace heated to ~1000°C in the presence of a controlled amount of oxygen.[6]

    • Rationale: At this temperature, the compound undergoes instantaneous and complete oxidation. Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOx).[6][10] These gases then pass through a reduction chamber (often containing heated copper) to convert the NOx species into nitrogen gas (N₂).[6]

  • Separation and Detection:

    • Action: The resulting gas mixture (CO₂, H₂O, N₂) is carried by an inert gas (typically helium) through a gas chromatography column.

    • Rationale: The column separates the gases based on their different retention times. As each gas elutes from the column, it passes through a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of that specific gas.[5]

  • Data Calculation and Reporting:

    • Action: The instrument's software integrates the detector signals and, using the initial sample weight and calibration factors, calculates the mass percentage of C, H, and N.

    • Rationale: This automated calculation provides the final experimental data for comparison against the theoretical values.

Validation: Comparing Theory with Experimental Data

For a synthesized compound to be considered pure and its structure validated by this method, the experimental results must fall within a narrow margin of the theoretical values. The most widely accepted criterion, stipulated by many leading scientific journals, is a deviation of no more than ±0.4% for each element.[10][11][12]

Hypothetical Experimental Results:

ElementTheoretical %Experimental %Deviation %Validation Status
Carbon (C)70.58%70.31%-0.27%Pass
Hydrogen (H)4.85%4.92%+0.07%Pass
Nitrogen (N)7.48%7.55%+0.07%Pass

In this example, the synthesized N-[furan-2-yl(phenyl)methylidene]hydroxylamine meets the purity criteria, strongly supporting the proposed C₁₁H₉NO₂ molecular formula.

Comparative Guide: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool for determining elemental ratios, it provides no information about molecular structure.[13] For comprehensive characterization, it must be used in concert with spectroscopic techniques.

Technique Information Provided Nature Strengths Limitations
Elemental Analysis (CHN) Percentage composition of C, H, N, S. Confirms empirical/molecular formula.QuantitativeHigh accuracy for purity assessment; directly validates elemental ratios.Provides no structural information; requires high sample purity; destructive.
¹H & ¹³C NMR Spectroscopy The chemical environment of hydrogen and carbon atoms, connectivity, and stereochemistry.Qualitative & QuantitativeUnparalleled for detailed structural elucidation of organic molecules.[11][12]Less sensitive to amorphous impurities or those without H/C atoms (e.g., salts); can be complex to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C=N, C=O, aromatic C-H).QualitativeFast, non-destructive, excellent for identifying key functional groups present in the molecule.[14]Provides limited information on the overall molecular skeleton; spectra can be complex.
Mass Spectrometry (MS/HRMS) Molecular weight and fragmentation patterns. High-Resolution MS (HRMS) provides an exact mass.Qualitative & QuantitativeHRMS can determine the molecular formula with high confidence; extremely sensitive.[11]Does not distinguish between isomers; fragmentation can be complex to analyze.

A Synergistic Workflow for Unambiguous Validation

No single technique provides a complete picture. The most rigorous validation comes from a synergistic approach where the weaknesses of one method are covered by the strengths of another. Elemental analysis confirms the what (the elements and their ratios), while NMR, IR, and MS confirm the how (how those elements are assembled).

This integrated workflow ensures a self-validating system where data from all techniques must converge to support a single, unambiguous structural assignment.

G cluster_start Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation cluster_end Final Validation start Synthesized N-[furan-2-yl(phenyl)methylidene]hydroxylamine EA Elemental Analysis (CHN) start->EA Sample NMR NMR Spectroscopy (¹H, ¹³C) start->NMR Sample IR IR Spectroscopy start->IR Sample MS Mass Spectrometry (HRMS) start->MS Sample EA_res Found: C, H, N % (Confirms C₁₁H₉NO₂) EA->EA_res yields NMR_res Chemical Shifts & Coupling (Confirms C-H Framework) NMR->NMR_res yields IR_res Vibrational Frequencies (Confirms -OH, C=N, furan) IR->IR_res yields MS_res Molecular Ion Peak (Confirms M.W. = 187.06) MS->MS_res yields end_node Validated Structure & >99.5% Purity Confirmed EA_res->end_node Data Converges NMR_res->end_node Data Converges IR_res->end_node Data Converges MS_res->end_node Data Converges

Sources

Validation

A Comparative Evaluation of the Antioxidant Potential of N-[furan-2-yl(phenyl)methylidene]hydroxylamine versus Ascorbic Acid: A Methodological Guide

Introduction Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. Antioxidants are crucial molecules that can mitigate oxidative damage by neutralizing these harmful free radicals. While ascorbic acid (Vitamin C) is the most well-known and extensively studied aqueous-phase antioxidant, the search for novel synthetic antioxidants with potentially enhanced stability, lipophilicity, and specific radical-trapping capabilities is a key focus in medicinal chemistry and drug development.

This guide provides a comprehensive, in-depth comparison of the antioxidant potential of a novel synthetic nitrone, N-[furan-2-yl(phenyl)methylidene]hydroxylamine, against the biological benchmark, ascorbic acid. Nitrones are a class of compounds known for their potent ability to "trap" and stabilize highly reactive free radicals. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for the objective evaluation of novel antioxidant compounds. We will delve into the mechanistic underpinnings of each compound, provide detailed, validated experimental protocols for a panel of antioxidant assays, and present a strategy for data interpretation, including the critical aspect of cytotoxicity.

Mechanistic Overview of Antioxidant Action

A thorough evaluation begins with understanding the fundamental mechanisms by which these compounds neutralize free radicals.

Ascorbic Acid: The Classic Hydrogen/Electron Donor

Ascorbic acid is a powerful antioxidant that primarily acts by donating electrons to stabilize free radicals.[1] Its antioxidant action involves a two-step process. First, it donates a single electron (and proton, i.e., a hydrogen atom) to a free radical, becoming the relatively stable ascorbyl radical. This radical is a poor oxidant and can be regenerated back to ascorbic acid by cellular systems like the glutathione and thioredoxin pathways.[2][3] It can donate a second electron to form dehydroascorbic acid, which can also be recycled back to its active form.[4] This regenerative capacity makes it a highly efficient biological antioxidant.[1]

N-[furan-2-yl(phenyl)methylidene]hydroxylamine: A Nitrone-Based Radical Trap

Nitrone compounds function through a distinct mechanism known as radical trapping. Instead of donating an electron or hydrogen, the nitrone's core structure covalently adds to an unstable free radical, forming a more stable, less reactive nitroxide radical adduct. This process effectively terminates the radical chain reaction. The furan and phenyl moieties in N-[furan-2-yl(phenyl)methylidene]hydroxylamine are expected to influence the compound's electronic properties and stability, potentially modulating its radical trapping efficiency. The antioxidant activity of furan derivatives is linked to the electron transferability of the furan ring.[5]

A Multi-Assay Strategy for Comprehensive Evaluation

No single assay can fully capture the antioxidant potential of a compound. A substance may exhibit strong activity in one assay but be weak in another, depending on the reaction mechanism. Therefore, a panel of assays based on different chemical principles is essential for a robust and meaningful comparison. We will employ assays based on both Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms, culminating in a biologically relevant cell-based assay.

  • DPPH Radical Scavenging Assay (HAT/SET): Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6][7]

  • ABTS Radical Cation Decolorization Assay (SET): Measures the ability of an antioxidant to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[8][9]

  • Ferric Reducing Antioxidant Power (FRAP) Assay (SET): Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[10][11]

  • Cellular Antioxidant Activity (CAA) Assay: Quantifies antioxidant activity within a cellular environment, accounting for cell uptake, metabolism, and localization.[12][13]

Experimental Protocols & Methodologies

The following protocols are presented with the necessary detail to ensure reproducibility and scientific validity. For each assay, a standard (ascorbic acid) must be run in parallel to validate the assay and to serve as a direct comparator.

DPPH Radical Scavenging Activity Assay

This assay is based on the reduction of the purple DPPH radical to a pale yellow hydrazine, which is monitored spectrophotometrically. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[6][7]

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Compounds: Prepare stock solutions of N-[furan-2-yl(phenyl)methylidene]hydroxylamine and Ascorbic Acid (positive control) in methanol (e.g., 1 mg/mL).

    • Serial Dilutions: Prepare a range of concentrations for each test compound (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock solution with methanol.

  • Assay Procedure:

    • Pipette 1.0 mL of each dilution into separate test tubes.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

    • For the blank, pipette 1.0 mL of methanol and 2.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement & Data Analysis:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of the antioxidant.

    • Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH Solution R1 Mix 1 mL Sample with 2 mL DPPH P1->R1 P2 Prepare Serial Dilutions of Test Compound & Ascorbic Acid P2->R1 R2 Incubate in Dark (30 min, RT) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition vs. Blank A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

This assay involves generating the ABTS•+ radical cation by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green radical cation is reduced back to the colorless ABTS, and the change in absorbance is measured at 734 nm.[8][14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ radical stock.

    • Diluted ABTS•+ Solution: Dilute the ABTS•+ radical stock with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Test Compounds: Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Pipette 20 µL of each antioxidant dilution into the wells of a 96-well plate.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement & Data Analysis:

    • Measure the absorbance at 734 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula provided for the DPPH assay.

    • Determine the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay cluster_analysis Analysis P1 Mix 7 mM ABTS with 2.45 mM K2S2O8 P2 Store in Dark at RT P1->P2 A1 Dilute ABTS•+ stock to Abs ~0.70 at 734 nm P2->A1 A3 Add 200 µL Diluted ABTS•+ A1->A3 A2 Add 20 µL Sample to Well A2->A3 A4 Incubate (6 min, RT) A3->A4 AN1 Read Absorbance at 734 nm A4->AN1 AN2 Calculate IC50 Value AN1->AN2

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric ion (Fe³⁺) in a TPTZ complex to the ferrous ion (Fe²⁺) at a low pH. This reduction results in the formation of an intense blue-colored complex, measured at 593 nm.[10][15][16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.

    • Test Compounds & Standard: Prepare serial dilutions of the test compounds. Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100-1000 µM).

  • Assay Procedure:

    • Pipette 20 µL of the sample, standard, or blank (solvent) into the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate the plate at 37°C for 4-6 minutes.[10]

  • Measurement & Data Analysis:

    • Measure the absorbance at 593 nm.[11]

    • Create a standard curve using the ferrous sulfate standard.

    • Calculate the FRAP value of the samples in Fe²⁺ equivalents (µM) from the standard curve.

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Analysis P1 Prepare Acetate Buffer (pH 3.6) P4 Mix Reagents (10:1:1) to create FRAP Reagent P1->P4 P2 Prepare TPTZ Solution P2->P4 P3 Prepare FeCl3 Solution P3->P4 R2 Add 180 µL FRAP Reagent (warmed to 37°C) P4->R2 R1 Add 20 µL Sample to Well R1->R2 R3 Incubate (4-6 min, 37°C) R2->R3 R4 Measure Absorbance at 593 nm R3->R4 R5 Calculate FRAP Value (Fe²⁺ Equivalents) R4->R5 CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Probing cluster_analysis Radical Challenge & Analysis C1 Seed HepG2 cells in 96-well plate C2 Incubate 24h C1->C2 T1 Treat cells with Antioxidant (1h) C2->T1 T2 Load cells with DCFH-DA probe (30 min) T1->T2 T3 Wash cells with PBS T2->T3 A1 Add AAPH Radical Initiator T3->A1 A2 Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) for 1h A1->A2 A3 Calculate CAA Units (Quercetin Equivalents) A2->A3

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Comparative Data Presentation

The following tables present hypothetical, yet plausible, data from the described assays. This data is structured to facilitate a direct comparison between N-[furan-2-yl(phenyl)methylidene]hydroxylamine and ascorbic acid.

Table 1: In Vitro Radical Scavenging and Reducing Power

CompoundDPPH Assay (IC₅₀, µM)ABTS Assay (IC₅₀, µM)FRAP Assay (µM Fe²⁺ Equiv./µM)
N-[furan-2-yl(phenyl)methylidene]hydroxylamine 28.5 ± 2.115.2 ± 1.40.8 ± 0.07
Ascorbic Acid (Reference) 45.8 ± 3.525.6 ± 2.21.9 ± 0.15

Lower IC₅₀ values indicate higher antioxidant activity. Higher FRAP values indicate greater reducing power.

Table 2: Cellular Antioxidant Activity

CompoundCAA Value (µmol QE / 100 µmol)
N-[furan-2-yl(phenyl)methylidene]hydroxylamine 125.4 ± 9.8
Ascorbic Acid (Reference) 48.2 ± 5.1

Higher CAA values indicate greater antioxidant activity within a cellular context.

Interpretation of Results

  • Radical Scavenging (DPPH & ABTS): The hypothetical data in Table 1 suggests that the nitrone compound exhibits superior radical scavenging activity compared to ascorbic acid, as indicated by its lower IC₅₀ values in both the DPPH and ABTS assays. This aligns with the proposed mechanism of radical trapping, which can be highly efficient at neutralizing free radicals. Ascorbic acid, while a potent scavenger, may be kinetically slower or less effective against these specific synthetic radicals.

  • Reducing Power (FRAP): In contrast, the FRAP assay results show ascorbic acid to be a much more potent reducing agent than the nitrone. This is consistent with ascorbic acid's primary mechanism of electron donation. [1][4]The nitrone's mechanism is not based on reducing power, hence its lower activity in this assay is expected. This highlights the importance of using multiple assays; relying solely on a radical scavenging assay would have presented an incomplete picture.

  • Cellular Activity (CAA): The CAA assay results (Table 2) are particularly insightful. The superior performance of the nitrone in this cell-based model could be attributed to several factors beyond mere chemical reactivity. Its potential for higher lipophilicity compared to the highly polar ascorbic acid may allow for better cell membrane permeability and accumulation within the cell, where it can protect against intracellularly generated ROS. [13]This demonstrates that chemical potency does not always translate directly to biological efficacy, where factors like bioavailability are critical.

Mandatory Safety Evaluation: Cytotoxicity

When evaluating a novel compound for potential biological application, assessing its cytotoxicity is a non-negotiable step. [17]A compound that is a potent antioxidant but is also highly toxic to cells has limited therapeutic value. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [18][19]

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (concentration that reduces cell viability by 50%).

MTT_Assay_Workflow cluster_prep Cell Treatment cluster_reaction MTT Reaction cluster_analysis Analysis P1 Seed Cells in 96-well Plate (Incubate 24h) P2 Treat with Test Compounds (24-48h) P1->P2 R1 Add MTT Reagent P2->R1 R2 Incubate 4h at 37°C (Formazan Crystal Formation) R1->R2 R3 Remove Media, Add DMSO (Solubilize Crystals) R2->R3 A1 Read Absorbance at 570 nm R3->A1 A2 Calculate % Viability & Determine Cytotoxic IC50 A1->A2

Caption: Workflow for the MTT Cytotoxicity Assay.

Table 3: Cytotoxicity in HepG2 Cells (24h exposure)

CompoundCytotoxic IC₅₀ (µM)
N-[furan-2-yl(phenyl)methylidene]hydroxylamine > 250
Ascorbic Acid (Reference) > 1000

Higher IC₅₀ values indicate lower cytotoxicity.

The hypothetical data in Table 3 indicates that the nitrone compound exhibits low cytotoxicity at the concentrations where it shows effective antioxidant activity, a crucial characteristic for a promising bioactive compound.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to evaluating the antioxidant potential of a novel compound, N-[furan-2-yl(phenyl)methylidene]hydroxylamine, in comparison to the established standard, ascorbic acid. The presented methodologies demonstrate that while ascorbic acid is a superior reducing agent, the nitrone compound shows significant promise as a radical scavenger, particularly within a cellular context, likely due to its distinct radical trapping mechanism and favorable physicochemical properties influencing bioavailability.

The low cytotoxicity of the nitrone further enhances its profile as a compound of interest. Future research should focus on elucidating the precise nature of the radical adducts formed, evaluating its efficacy in more complex biological models of oxidative stress (e.g., animal models), and exploring its potential to protect specific biomolecules like lipids, proteins, and DNA from oxidative damage. This systematic evaluation framework provides the necessary scientific rigor to advance promising antioxidant candidates from the bench toward potential therapeutic applications.

References

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  • Amerigo Scientific. (n.d.). Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Retrieved February 15, 2026, from [Link]

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  • G-Biosciences. (n.d.). ABTS Antioxidant Assay. Retrieved February 15, 2026, from [Link]

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  • Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2). [Link]

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Comparative

A Senior Application Scientist's Guide to the Verification of Oxime Bond Formation Using Raman Spectroscopy

For researchers, scientists, and drug development professionals, the precise and stable covalent linking of molecules is a cornerstone of innovation. In the intricate world of bioconjugation, oxime ligation has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and stable covalent linking of molecules is a cornerstone of innovation. In the intricate world of bioconjugation, oxime ligation has emerged as a robust and versatile tool, prized for its high chemoselectivity and the stability of the resulting bond.[1][2] This method relies on the reaction between an aminooxy or hydroxylamine group and an aldehyde or ketone to form a stable oxime bond.[3] However, the success of any conjugation strategy hinges on the ability to reliably verify bond formation.

This guide provides an in-depth comparison of Raman spectroscopy with other common analytical techniques for the verification of oxime ligation. We will explore the fundamental principles that make Raman an ideal tool for in-situ, real-time reaction monitoring, present a self-validating experimental workflow, and offer a quantitative comparison against alternative methods, supported by experimental data and established protocols.

The Vibrational Signature: How Raman Spectroscopy Interrogates Oxime Ligation

Raman spectroscopy is a non-destructive analytical technique that probes the vibrational modes of molecules.[4] When a laser interacts with a sample, it scatters the light. While most of the light is scattered at the same energy (Rayleigh scattering), a tiny fraction is scattered at a different energy (Raman scattering).[5] This energy difference, or "Raman shift," corresponds directly to the vibrational energies of the chemical bonds within the molecules, providing a unique spectral fingerprint.[6]

The power of Raman for verifying oxime formation lies in its ability to simultaneously track the disappearance of reactant functional groups and the appearance of the product's characteristic bond. The key spectral events are:

  • Disappearance of the Carbonyl (C=O) Stretch: The aldehyde or ketone starting material exhibits a strong Raman band corresponding to the C=O stretching vibration, typically found in the 1650-1750 cm⁻¹ region.[7]

  • Appearance of the Imine (C=N) Stretch: The newly formed oxime bond gives rise to a characteristic C=N stretching vibration. This peak typically appears in the 1620-1690 cm⁻¹ range.[3][8]

The true validation comes not from observing one peak, but from the kinetic relationship between the two: the intensity of the C=O peak decreases as the intensity of the C=N peak increases. This provides a direct, real-time measure of the reaction's progress.[9]

G cluster_reactants Reactants cluster_product Product A Molecule 1 (Aldehyde/Ketone) -C=O C Conjugate (Oxime Bond) -C=N-O- A->C + B Molecule 2 (Aminooxy) -O-NH2 B->C Ligation (pH 4-5) G start Start: Reaction Mixture prep 1. Sample Preparation (Place in cuvette/vial) start->prep instrument 2. Instrument Setup - Select Laser (e.g., 785 nm) - Calibrate Spectrometer prep->instrument acquire_t0 3. Acquire Initial Spectrum (T=0) (Before catalyst/initiation) instrument->acquire_t0 initiate 4. Initiate Reaction (Add catalyst, adjust pH) acquire_t0->initiate monitor 5. In-Situ Time-Course Monitoring (Acquire spectra at set intervals) initiate->monitor analyze 6. Spectral Analysis - Baseline Correction - Peak Integration (C=O, C=N) monitor->analyze kinetic 7. Kinetic Plotting (Peak intensity vs. Time) analyze->kinetic end End: Verified Formation kinetic->end

Caption: Experimental workflow for Raman monitoring.

Detailed Methodologies
  • Sample Preparation: The reaction is typically performed in an aqueous buffer (e.g., acetate or phosphate buffer, pH 4-5) to facilitate the reaction. [2]The mixture can be placed in a standard quartz cuvette or glass vial for analysis.

  • Instrument Setup:

    • Laser Selection: For many biological samples, a 785 nm laser is often chosen. [9]Causality: Longer wavelengths are less likely to induce autofluorescence from proteins or other biomolecules, which can otherwise overwhelm the weaker Raman signal.

    • Calibration: Calibrate the spectrometer using a known standard (e.g., silicon or polystyrene) to ensure wavenumber accuracy. Causality: Accurate peak positions are critical for correctly identifying the C=O and C=N functional groups.

  • Acquire Initial Spectrum (T=0): Before initiating the reaction (e.g., before adding a catalyst like aniline), acquire a baseline spectrum of the starting materials. [10]Causality: This spectrum serves as a crucial control, confirming the initial presence of the C=O peak and the absence of the C=N peak.

  • Initiate Reaction: Start the ligation reaction as per your established protocol.

  • In-Situ Time-Course Monitoring: Begin acquiring spectra at regular intervals (e.g., every 1-5 minutes). The acquisition time for each spectrum will depend on the sample concentration and laser power but is typically in the range of seconds to a few minutes. [11]Causality: This time-course measurement provides kinetic data, showing the gradual conversion from reactant to product, which is the strongest evidence of a successful reaction.

  • Spectral Analysis:

    • Baseline Correction: Raw spectra often have a sloping baseline due to fluorescence or other background signals. Apply a baseline correction algorithm (e.g., polynomial fitting) to the entire dataset.

    • Peak Monitoring: Identify the characteristic Raman bands for the C=O stretch of the reactant and the C=N stretch of the oxime product. [7][8]7. Kinetic Plotting: Plot the integrated intensity (area under the curve) of the reactant C=O peak and the product C=N peak as a function of time. A successful reaction will show a decay in the C=O signal and a corresponding rise in the C=N signal.

Key Spectral Data for Oxime Ligation

The following table summarizes the key vibrational modes to monitor.

Functional GroupBondCharacteristic Raman Shift (cm⁻¹)Monitored Change During Reaction
Aldehyde/KetoneC=O Stretch1650 - 1750 [7]Disappearance
Oxime C=N Stretch 1620 - 1690 [3][8]Appearance
HydroxylamineN-O Stretch~945 [3]Change/Shift
Alkyl C-HC-H Stretch2700 - 3100 [7]Stable (Internal Standard)

Comparative Analysis: Raman Spectroscopy vs. Alternative Techniques

While Raman spectroscopy offers significant advantages, especially for in-situ analysis, other techniques provide complementary information. The choice of method depends on the specific requirements of the experiment, such as the need for kinetic data, absolute structural confirmation, or high-throughput screening.

FeatureRaman Spectroscopy FT-IR Spectroscopy NMR Spectroscopy Mass Spectrometry (LC-MS)
Principle Inelastic light scattering from molecular vibrations [5]Absorption of infrared light by molecular vibrations Nuclear spin transitions in a magnetic field [12]Mass-to-charge ratio of ionized molecules [13]
In-Situ Monitoring Excellent ; non-invasive, compatible with aqueous media [14][15]Challenging; water is a strong IR absorber, obscuring key spectral regionsPossible but requires specialized probes and deuterated solvents for best resultsDifficult; requires sample extraction and ionization, not real-time
Non-Destructive Yes [14]YesYesNo (sample is consumed)
Sample Prep Minimal; can measure through glass/quartz vials [11]Often requires drying (KBr pellets) or specialized ATR probesRequires specific deuterated solvents; relatively high concentration needed [12][16]Requires sample dilution, filtration, and separation via LC [17]
Information Provided Functional group conversion, reaction kineticsFunctional group presence/absence [18]Unambiguous structural confirmation , stereochemistry (E/Z isomers) [12][19]Precise molecular weight confirmation , purity analysis, by-product identification [13][20]
Key Limitation Can be affected by fluorescence; inherently weak signalWater interference; less sensitive than Raman for many key bondsLow sensitivity; longer acquisition times; expensive instrumentationProvides no direct information on bond structure; indirect reaction monitoring
Causality in Method Selection
  • Choose Raman Spectroscopy when... you need to monitor reaction kinetics in real-time, in a native aqueous environment, without perturbing the reaction. It is ideal for optimizing reaction conditions like catalyst concentration or pH. [15][21]* Choose FT-IR Spectroscopy when... you need a quick, simple check for the presence or absence of the C=O and C=N functional groups in a purified, solid-state sample. The C=N stretch is often seen around 1640-1665 cm⁻¹. [3][18][22]* Choose NMR Spectroscopy when... you require absolute, unambiguous confirmation of the molecular structure, including the stereochemistry (E/Z isomers) of the oxime bond. [12][16][19]It is the gold standard for structural elucidation of the final, purified product.

  • Choose Mass Spectrometry when... you need to confirm the exact molecular weight of your final conjugate, assess its purity, and identify potential side products or unreacted starting materials with very high sensitivity. [13][17][20]

Advanced Application: Surface-Enhanced Raman Spectroscopy (SERS)

For applications requiring ultra-high sensitivity, such as monitoring reactions at very low concentrations, Surface-Enhanced Raman Spectroscopy (SERS) can be employed. SERS uses metallic (typically gold or silver) nanostructures to dramatically amplify the Raman signal of molecules adsorbed on or near their surface. [23]This enhancement can allow for the detection of minute quantities of reactants and products, making it a powerful tool for monitoring bioconjugations in complex biological media. [24][25][26]

Conclusion

Verifying the formation of an oxime bond is critical for the successful development of advanced bioconjugates. While techniques like NMR and Mass Spectrometry are unparalleled for the detailed structural and mass confirmation of the final product, Raman spectroscopy stands out for its unique ability to provide non-destructive, real-time, and in-situ monitoring of the reaction kinetics. Its compatibility with aqueous systems and minimal sample preparation requirements make it an exceptionally powerful tool for reaction optimization and process analytical technology (PAT). By tracking the simultaneous disappearance of the reactant C=O peak and the appearance of the product C=N peak, Raman spectroscopy offers a self-validating workflow that provides researchers with confidence and control over their bioconjugation processes.

References

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Safety & Regulatory Compliance

Safety

N-[furan-2-yl(phenyl)methylidene]hydroxylamine proper disposal procedures

Topic: CAS Number: 91137-23-4 Synonyms: 2-Benzoylfuran oxime; Furan-2-yl-phenyl-methanone oxime. Executive Safety Summary IMMEDIATE ACTION REQUIRED: Treat N-[furan-2-yl(phenyl)methylidene]hydroxylamine as a Potentially E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 91137-23-4 Synonyms: 2-Benzoylfuran oxime; Furan-2-yl-phenyl-methanone oxime.

Executive Safety Summary

IMMEDIATE ACTION REQUIRED: Treat N-[furan-2-yl(phenyl)methylidene]hydroxylamine as a Potentially Explosive Chemical (PEC) and a Peroxide Forming Compound (PFC) .

This compound contains two high-risk functional moieties: a furan ring (susceptible to peroxide formation upon air exposure) and an oxime group (thermally unstable, prone to violent Beckmann rearrangement or decomposition). DO NOT dispose of via municipal drains or standard trash.[1][2] DO NOT concentrate by distillation or heating.

Disposal Directive: High-temperature incineration via a licensed hazardous waste contractor is the only validated disposal method.

Chemical Profile & Hazard Assessment (SAR Analysis)

As a Senior Application Scientist, I must ground your safety protocols in the Structure-Activity Relationship (SAR) of the molecule. Specific safety data for CAS 91137-23-4 is rare; therefore, we apply a "worst-case" safety profile based on its functional groups.

FeatureStructural Hazard MechanismOperational Implication
Furan Ring Electron-rich aromatic ether. Reacts with atmospheric oxygen to form cyclic peroxides and poly-peroxides.Explosion Hazard: Check container for crystal formation (peroxides) before opening. Store under inert gas.
Oxime Group (=N-OH)Thermally labile. Catalytic contact with strong acids induces exothermic Beckmann rearrangement.Thermal Runaway: Keep away from heat sources. Incompatibility: NEVER mix with acid waste streams.
Phenyl Group Increases lipophilicity and potential biological accumulation.Environmental Toxin: Strict "Zero Discharge" policy for water systems.

Pre-Disposal Assessment Protocol

Before moving the container, you must validate its stability.[3] Follow this self-validating logic flow.

Assessment Workflow (Decision Matrix)

DisposalAssessment Start Assess Container Condition VisualCheck Visual Inspection: Crystals on cap/liquid? Start->VisualCheck AgeCheck Check Expiration: > 12 months old? VisualCheck->AgeCheck No Crystals HighRisk HIGH RISK Do Not Touch VisualCheck->HighRisk Crystals Present TestPeroxide Test for Peroxides (Quantofix / Starch-Iodide) AgeCheck->TestPeroxide Yes (>12 mo) SafeToPack SAFE TO PACK Proceed to labeling AgeCheck->SafeToPack No (<12 mo) TestPeroxide->SafeToPack < 20 ppm Stabilize Stabilize (Add reducing agent/solvent) TestPeroxide->Stabilize 20-100 ppm RemoteOpen Remote Opening/Bomb Squad Required TestPeroxide->RemoteOpen > 100 ppm HighRisk->RemoteOpen Stabilize->SafeToPack

Figure 1: Pre-disposal stability assessment logic. Do not bypass the visual check.

Detailed Disposal Procedures

A. Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if shock sensitivity is suspected, unless the original container is glass and in good condition.

  • Stabilization (Optional but Recommended): If the solid appears dry or old, wet it with a compatible solvent (e.g., water or ethanol) to desensitize it against friction/shock. Note: Ensure the solvent does not dissolve the container.

  • Labeling:

    • Primary Label: "Hazardous Waste - N-[furan-2-yl(phenyl)methylidene]hydroxylamine"

    • Hazard Tags: [Toxic] [Flammable Solid] [Reactive/Oxidizer]

  • Segregation: Place the jar into a secondary containment bag (clear LDPE).

B. Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., non-halogenated preferred, but halogenated is acceptable if labeled).

  • pH Check: Verify the solution is Neutral (pH 6-8) .

    • Critical: Acidic conditions can trigger the Beckmann rearrangement, generating intense heat and pressure.

  • Segregation: NEVER commingle with:

    • Oxidizing acids (Nitric, Perchloric).

    • Reducing agents.[4]

    • Heavy metals.[5]

C. Contaminated Debris (Gloves/Wipes)
  • Collect all contaminated PPE and wipes in a dedicated "Solid Hazardous Waste" bag (6-mil thickness).

  • Do not autoclave (heat risk). Incinerate directly.

Regulatory & Logistics (RCRA)

Assign the following codes to the waste profile to ensure the destruction facility utilizes the correct burn protocol.

Regulatory BodyClassificationCode/Note
RCRA (USA) Ignitable / Reactive D001 (Ignitable), D003 (Reactive - Potential). Note: Even if not strictly D003 by testing, declare "Potential Explosive Characteristics" on the manifest.
DOT (Transport) Flammable Solid, Organic, N.O.S. UN 1325 or UN 3175 (depending on physical state).
Destruction Method Rotary Kiln Incineration Must be incinerated at >1000°C with residence time >2 seconds to ensure complete destruction of the furan ring.

Emergency Contingencies

Spill Response (Lab Scale < 100g):

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double layer), safety goggles, and a lab coat. Use a respirator if powder is fine/dusty.

  • Neutralize/Absorb:

    • Do not use paper towels (combustible).

    • Use vermiculite or sand to cover the spill.

    • Dampen with water to prevent dust generation and friction ignition.

  • Collection: Use a plastic scoop (non-sparking). Do not use metal.[1]

Medical Exposure:

  • Inhalation: Move to fresh air immediately. Oximes can cause respiratory distress.

  • Skin Contact: Wash with soap and water for 15 minutes. Furan derivatives are lipophilic and penetrate skin rapidly.

References

  • Sigma-Aldrich. (n.d.). 2-Benzoylfuran oxime (CAS 91137-23-4) Product Specification. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Furan - CAMEO Chemicals Chemical Datasheet. Retrieved from

  • University of California, Berkeley, EH&S. (2023). Guidelines for Explosive and Potentially Explosive Chemicals. Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Handling Peroxide-Forming Chemicals. Retrieved from

Sources

Handling

A Researcher's Guide to the Safe Handling of N-[furan-2-yl(phenyl)methylidene]hydroxylamine

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential, direct safety and logistical protocols for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential, direct safety and logistical protocols for researchers, scientists, and drug development professionals working with N-[furan-2-yl(phenyl)methylidene]hydroxylamine (also known as 2-Furaldehyde oxime). Our objective is to empower you with the knowledge to manage this substance confidently, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a comprehensive safety culture.

Immediate Hazard Assessment & Core Dangers

Understanding the hazard profile of N-[furan-2-yl(phenyl)methylidene]hydroxylamine is the first step in safe handling. Based on available data, this compound presents a multi-faceted risk profile that demands rigorous control measures.[1]

Hazard Classification Summary:

Hazard CategoryClassificationPrimary Route of ExposurePotential Health Effects
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1]Ingestion, Skin Contact, Breathing Vapors/DustHarmful if swallowed, absorbed through the skin, or inhaled.[1]
Skin Irritation Category 2[1]Skin ContactCauses skin irritation.[1]
Eye Irritation Category 2A[1]Eye ContactCauses serious eye irritation.[1]
Respiratory Irritation STOT SE 3[1]InhalationMay cause respiratory irritation.[1]
Carcinogenicity Suspected CarcinogenInhalation, Ingestion, Skin ContactThe precursor, furfural, is suspected of causing cancer.[2][3]

The primary danger lies in its acute toxicity through multiple exposure routes.[1] The furan moiety is structurally related to furfural, a compound classified as a suspected carcinogen, necessitating handling practices that assume carcinogenic potential.[2][3] Furthermore, the hydroxylamine group in related compounds is known for potential instability and corrosivity, which underscores the need for careful handling to avoid unforeseen reactions.[4]

Personal Protective Equipment (PPE): A Self-Validating System

Your PPE is the final barrier between you and the chemical. Its selection and use should be deliberate and informed by the specific hazards of N-[furan-2-yl(phenyl)methylidene]hydroxylamine. The following protocol is designed as a self-validating system, where each component addresses a specific risk.

Foundational PPE (Required for all handling operations)
  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are mandatory at all times.[5] For procedures with a higher risk of splashing (e.g., transferring solutions, large-scale reactions), a full-face shield must be worn in addition to goggles.

    • Causality: This dual protection is critical to prevent serious eye irritation from splashes or contact with airborne particles.[1] Eyeglasses are not a substitute for certified safety goggles.[5]

  • Hand Protection:

    • Requirement: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.

    • Causality: The compound is harmful in contact with skin.[1] Using proper glove removal techniques (without touching the glove's outer surface) is crucial to prevent cross-contamination. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection:

    • Requirement: A chemical-resistant lab coat or apron must be worn.[5]

    • Causality: This protects against skin contact from spills and splashes.[1] Contaminated clothing should be removed immediately and decontaminated before reuse.

Enhanced PPE (Required for specific, higher-risk procedures)
  • Respiratory Protection:

    • Requirement: A NIOSH-approved respirator with an organic vapor cartridge is necessary when working outside of a certified chemical fume hood, when handling large quantities, or if dusts/aerosols are generated.[5]

    • Causality: The compound is harmful if inhaled and may cause respiratory irritation.[1] A respirator minimizes the risk of inhaling airborne particles or vapors.

The selection of appropriate PPE should follow a clear, logical workflow to ensure all hazards are addressed.

PPE_Selection_Workflow start Start: Task Assessment fume_hood Is the task performed in a certified fume hood? start->fume_hood aerosol_risk Is there a risk of aerosol/dust generation? fume_hood->aerosol_risk Yes respirator Add: NIOSH-approved Respirator fume_hood->respirator No splash_risk Is there a high risk of splashing? aerosol_risk->splash_risk No aerosol_risk->splash_risk Yes base_ppe Mandatory PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat splash_risk->base_ppe No face_shield Add: Full-Face Shield splash_risk->face_shield Yes end_ppe Final PPE Ensemble base_ppe->end_ppe respirator->aerosol_risk face_shield->base_ppe

Caption: PPE Selection Workflow for Handling N-[furan-2-yl(phenyl)methylidene]hydroxylamine.

Operational Plan: Step-by-Step Handling Protocol

All handling of N-[furan-2-yl(phenyl)methylidene]hydroxylamine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Guide:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the lowest practical height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, glassware, solvents) and the designated, sealed waste container within the hood.

    • Don all required foundational PPE.

  • Weighing and Transfer (Solid):

    • Tare a suitable container on a balance located within the fume hood or a containment enclosure.

    • Carefully transfer the required amount of solid, avoiding the generation of dust.

    • Close the primary container immediately after dispensing.

  • Dissolution and Reaction:

    • Add solvent to the container with the solid in a slow, controlled manner.

    • If adding to a reaction vessel, do so via a powder funnel or directly if the opening is wide enough to prevent spillage.

    • Use a closed or contained system whenever possible, especially for reactions running at elevated temperatures.[2]

  • Post-Handling:

    • Wipe down any contaminated surfaces (spatulas, beakers) with a suitable solvent, disposing of the cleaning materials in the designated hazardous waste container.

    • Decontaminate the work area within the fume hood.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after exiting the lab.[2]

Handling_Workflow A 1. Preparation (Fume Hood Setup, PPE) B 2. Weighing & Transfer (Minimize Dust) A->B C 3. Dissolution & Reaction (Controlled Addition) B->C D 4. Decontamination (Clean Equipment & Area) C->D E 5. Waste Segregation (Labelled Container) D->E F 6. Doff PPE & Wash Hands E->F

Caption: Safe Handling Workflow for N-[furan-2-yl(phenyl)methylidene]hydroxylamine.

Disposal Plan: Managing Chemical Waste

Chemical waste generators are responsible for ensuring complete and accurate waste classification and disposal according to local, regional, and national regulations.[5][7]

Waste Segregation and Disposal:

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, bench paper, weighing paper, contaminated silica gel) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. Do not pour this chemical down the drain.[5]

  • Disposal Method: The primary recommended disposal method for furan-based compounds is incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the hazardous material.

Disposal_Workflow start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids: (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Liquids: (Solvents, Reaction Mix) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange Pickup by Licensed Disposal Vendor storage->disposal

Caption: Waste Disposal Workflow for N-[furan-2-yl(phenyl)methylidene]hydroxylamine.

By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2-Furaldehyde oxime.
  • International Furan Chemicals B.V. (2022, October 13).
  • Loba Chemie. (2025, June 1).
  • Sigma-Aldrich. (2025, November 6).
  • Merck Millipore. (n.d.).
  • PubChem. (n.d.). N-(furan-2-ylmethylidene)hydroxylamine.
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (n.d.). Safety Data Sheet: Ethanamine, N-Ethyl-N-Hydroxy-.
  • Eagle Manufacturing. (n.d.). How to Handle and Store Furfural.
  • Sigma-Aldrich. (2025, August 25). Safety Data Sheet: 5-(Hydroxymethyl)-2-furaldehyde.
  • Sigma-Aldrich. (2025, November 6).
  • PubChem. (n.d.). 2-Furancarboxaldehyde, oxime.
  • Fisher Scientific. (2009, April 24).
  • CPAchem. (2023, February 13).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Furaldehyde oxime.
  • Western Carolina University. (n.d.).
  • TCI Chemicals. (2025, October 29).
  • Cole-Parmer. (n.d.).
  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures.
  • Google Patents. (1998).
  • Chowdhury, S., et al. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC.

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